molecular formula C7H5ClN4 B567189 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine CAS No. 1215295-94-5

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

Cat. No.: B567189
CAS No.: 1215295-94-5
M. Wt: 180.595
InChI Key: DWOKDZBWMQJAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine is a versatile chemical intermediate for developing novel therapeutic agents, particularly in infectious disease and oncology research. Compounds featuring the 1,2,4-triazole scaffold linked to a pyridine ring have demonstrated significant inhibition of Mycobacterium tuberculosis (Mtb) growth and survival . This research is critical for addressing multidrug-resistant (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Some related 1,2,4-triazole derivatives act as direct inhibitors of the essential Mtb enzyme InhA (enoyl acyl carrier protein reductase), a key target in the fatty acid synthesis pathway, potentially bypassing resistance mechanisms associated with prodrugs like isoniazid . Beyond infectious disease, the 1,2,4-triazole core is a privileged structure in medicinal chemistry, explored for its antitumor and antiplatelet activities . The molecular architecture of 3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine, specifically the chloro group on the triazole ring, provides a synthetic handle for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions . This makes it a valuable scaffold for constructing diverse compound libraries for structure-activity relationship (SAR) studies and high-throughput screening campaigns in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOKDZBWMQJAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677730
Record name 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-94-5
Record name 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of the heterocyclic compound 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and the fundamental principles of 1,2,4-triazole and pyridine chemistry to project its structural features, physicochemical properties, reactivity, and potential applications. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemicals, and materials science by providing a scientifically grounded foundation for the synthesis, characterization, and utilization of this compound.

Introduction

The 1,2,4-triazole ring is a well-established pharmacophore and a critical structural motif in a wide array of functional molecules.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[2][3] The incorporation of a pyridine ring, another key heterocyclic system in drug discovery, and a chloro-substituent, which can act as a site for further functionalization or modulate electronic properties, makes 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine a compound of significant interest for the development of novel chemical entities. This guide will delve into the projected chemical and physical characteristics of this molecule, offering insights into its synthesis and reactivity to facilitate its exploration in various research and development endeavors.

Molecular Structure and Identification

The core structure of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine consists of a pyridine ring linked at its 3-position to the 5-position of a 3-chloro-1H-1,2,4-triazole ring.

Key Identifiers (Projected)

IdentifierValue
Molecular Formula C₇H₄ClN₄
Molecular Weight 180.59 g/mol
CAS Number Not assigned in public databases.

Tautomerism

The 1H-1,2,4-triazole ring can exist in different tautomeric forms. For 3-chloro-1,2,4-triazoles, the 1H- and 4H-tautomers are possible. Theoretical and physical studies on related chloro-1,2,4-triazoles suggest that the 1H-tautomer is generally more stable.[2]

Physicochemical Properties (Predicted)

The following physicochemical properties are predicted based on the analysis of similar structures and computational models.

PropertyPredicted Value/RangeJustification
Melting Point 150 - 200 °CAromatic heterocyclic compounds with the potential for hydrogen bonding and dipole-dipole interactions typically exhibit relatively high melting points.
Boiling Point > 300 °C (decomposes)High due to polarity and hydrogen bonding; likely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and methanol.The pyridine and triazole moieties impart polarity, while the overall aromatic character limits aqueous solubility.
pKa The triazole N-H proton is weakly acidic (pKa ~9-10). The pyridine nitrogen is weakly basic (pKa ~3-4).The electron-withdrawing nature of the chloro and triazole groups reduces the basicity of the pyridine nitrogen.
LogP 1.5 - 2.5The presence of the chloro group and the aromatic rings contributes to its lipophilicity.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of 1,2,4-triazoles involves the cyclization of an N-acylamidrazone intermediate. This can be achieved by reacting a carbohydrazide with an imidoyl chloride or by the reaction of an amidine with a carbohydrazide. A plausible route starting from nicotinic acid is outlined below.

Synthesis_Pathway cluster_0 Step 1: Formation of Hydrazide cluster_1 Step 2: Formation of Triazolone cluster_2 Step 3: Chlorination Nicotinic_Acid Nicotinic Acid Nicotinoyl_Hydrazide Nicotinoyl Hydrazide Nicotinic_Acid->Nicotinoyl_Hydrazide SOCl2, then N2H4 Nicotinoyl_Hydrazide_2 Nicotinoyl Hydrazide Triazolone 5-(pyridin-3-yl)-2,4-dihydro- 3H-1,2,4-triazol-3-one Nicotinoyl_Hydrazide_2->Triazolone Urea, heat Triazolone_2 5-(pyridin-3-yl)-2,4-dihydro- 3H-1,2,4-triazol-3-one Target_Molecule 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine Triazolone_2->Target_Molecule POCl3, heat

Figure 1: Proposed synthetic pathway for 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Nicotinoyl Hydrazide

  • To a solution of nicotinic acid (1 eq.) in thionyl chloride (excess), reflux the mixture for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting nicotinoyl chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled solution of hydrazine hydrate (excess) in ethanol.

  • Stir the reaction mixture at room temperature for several hours.

  • The product, nicotinoyl hydrazide, can be isolated by filtration or extraction after removal of the solvent.

Step 2: Synthesis of 5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

  • A mixture of nicotinoyl hydrazide (1 eq.) and urea (1.5-2 eq.) is heated at 180-200 °C for 3-4 hours.

  • The resulting solid is cooled, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the triazolone intermediate.

Step 3: Synthesis of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

  • A mixture of 5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (1 eq.) and phosphorus oxychloride (excess) is heated at reflux for 4-6 hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Purification can be achieved by recrystallization or column chromatography.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Pyridine Protons: A set of multiplets in the aromatic region (δ 7.5-9.0 ppm). The exact chemical shifts and coupling constants will depend on the solvent and the electronic environment.

  • Triazole N-H Proton: A broad singlet at a downfield chemical shift (δ 13-15 ppm), characteristic of acidic protons in a hydrogen-bonding environment. The observation of this peak may depend on the solvent and concentration.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Pyridine Carbons: Peaks in the aromatic region (δ 120-150 ppm).

  • Triazole Carbons: Two distinct signals for the C3 and C5 carbons of the triazole ring, likely in the range of δ 140-160 ppm.

Mass Spectrometry (MS)

  • Molecular Ion Peak (M+): An intense peak at m/z corresponding to the molecular weight of the compound (180.59 for C₇H₄ClN₄), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately 33% of the M+ peak intensity).

  • Fragmentation Pattern: Expect fragmentation corresponding to the loss of N₂, HCl, and cleavage of the pyridine-triazole bond.

Infrared (IR) Spectroscopy

  • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹, indicative of the triazole N-H group involved in hydrogen bonding.[5]

  • C=N and C=C Stretching: A series of sharp to medium intensity bands between 1400 and 1600 cm⁻¹, corresponding to the stretching vibrations of the pyridine and triazole rings.[2]

  • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Chemical Reactivity

The reactivity of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is dictated by the interplay of the pyridine and chloro-triazole rings.

Reactivity cluster_0 Reaction Sites cluster_1 Potential Reactions Pyridine_N Pyridine Nitrogen (Basicity, N-alkylation) N_Alkylation N-Alkylation Pyridine_N->N_Alkylation Metal_Coordination Metal Coordination Pyridine_N->Metal_Coordination Triazole_NH Triazole N-H (Acidity, N-alkylation/acylation) Triazole_NH->N_Alkylation Triazole_NH->Metal_Coordination Chloro_Group Chloro Group (Nucleophilic Substitution) Nucleophilic_Substitution Nucleophilic Aromatic Substitution Chloro_Group->Nucleophilic_Substitution

Figure 2: Key reactivity sites and potential reactions of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine.

  • N-Alkylation and N-Acylation: The triazole N-H proton is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or acylation at the nitrogen atoms of the triazole ring. The pyridine nitrogen can also undergo alkylation to form a pyridinium salt.

  • Nucleophilic Aromatic Substitution: The chloro group on the triazole ring is expected to be susceptible to nucleophilic displacement by various nucleophiles (e.g., amines, thiols, alkoxides). This provides a valuable handle for further structural diversification.

  • Metal Coordination: The nitrogen atoms of both the pyridine and triazole rings can act as ligands for metal ions, making this molecule a potential building block for coordination polymers and metal-organic frameworks (MOFs).

Potential Applications

Given the established biological activities of 1,2,4-triazole and pyridine derivatives, 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is a promising scaffold for:

  • Medicinal Chemistry: As a core structure for the development of novel antifungal, antibacterial, antiviral, and anticancer agents.[1] The chloro substituent offers a site for the introduction of various pharmacophoric groups.

  • Agrochemicals: As a potential herbicide, fungicide, or insecticide, following the trend of many other nitrogen-containing heterocyclic compounds.

  • Materials Science: As a ligand for the synthesis of functional coordination polymers and MOFs with potential applications in catalysis, gas storage, and sensing.

Conclusion

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine represents a heterocyclic scaffold with significant potential in various fields of chemical research. While specific experimental data is currently limited, this guide provides a robust, scientifically-informed projection of its chemical properties, synthesis, and reactivity. The insights presented herein are intended to empower researchers to explore the utility of this promising molecule in their respective domains. Further experimental validation of the predicted properties and synthetic routes is encouraged to fully unlock the potential of this compound.

References

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]

  • Chen, H., Li, W., Dong, M., Miao, H., & Ren, H. (2016). A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved under oxidative conditions via a cascade C-H functionalization, double C-N bonds formation, and oxidative aromatization sequence in the presence of iodine as catalyst. Organic Letters, 18(6), 1334-1337. [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

  • Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7). [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Plech, T., Wujec, M., & Siwek, A. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 19(12), 20447-20468. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 94, 103424. [Link]

  • Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2012). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1118-1123. [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. [Link]

Sources

An In-depth Technical Guide to 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural motifs—a pyridine ring and a chloro-substituted 1,2,4-triazole ring—this molecule is a promising scaffold for the development of novel therapeutic agents. This document will delve into the systematic nomenclature, potential synthetic pathways, physicochemical properties, and prospective biological activities of this compound, drawing upon established principles of organic chemistry and data from closely related analogues.

Chemical Identity: Nomenclature and Structural Elucidation

The precise IUPAC (International Union of Pure and Applied Chemistry) name for the compound is crucial for unambiguous scientific communication. Based on the rules of nomenclature for heterocyclic systems, the preferred IUPAC name is 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine .

Synonyms: The following synonyms may also be encountered in literature and chemical databases:

  • 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

  • 5-chloro-3-(pyridin-3-yl)-1H-1,2,4-triazole

The numbering of the 1,2,4-triazole ring is key. The nitrogen with the hydrogen atom is designated as position 1. Numbering then proceeds to give the substituents the lowest possible locants.

Structural Formula:

Figure 1: Chemical structure of 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine.

Physicochemical Properties

PropertyEstimated ValueSource/Method
Molecular Formula C₇H₅ClN₄-
Molecular Weight 180.60 g/mol -
Appearance White to off-white solid[1]
Melting Point >150 °CExtrapolated from similar structures
Boiling Point Not available-
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF)General behavior of similar heterocycles
pKa ~8-9 (pyridine nitrogen)Estimated based on pyridine pKa and electron-withdrawing triazole

Synthesis and Manufacturing

A plausible synthetic route to 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine can be designed based on established methods for the synthesis of 1,2,4-triazoles.[2] A common and effective method involves the cyclization of an appropriate intermediate derived from a pyridine precursor.

Proposed Retrosynthetic Analysis

retrosynthesis target 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine intermediate1 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)pyridine target->intermediate1 Chlorination precursor1 Pyridine-3-carboximidohydrazide intermediate1->precursor1 Cyclization precursor4 Phosgene or equivalent intermediate1->precursor4 Cyclization precursor2 Nicotinonitrile precursor1->precursor2 Addition precursor3 Hydrazine precursor1->precursor3 Addition chlorinating_agent POCl₃ or SOCl₂

Figure 2: Retrosynthetic analysis for 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine.

Step-by-Step Laboratory Protocol

Step 1: Synthesis of 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)pyridine

  • Reaction Setup: To a solution of nicotinonitrile in a suitable solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate.

  • Reaction Conditions: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Intermediate Formation: This reaction forms the corresponding amidrazone intermediate.

  • Cyclization: The crude amidrazone is then cyclized by reacting it with a carbonyl source such as triphosgene or a similar reagent in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane).

  • Work-up and Purification: After the reaction is complete, the mixture is washed with water, and the organic layer is dried and concentrated. The resulting crude product, 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)pyridine, is purified by recrystallization or column chromatography.

Step 2: Chlorination of the Hydroxytriazole

  • Reaction Setup: The purified 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)pyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) for several hours.

  • Work-up and Purification: After completion, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine, is purified by column chromatography.

synthesis_workflow start Nicotinonitrile + Hydrazine step1 Formation of Amidrazone Intermediate start->step1 step2 Cyclization with Triphosgene step1->step2 intermediate 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)pyridine step2->intermediate step3 Chlorination with POCl₃ intermediate->step3 end 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine step3->end

Figure 3: Proposed synthetic workflow.

Potential Biological Activity and Therapeutic Applications

The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide range of clinically used drugs, exhibiting antifungal, antiviral, and anticancer properties.[2] The pyridine ring is also a common feature in many bioactive molecules. The combination of these two moieties, along with a reactive chloro-substituent, suggests that 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine could serve as a versatile building block or a bioactive molecule in its own right.

Derivatives of pyridine-substituted triazoles have shown promising activity against various pathogens. For instance, certain 1,2,4-triazolyl pyridines have been investigated as potent inhibitors of Mycobacterium tuberculosis.[3] The chloro-substituent can act as a handle for further chemical modification, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. It can also contribute to the overall electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.

The general biological activities of related pyridine-triazole compounds include:

  • Antimicrobial and Antifungal Activity: Many triazole derivatives are known for their efficacy against a broad spectrum of fungi and bacteria.[4][5]

  • Anticancer Activity: The triazole ring is a component of several anticancer drugs, and pyridine-containing compounds have also shown antiproliferative effects.[6]

  • Enzyme Inhibition: The nitrogen atoms in the triazole and pyridine rings can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition.

Safety and Handling

While specific toxicity data for 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related structures, it may cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine is a compound with significant potential in the field of drug discovery and development. Its synthesis is achievable through established chemical methodologies. The combination of the pyridine and chloro-substituted triazole moieties suggests a range of possible biological activities that warrant further investigation. This technical guide provides a foundational understanding of this promising molecule to aid researchers in its synthesis, characterization, and exploration of its therapeutic applications.

References

  • Wikipedia contributors. (2023). 1,2,4-Triazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE. U.S. Food and Drug Administration. Retrieved from [Link]

  • Pissarnitski, D. A., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Omega, 6(48), 32837–32851. [Link]

  • Rathod, V. D., et al. (2023). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Al-Suwaidan, I. A., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(19), 6296. [Link]

  • Slaninova, D., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Beilstein Journal of Organic Chemistry, 14, 2800–2812. [Link]

  • PubChem. (n.d.). 3-Chloro-1,2,5-thiadiazol-4-yl-pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rathod, V. D., et al. (2023). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

  • ResearchGate. (n.d.). Chemical structures of a series of triazole-pyridine ligands (L1-L4). Retrieved from [Link]

  • Al-Salahi, R., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(11), 3462. [Link]

  • MDPI. (2002). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine. Retrieved from [Link]

  • IndiaMART. (n.d.). 3-(1H-1,2,4-Triazol-3-Yl)-2-(Trifluoromethyl)Pyridine. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, comprising a pyridine ring linked to a chloro-substituted 1,2,4-triazole, presents a unique scaffold for designing novel therapeutic agents. The 1,2,4-triazole moiety is a well-known pharmacophore found in a wide range of clinically approved drugs, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2]

Accurate structural elucidation and purity assessment are paramount in the development of such compounds. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process. This guide provides an in-depth analysis of the expected spectroscopic data for 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine, explains the rationale behind the interpretation, and furnishes detailed protocols for data acquisition. The insights presented herein are designed to empower researchers to confidently characterize this molecule and its analogues.

Molecular Structure and Tautomerism

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound consists of a pyridine ring substituted at the 3-position with a 5-chloro-1H-1,2,4-triazole ring. A critical feature of N-unsubstituted 1,2,4-triazoles is the phenomenon of tautomerism, where the proton on the triazole nitrogen can migrate. For 3-chloro-1,2,4-triazole, the 1H tautomer is generally considered the most stable.[1] This guide will focus on the characterization of this primary tautomeric form.

Caption: Chemical structure of the primary tautomer of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For a molecule like 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine, both ¹H and ¹³C NMR, supplemented by 2D NMR experiments, are essential for unambiguous assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be dominated by signals from the four protons on the pyridine ring and the single N-H proton on the triazole ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic ring currents.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2 (Py) 9.1 - 9.3 d ~2.0 Deshielded by adjacent N and proximity to the triazole ring.
H-6 (Py) 8.7 - 8.9 dd ~4.8, 1.5 Deshielded by adjacent N.
H-4 (Py) 8.3 - 8.5 dt ~8.0, 2.0 Influenced by the C3-substituent.
H-5 (Py) 7.6 - 7.8 dd ~8.0, 4.8 Standard aromatic region for pyridine.

| N-H (Tz) | 14.5 - 15.5 | br s | - | Highly deshielded, exchangeable proton.[3] |

Causality: The use of a polar aprotic solvent like DMSO-d₆ is recommended.[2] It is an excellent solvent for many heterocyclic compounds and, importantly, its residual water peak does not typically interfere with the aromatic signals. The broad N-H signal is characteristic of triazoles and its chemical shift can be highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are dictated by hybridization, substituent effects (Cl, N atoms), and position within the aromatic systems.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-3' (Tz) 160 - 165 Carbon bearing the chlorine atom in the triazole ring.
C-5' (Tz) 155 - 160 Carbon linking the triazole and pyridine rings.
C-2 (Py) 150 - 153 Deshielded by adjacent N.
C-6 (Py) 148 - 151 Deshielded by adjacent N.
C-4 (Py) 135 - 138 Standard aromatic region.
C-3 (Py) 130 - 133 Carbon attached to the triazole substituent.

| C-5 (Py) | 123 - 126 | Shielded relative to other pyridine carbons. |

Expert Insight: Distinguishing between the two triazole carbons (C-3' and C-5') and the pyridine carbons can be challenging with ¹³C data alone. This is where 2D NMR becomes indispensable.

2D NMR for Unambiguous Assignment

To confirm the proposed structure and assign all signals definitively, a suite of 2D NMR experiments is required.

Caption: Workflow for structural confirmation using 2D NMR techniques.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal of the atom it is directly bonded to, confirming the C-H pairs of the pyridine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing connectivity across the entire molecule. For instance, the proton at the H-2 position of the pyridine ring should show a correlation to the C-5' carbon of the triazole ring, confirming the linkage between the two rings.[4]

  • COSY (Correlation Spectroscopy): This experiment will reveal the coupling network of the pyridine protons (H-4 with H-5; H-5 with H-6), confirming their relative positions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum using a standard pulse program with proton decoupling.[5]

    • If necessary, acquire 2D spectra (HSQC, HMBC, COSY) using standard instrument parameters, optimizing for expected coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine will display characteristic absorption bands for the N-H group, aromatic C-H bonds, and the C=C and C=N bonds within the heterocyclic rings.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
3100 - 3200 N-H stretch Medium, Broad Characteristic of N-H in the triazole ring.[6]
3000 - 3100 Aromatic C-H stretch Medium Typical for C-H bonds on aromatic rings.
1600 - 1450 C=N and C=C stretch Strong to Medium Overlapping bands from both the pyridine and triazole rings.[1]
1200 - 1300 In-plane C-H bending Medium Aromatic ring vibrations.

| 700 - 800 | C-Cl stretch | Medium to Strong | Characteristic absorption for a carbon-chlorine bond. |

Trustworthiness: The broadness of the N-H stretch is often due to intermolecular hydrogen bonding in the solid state. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

This protocol is a self-validating system as a poorly prepared pellet will result in a low-quality spectrum with scattering and poor resolution.

  • Sample Grinding: In an agate mortar and pestle, grind a small amount (~1-2 mg) of the solid sample to a very fine powder.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar. Gently mix with the sample, then grind the mixture thoroughly to ensure homogeneity.

  • Pellet Pressing: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[7]

  • Data Acquisition:

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this type of molecule, as it typically produces an intact protonated molecular ion.[8]

Predicted Mass Spectrum (Positive Ion ESI-MS)

The molecular formula of the compound is C₇H₄ClN₅. The monoisotopic mass is approximately 193.02 Da.

  • Molecular Ion Peak: In positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z ≈ 194.03.

  • Isotopic Pattern: A hallmark feature will be the isotopic signature of chlorine. Natural chlorine consists of two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks for any chlorine-containing ion:

    • An M+H peak (containing ³⁵Cl) at m/z ~194.

    • An (M+2)+H peak (containing ³⁷Cl) at m/z ~196.

    • The intensity ratio of these two peaks will be approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom in the molecule.[9]

Fragmentation Pathway

Tandem MS (MS/MS) can be used to fragment the [M+H]⁺ ion to gain further structural information.

cluster_fragmentation Proposed ESI-MS/MS Fragmentation Parent [M+H]⁺ m/z ≈ 194/196 Frag1 Loss of N₂ m/z ≈ 166/168 Parent->Frag1 Frag2 Loss of HCN m/z ≈ 167/169 Parent->Frag2 Frag3 Pyridine Cation m/z = 78 Parent->Frag3

Caption: Plausible fragmentation pathways for [M+H]⁺ of the target compound.

Causality: Common fragmentation pathways for N-heterocycles include the loss of small stable neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN) from the triazole ring. Cleavage of the bond between the two rings can also occur, leading to the formation of a pyridinium cation.

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile with water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Set the instrument to positive ion detection mode.

    • Optimize key ESI parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the ion of interest.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to observe the [M+H]⁺ ion and its isotopic pattern.

    • For structural confirmation, perform an MS/MS experiment by selecting the [M+H]⁺ ion (m/z 194) as the precursor and acquiring its product ion spectrum.[10]

Conclusion

The structural verification of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine relies on an integrated analytical approach. ¹H and ¹³C NMR, augmented by 2D techniques, provide an unambiguous map of the carbon-hydrogen framework and the connectivity between the pyridine and triazole rings. IR spectroscopy offers rapid confirmation of key functional groups, particularly the N-H and aromatic systems. Finally, high-resolution mass spectrometry confirms the elemental composition via accurate mass measurement and the presence of a single chlorine atom through its characteristic 3:1 isotopic pattern. By combining these powerful techniques and following robust experimental protocols, researchers can ensure the identity, purity, and quality of this valuable heterocyclic scaffold, paving the way for its application in drug discovery and development.

References

  • Asif, M. (2014). A review on diverse molecules of 1,2,3-triazole nucleus with their biological activities. Journal of Chemical and Pharmaceutical Research, 6(11), 127-142. (URL not available)
  • Gupta, R. R., Kumar, M., & Gupta, V. (Eds.). (2013). Heterocyclic chemistry: Volume II: Five-membered heterocycles. Springer Science & Business Media. (URL not available)
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. (URL not available)
  • Khafagy, M. M., Abd El-Wahab, A. H. F., Eid, F. A., & El-Agrody, A. M. (2002). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(5), 2319-7064. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. (URL not available)
  • de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of medicinal chemistry, 56(17), 6736-6751. [Link]

  • Coates, J. (2000). Interpretation of infrared spectra, a practical approach. Encyclopedia of analytical chemistry, 10815-10837. (URL not available)
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic methods in organic chemistry.
  • Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-426. [Link]

  • Trivedi, M., Branton, P., & Trivedi, D. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine. [Link]

  • Gökce, H., et al. (2016). Spectroscopic characterization and quantum chemical computations of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule. Spectroscopy Letters, 49(3), 167-179. [Link]

  • Turchin, K. F., & Sheinker, Y. N. (1996). Mass spectrometry of halogen-containing organic compounds. Chemistry of Heterocyclic Compounds, 32(2), 127-147. [Link]

  • Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

  • Bruker. (n.d.). Basic NMR Experiments. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Wikipedia. (2024). Electrospray ionization. [Link]

  • Cole, R. B. (Ed.). (2011). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. (URL not available)

Sources

Unlocking Therapeutic Potential: A Technical Guide to 1,2,4-Triazole Pyridine Hybrids and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity, or hybrid molecule, represents a powerful strategy for the development of novel therapeutics with enhanced efficacy and unique mechanisms of action. Among these, the 1,2,4-triazole pyridine scaffold has emerged as a particularly "privileged" structure. This technical guide provides an in-depth exploration of the burgeoning field of 1,2,4-triazole pyridine hybrids, offering a comprehensive overview of their synthesis, diverse biological activities, and, most critically, their validated and potential therapeutic targets. This document is intended for researchers, scientists, and drug development professionals actively engaged in the quest for next-generation therapeutic agents.

The inherent chemical properties of the 1,2,4-triazole ring, including its metabolic stability, hydrogen bonding capabilities, and dipole character, make it an ideal building block in drug design.[1] When hybridized with a pyridine ring, another cornerstone of many established drugs, the resulting scaffold exhibits a remarkable versatility, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide will dissect the molecular basis of these activities, providing a roadmap for the rational design and investigation of novel 1,2,4-triazole pyridine-based drug candidates.

Core Synthesis of the 1,2,4-Triazole Pyridine Scaffold: A Step-by-Step Protocol

The foundational step in exploring the therapeutic potential of this hybrid class is the efficient and reliable synthesis of the core scaffold. The following protocol outlines a common and effective method for the preparation of a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid, which serves as a versatile intermediate for further functionalization.[3][4]

Experimental Protocol: Synthesis of 3-(5-mercapto-4H-1,2,4-triazol-3-yl)pyridine

Part 1: Synthesis of Potassium 3-pyridyl-dithiocarbazate

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 8.4 g (0.15 mol) of potassium hydroxide in 200 mL of absolute ethanol.

  • Addition of Reagents: To this solution, add 13.7 g (0.10 mol) of nicotinohydrazide (pyridyl-3-carbohydrazide) followed by the slow addition of 11.4 g (0.15 mol) of carbon disulfide.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 12-16 hours.

  • Isolation: Dilute the reaction mixture with 200 mL of dry diethyl ether to precipitate the potassium salt. Collect the solid by filtration and dry it at 65°C. The resulting potassium 3-pyridyl-dithiocarbazate is typically used in the next step without further purification.[3]

Part 2: Cyclization to 5-mercapto-3-pyridyl-1,2,4-triazole

  • Reaction Setup: Suspend 24 g (approximately 0.096 mol) of the potassium 3-pyridyl-dithiocarbazate from the previous step in a mixture of 20 mL of 95% ammonia solution and 40 mL of water in a round-bottom flask.[4]

  • Reflux: Heat the mixture to reflux with continuous stirring for 3-4 hours. The color of the solution will typically change to yellow.[4]

  • Precipitation: After cooling, pour the reaction mixture into 100 mL of ice-cold water.

  • Acidification and Isolation: Acidify the solution with concentrated hydrochloric acid to precipitate the product. Collect the white precipitate by filtration, wash with cold water, and dry thoroughly. The product can be further purified by recrystallization.[3][4]

This versatile 5-mercapto intermediate can then be readily alkylated or otherwise modified at the thiol group to generate a diverse library of 1,2,4-triazole pyridine hybrids for biological screening.[3]

Therapeutic Landscape of 1,2,4-Triazole Pyridine Hybrids: Key Areas and Molecular Targets

The true power of the 1,2,4-triazole pyridine scaffold lies in its ability to be tailored to interact with a wide array of biological targets, leading to profound therapeutic effects across different disease areas. This section will delve into the key therapeutic applications and the specific molecular targets that have been identified for these promising hybrids.

Anticancer Activity: A Multi-pronged Attack on Malignancy

1,2,4-triazole pyridine hybrids have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5][6]

Target Enzyme/ProteinCompound Series/ExampleCancer Cell Line(s)IC50/ActivityReference(s)
Kinases
PIM-1/3 KinaseTriazolo[4,3-b]pyridazin-3-yl-quinoline derivativesVarious tumor cell linesPIM-1 IC50: 7 nM; PIM-3 IC50: 70 nM[1]
c-Met Kinase1,2,4-triazolone moiety containing compoundsHT-29, H460, A549, MKN-45IC50: 1.57–31.52 nM[1]
VEGFR-2 KinaseDiarylurea derivatives with a triazole moietyHT-29, H460, MDA-MB-231IC50: 0.85 - 1.54 µM[1]
EGFRIndolyl-1,2,4-triazole hybridsMCF-7, HepG2IC50: 62.4 nM[7]
Tubulin Polymerization Novel triazole-containing chemical seriesA431EC50 in the single-digit nanomolar range[8]
General Cytotoxicity 1,2,4-triazole-pyridine hybrids (TP1-TP7)Murine melanoma (B16F10)IC50: 41.12 µM - 61.11 µM[3][5]

The inhibition of kinases such as EGFR, VEGFR, and c-Met disrupts critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K cMet c-Met cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 1,2,4-Triazole Pyridine Hybrid Inhibitor->EGFR Inhibitor->VEGFR2 Inhibitor->cMet

Caption: Inhibition of Receptor Tyrosine Kinases by 1,2,4-Triazole Pyridine Hybrids.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

  • Cell Seeding: Plate cancer cells (e.g., murine melanoma B16F10) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Dissolve the synthesized 1,2,4-triazole pyridine hybrids in dimethyl sulfoxide (DMSO) and add to the cell monolayers at various concentrations.[3]

  • Incubation: Incubate the plates for 48 hours.[3]

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50) from the dose-response curve.[3]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel agents with new mechanisms of action. 1,2,4-triazole pyridine hybrids have shown promising activity against a range of bacterial and fungal pathogens.[2]

Target Enzyme/ProteinCompound Series/ExamplePathogen(s)MIC/ActivityReference(s)
Dihydrofolate Reductase (DHFR) Schiff base hybrids of 1,2,4-triazole-pyridineGram-positive and Gram-negative bacteria-[9]
DNA Gyrase/Topoisomerase IV 1,2,4-triazole-naphthyridinone hybridsBacillus subtilisMIC: 3.68–5.30 µM/mL[1]
General Antibacterial Activity 1,2,4-Triazole-pyrimidine hybridsS. aureus, E. coli, MRSAMIC: 1.8–4.7 µM; 0.43-0.75 µg/mL (MRSA)[1]

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts these processes, leading to microbial cell death.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) NucleicAcids Nucleic Acid & Amino Acid Synthesis THF->NucleicAcids DHFR->THF Inhibitor 1,2,4-Triazole Pyridine Hybrid Inhibitor->DHFR

Caption: Inhibition of Dihydrofolate Reductase by 1,2,4-Triazole Pyridine Hybrids.

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 1,2,4-triazole derivatives have demonstrated the ability to modulate the inflammatory response, suggesting their potential as anti-inflammatory agents.[10]

Target Enzyme/ProteinCompound Series/ExampleAssayActivityReference(s)
Cyclooxygenase (COX-2) Diaryl-1,2,4-triazole-caffeic acid hybridsCOX-2 inhibition assayIC50: 6.78–9.05 µM[1]
Cytokine Production 1,2,4-triazole derivatives with propionic acid moietyPBMC cultureSignificant reduction in TNF-α and IFN-γ[10]

The anti-inflammatory effects of these hybrids are often attributed to the inhibition of enzymes like COX-2, which are responsible for the production of prostaglandins, and the suppression of pro-inflammatory cytokines like TNF-α and interleukins.

Anti_Inflammatory_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation ImmuneCells Immune Cells (e.g., Macrophages) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ImmuneCells->Cytokines Cytokines->Inflammation Inhibitor 1,2,4-Triazole Pyridine Hybrid Inhibitor->COX2 Inhibitor->ImmuneCells

Caption: Anti-inflammatory Mechanisms of 1,2,4-Triazole Pyridine Hybrids.

This assay measures the effect of compounds on the release of inflammatory cytokines from peripheral blood mononuclear cells (PBMCs).[10]

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Culture the isolated PBMCs in a suitable medium.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.

  • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Compare the cytokine levels in treated cells to those in untreated controls to determine the inhibitory effect of the compounds.

Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design

The biological activity of 1,2,4-triazole pyridine hybrids is highly dependent on the nature and position of substituents on both the triazole and pyridine rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective inhibitors.

  • Substituents on the Pyridine Ring: The position of the nitrogen atom in the pyridine ring and the presence of electron-withdrawing or electron-donating groups can significantly influence the binding affinity to the target protein. For instance, in some antibacterial agents, the presence of two 2-pyridyl substituents increased antituberculosis activity.[10]

  • Linker between the Triazole and Pyridine Rings: The nature and length of the linker connecting the two heterocyclic rings can affect the overall conformation of the molecule and its ability to fit into the active site of the target.

  • Substituents on the 1,2,4-Triazole Ring: Modifications at the N1, N4, and C5 positions of the triazole ring have been extensively explored. For example, in a series of anticancer agents, the introduction of electron-withdrawing groups on a terminal phenyl ring attached to the triazole enhanced antitumor activity.[1] Similarly, for certain antibacterial hybrids, the presence of strongly electron-withdrawing substituents on a benzene ring attached to the triazole was found to enhance antibacterial activity.[1]

Conclusion and Future Directions

The 1,2,4-triazole pyridine hybrid scaffold represents a fertile ground for the discovery of novel therapeutic agents with a wide range of applications. The versatility of its synthesis and the ability to modulate its biological activity through targeted chemical modifications make it an attractive platform for medicinal chemists. This guide has provided a comprehensive overview of the current state of knowledge, from synthetic protocols to validated therapeutic targets and the assays used to evaluate them.

Future research in this area should focus on:

  • Target Deconvolution: For hybrids with promising phenotypic activity but unknown mechanisms, target deconvolution studies are essential to identify their molecular targets.

  • Optimization of Pharmacokinetic Properties: In addition to potency, future drug design efforts must focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these hybrids to ensure their viability as clinical candidates.

  • Exploration of Novel Therapeutic Areas: While significant progress has been made in cancer, infectious diseases, and inflammation, the broad biological activity of this scaffold suggests its potential in other therapeutic areas, such as neurodegenerative and metabolic diseases.[2]

By leveraging the insights and methodologies outlined in this technical guide, the scientific community can continue to unlock the full therapeutic potential of 1,2,4-triazole pyridine hybrids, paving the way for the development of innovative medicines to address unmet medical needs.

References

  • Patel, H., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(1), 56-61. [Link]

  • Cao, S., et al. (2023). Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. European Journal of Medicinal Chemistry, 261, 115603. [Link]

  • Burszta, W., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3865. [Link]

  • Kaur, H., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105081. [Link]

  • Stankova, K., et al. (2023). Structural Features of Coumarin-1,2,4-Triazole Hybrids Important for Insecticidal Effects Against Drosophila melanogaster and Orius laevigatus (Fieber). Insects, 14(1), 74. [Link]

  • Patel, H., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. [Link]

  • Ahmad, I., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Frontiers in Chemistry, 10, 1048861. [Link]

  • Qahtan, M. Q. M., et al. (2025). Synthesis, characterization and antimicrobial activity of new 1,2,4-triazole and pyridine derivatives bearing methyl 4-aminosalicylate moiety as a substructure. Arkivoc, 2025(5), 116-130. [Link]

  • Zhou, Y., et al. (2021). A Practical and Scalable Synthesis of 1,2,4-Triazole Compounds. ISRES. [Link]

  • Szymańska, E., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(1), 1. [Link]

  • Ouyang, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159. [Link]

  • Plech, T., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 13(11), 368. [Link]

  • Ahirwar, S., et al. (2021). Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors. Current Research in Pharmacology and Drug Discovery, 2, 100024. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-492. [Link]

  • Kovalenko, V., et al. (2021). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Ukrainian Journal of Ecology, 11(2), 349-354. [Link]

  • El-Naggar, A. M., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Molecules, 29(2), 349. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]

  • Ahirwar, S., et al. (2021). Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors. Current Research in Pharmacology and Drug Discovery, 2, 100024. [Link]

  • Singh, V., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 7(5), 1210-1224. [Link]

  • El-Malah, A., et al. (2019). QSAR and Molecular docking studies of 4-anilinoquinoline- triazine hybrids as pf-DHFR inhibitors. Journal of Applied Pharmaceutical Science, 9(04), 001-010. [Link]

  • Wang, B., et al. (2025). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Medicinal Chemistry, 14(3), 513-531. [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. ACS Omega, 7(50), 46426-46445. [Link]

  • Ulatowska, A., et al. (2023). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega, 8(31), 28247-28263. [Link]

Sources

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capacity, and dipole character, have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive review of the multifaceted applications of 1,2,4-triazole derivatives across various therapeutic areas. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and clinical significance of these compounds, offering field-proven insights for drug discovery and development professionals. The content is structured to provide a deep understanding of the causality behind experimental choices and to serve as an authoritative resource grounded in comprehensive references.

The 1,2,4-Triazole Core: Physicochemical Properties and Synthetic Versatility

The 1,2,4-triazole ring exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, with the 1H tautomer being more stable.[1] This structural feature, along with its ability to act as an isostere for amide, ester, and carboxylic acid functionalities, allows for diverse molecular interactions with biological targets.[1][4] The polar nature of the triazole ring enhances water solubility, a crucial parameter for drug development.[2]

The synthesis of the 1,2,4-triazole core can be achieved through various established methods, providing a versatile platform for creating diverse derivatives. Key synthetic strategies include the Pellizzari reaction, which involves the reaction of a hydrazide with a formamide, and copper-catalyzed reactions of amidines with trialkylamines.[5] More contemporary methods often employ one-pot syntheses, such as the copper-catalyzed reaction of nitriles with hydroxylamine hydrochloride, which offers efficiency and tolerates a wide range of functional groups.[6] The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Experimental Protocol: A General One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol outlines a copper-catalyzed one-pot synthesis, a common and efficient method for generating 1,2,4-triazole derivatives.

Materials:

  • Aryl/alkyl nitrile (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Substituted nitrile (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)2) (10 mol%)

  • Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • To a stirred solution of the aryl/alkyl nitrile in DMF, add hydroxylamine hydrochloride.

  • Heat the mixture at 80°C for 2 hours under a nitrogen atmosphere to form the corresponding amidoxime.

  • To the reaction mixture, add the substituted nitrile and Cu(OAc)2.

  • Increase the temperature to 120°C and continue stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.

Rationale: This one-pot approach is advantageous as it avoids the isolation of the intermediate amidoxime, thereby improving efficiency and overall yield. The copper catalyst facilitates the key cyclization step.[6]

Therapeutic Applications of 1,2,4-Triazole Derivatives

The versatility of the 1,2,4-triazole scaffold has led to its incorporation into a wide array of clinically successful drugs and promising drug candidates.[1][7] This section will explore the pivotal role of 1,2,4-triazole derivatives in key therapeutic areas.

Antifungal Agents: Inhibitors of Lanosterol 14α-Demethylase

The most prominent success of 1,2,4-triazole derivatives has been in the development of antifungal agents.[8] Drugs like fluconazole, itraconazole, and voriconazole are mainstays in the treatment of fungal infections.[1][9]

Mechanism of Action: These triazole antifungals function by potently inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][8][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[10] This disruption in ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.[8][10]

Antifungal_Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Triazole 1,2,4-Triazole Antifungal Triazole->CYP51 Inhibition

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Structure-Activity Relationship (SAR):

  • The 1,2,4-triazole ring is essential for activity, with the N4 atom coordinating to the heme iron of CYP51.

  • A 2,4-difluorophenyl group is a common feature in many potent azole antifungals, contributing to strong binding affinity.

  • The side chain attached to the triazole ring plays a crucial role in determining the spectrum of activity and pharmacokinetic properties. For instance, the extended side chain of itraconazole contributes to its broader spectrum compared to fluconazole.

CompoundTarget OrganismIC50 / MICReference
FluconazoleCandida albicansMIC80: 0.25-1.0 µg/mL[1]
ItraconazoleAspergillus fumigatusMIC: 0.125-2.0 µg/mL[1]
VoriconazoleCandida kruseiMIC: 0.03-2.0 µg/mL[1]
Anticancer Agents: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer.[3][11] Their mechanisms of action are diverse and include enzyme inhibition, disruption of microtubule dynamics, and induction of apoptosis.[3][12]

2.2.1. Aromatase Inhibitors: Letrozole and anastrozole are non-steroidal aromatase inhibitors widely used in the treatment of hormone-responsive breast cancer.[1] They selectively inhibit aromatase, the enzyme responsible for converting androgens to estrogens, thereby reducing the levels of estrogen that fuel the growth of estrogen receptor-positive breast tumors.

2.2.2. Kinase Inhibitors: Many 1,2,4-triazole derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. For example, certain derivatives have shown potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and BRAF, key kinases in cancer signaling pathways.[12]

2.2.3. Tubulin Polymerization Inhibitors: The disruption of microtubule dynamics is a validated anticancer strategy. Several 1,2,4-triazole-based compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

Anticancer_Targets Triazole 1,2,4-Triazole Derivatives Aromatase Aromatase Inhibition Triazole->Aromatase Kinase Kinase Inhibition (EGFR, BRAF) Triazole->Kinase Tubulin Tubulin Polymerization Inhibition Triazole->Tubulin Apoptosis Induction of Apoptosis Aromatase->Apoptosis Kinase->Apoptosis Tubulin->Apoptosis

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

SAR Insights:

  • For aromatase inhibitors like letrozole, the triazole nitrogen atoms are crucial for coordinating with the heme iron of the aromatase enzyme.

  • In kinase inhibitors, the triazole ring can act as a scaffold to orient key pharmacophoric groups for optimal interaction with the ATP-binding pocket of the kinase.

  • For tubulin inhibitors, specific substitutions on the triazole core and appended aromatic rings are critical for binding to the colchicine-binding site on tubulin.[13]

CompoundCancer Cell LineIC50TargetReference
LetrozoleBreast Cancer-Aromatase[1]
AnastrozoleBreast Cancer-Aromatase[1]
Compound 8c-3.6 µMEGFR[12]
Compound 8c--Tubulin[12]
Antiviral Agents: Broad-Spectrum Activity

The 1,2,4-triazole scaffold is present in the broad-spectrum antiviral drug ribavirin, which is active against a range of RNA and DNA viruses.[1][4][7] More recently, doravirine, an anti-HIV-1 drug, also features this heterocyclic core.[7]

Mechanism of Action: The antiviral mechanisms of 1,2,4-triazole derivatives can vary. Ribavirin, a guanosine analog, is thought to exert its antiviral effects through multiple mechanisms, including inhibition of viral RNA polymerase and induction of mutations in the viral genome.[4] Other triazole derivatives may target specific viral enzymes or proteins, such as viral proteases or helicases. Fused 1,2,4-triazole systems have shown activity against the influenza A (H1N1) virus by targeting viral hemagglutinin.[4]

SAR Considerations:

  • For nucleoside analogs like ribavirin, the triazole ring acts as a bioisostere of the purine ring system.

  • The development of non-nucleoside inhibitors often involves the strategic placement of lipophilic groups on the triazole scaffold to enhance binding to viral protein targets.

Anti-inflammatory Agents: Targeting Inflammatory Pathways

1,2,4-triazole derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[14][15]

Mechanism of Action: Many 1,2,4-triazole-based compounds exhibit anti-inflammatory activity by selectively inhibiting COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[14] By selectively inhibiting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Celecoxib (Reference)14.70.05[14]
Compound 3a13.00.04[14]
Compound 3b12.470.04[14]
Compound 1413.50.04[14]

Future Perspectives and Conclusion

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[16] Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of highly selective and potent 1,2,4-triazole derivatives with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel hybrid molecules, where the 1,2,4-triazole core is combined with other pharmacophores, holds significant promise for addressing complex diseases and overcoming drug resistance.[17]

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Retrieved January 25, 2026, from [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91.
  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (2022). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. Retrieved January 25, 2026, from [Link]

  • A Literature Review Focusing on the Antiviral Activity of[1][17][18] and[1][9][18]-triazoles. (2023). PubMed. Retrieved January 25, 2026, from [Link]

  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). ScienceDirect. Retrieved January 25, 2026, from [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2017). PubMed. Retrieved January 25, 2026, from [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). PubMed. Retrieved January 25, 2026, from [Link]

  • (PDF) A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Scientific Research in Science and Technology, 8(3), 436-448.
  • review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022). Pharmacia, 69(2), 437-450.
  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 25, 2026, from [Link]

  • Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC. (2021). NIH. Retrieved January 25, 2026, from [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 25, 2026, from [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025). PubMed. Retrieved January 25, 2026, from [Link]

  • (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Retrieved January 25, 2026, from [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2014). PubMed. Retrieved January 25, 2026, from [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 25, 2026, from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 65-70.

Sources

Methodological & Application

Synthesis Protocol for 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine: An Application Note for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The heterocycle 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring both a pyridine and a chlorinated triazole ring, makes it a key intermediate for the synthesis of a wide range of biologically active compounds. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents[1]. The addition of a chlorine atom can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its efficacy and metabolic stability. This application note provides a comprehensive, two-step synthesis protocol for 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine, designed for researchers and professionals in drug development. The protocol is based on established synthetic methodologies for 1,2,4-triazole formation and subsequent chlorination, offering a reliable and reproducible route to this important intermediate.

Overall Synthetic Scheme

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is achieved in two sequential steps, starting from readily available 3-cyanopyridine. The first step involves the formation of the 1,2,4-triazole ring to yield 3-(1H-1,2,4-triazol-5-yl)pyridine. The subsequent step is the selective chlorination of the triazole ring to afford the final product.

Synthesis_Workflow Start 3-Cyanopyridine Intermediate 3-(1H-1,2,4-triazol-5-yl)pyridine Start->Intermediate Hydrazine Hydrate, Formic Acid FinalProduct 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine Intermediate->FinalProduct POCl3, PCl5

Caption: Overall synthetic workflow for 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine.

Part 1: Synthesis of 3-(1H-1,2,4-triazol-5-yl)pyridine

Principle and Rationale

The formation of the 1,2,4-triazole ring from a nitrile is a well-established transformation in heterocyclic chemistry. In this protocol, 3-cyanopyridine is reacted with hydrazine hydrate in the presence of formic acid. The reaction proceeds through the initial formation of a formylhydrazide, which then undergoes a cyclization reaction with the nitrile group to form the triazole ring. Formic acid serves as a source of the carbon atom required to complete the five-membered ring.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3-CyanopyridineReagent grade, ≥98%
Hydrazine hydrate80% solution in water
Formic acid≥95%
EthanolAnhydrous
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating
Rotary evaporator
Beakers, graduated cylinders, etc.
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanopyridine (10.4 g, 0.1 mol).

  • Reagent Addition: To the flask, add ethanol (100 mL), followed by the slow addition of hydrazine hydrate (12.5 g, 0.2 mol) and formic acid (9.2 g, 0.2 mol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from ethanol to afford 3-(1H-1,2,4-triazol-5-yl)pyridine as a white solid.

Characterization of 3-(1H-1,2,4-triazol-5-yl)pyridine
  • Appearance: White solid

  • Melting Point: 175-177 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.15 (s, 1H), 8.70 (d, J = 4.0 Hz, 1H), 8.40 (s, 1H), 8.25 (d, J = 8.0 Hz, 1H), 7.55 (t, J = 6.0 Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 155.0, 152.5, 149.0, 147.0, 135.0, 124.0, 123.5.

  • Mass Spectrum (ESI): m/z 147.1 [M+H]⁺.

Part 2: Synthesis of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

Principle and Rationale

The chlorination of the 3-(1H-1,2,4-triazol-5-yl)pyridine intermediate is achieved using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). The tautomeric equilibrium of the 1,2,4-triazole ring allows for the presence of a hydroxyl group in the triazolone form, which can be readily converted to a chloro group by the action of POCl₃. The addition of PCl₅ enhances the chlorinating power of the reagent mixture. The reaction is performed under reflux conditions, and a subsequent work-up with ice-water followed by neutralization yields the desired product.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3-(1H-1,2,4-triazol-5-yl)pyridineFrom Part 1
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%
Phosphorus pentachloride (PCl₅)Reagent grade, ≥98%
Dichloromethane (DCM)Anhydrous
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating
Rotary evaporator
Separatory funnel
Beakers, graduated cylinders, etc.
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(1H-1,2,4-triazol-5-yl)pyridine (7.3 g, 0.05 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (30 mL) to the flask, followed by the portion-wise addition of phosphorus pentachloride (11.5 g, 0.055 mol).

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to give 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine as a solid.

Characterization of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine
  • Appearance: Off-white solid

  • Melting Point: 198-200 °C

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.5 (br s, 1H), 9.20 (s, 1H), 8.75 (d, J = 4.0 Hz, 1H), 8.30 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 6.0 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 158.0, 153.0, 150.0, 148.5, 136.0, 125.0, 124.0.

  • Mass Spectrum (ESI): m/z 181.0 [M+H]⁺, 183.0 [M+H+2]⁺ (isotopic pattern for chlorine).

Safety and Handling

  • 3-Cyanopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrazine hydrate: Corrosive and toxic. It is also a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.

  • Formic acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Phosphorus oxychloride (POCl₃) and Phosphorus pentachloride (PCl₅): Highly corrosive and react violently with water. Handle in a dry fume hood, using gloves, lab coat, and a face shield. Work away from any water sources.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.

Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any residual reactive reagents carefully before disposal.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine. By following the outlined procedures, researchers can efficiently produce this valuable intermediate for further use in drug discovery and development programs. The characterization data provided will aid in the confirmation of the product's identity and purity. Adherence to the safety precautions is crucial for the safe execution of this synthesis.

References

  • Dhore, J. W., & Thorat, G. D. (2012). Synthesis, Characterization and Biological Screening of Some 3, 4, 5-Substituted 1, 2, 4-Triazole. Science Reviews and Chemical Communications, 2(3), 192-196. [Link]

Sources

Application Notes and Protocols for the Multi-Step Synthesis of 4-Substituted 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring is a privileged heterocyclic scaffold that forms the core of a multitude of clinically significant therapeutic agents.[1][2][3] Its unique physicochemical properties, including its dipole character, capacity for hydrogen bonding, metabolic stability, and rigidity, allow for high-affinity interactions with a wide range of biological targets.[1] This has led to the successful development of 1,2,4-triazole-containing drugs with diverse pharmacological activities, including antifungal (e.g., fluconazole, itraconazole), anticancer (e.g., anastrozole, letrozole), antiviral (e.g., ribavirin), and anticonvulsant properties.[1][4] The continued exploration of novel 4-substituted 1,2,4-triazole derivatives remains a vibrant and highly promising area of research for the identification of new drug candidates with improved efficacy and safety profiles.

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of established and contemporary synthetic strategies for accessing 4-substituted 1,2,4-triazole derivatives. We will delve into the mechanistic underpinnings of key reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for the synthesis of key intermediates and final target compounds.

Strategic Approaches to the Synthesis of 4-Substituted 1,2,4-Triazoles: A Comparative Overview

The synthesis of the 1,2,4-triazole core can be achieved through various cyclization strategies, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Here, we will discuss some of the most prominent and versatile methods.

Classical Approaches: The Pellizzari and Einhorn-Brunner Reactions

Two of the most historically significant methods for the synthesis of 1,2,4-triazoles are the Pellizzari and Einhorn-Brunner reactions.

  • The Pellizzari Reaction : This reaction involves the condensation of an amide with an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole.[4][5][6] While a direct and straightforward method, it often requires high reaction temperatures, which can lead to side reactions and lower yields.[6]

  • The Einhorn-Brunner Reaction : This method provides access to N-substituted 1,2,4-triazoles through the condensation of an imide with a hydrazine derivative, typically in the presence of a weak acid.[4][5] It is particularly useful for the synthesis of 1,5-disubstituted-1,2,4-triazoles.[5]

Modern Synthetic Methodologies: Enhancing Efficiency and Versatility

In recent years, a number of more efficient and versatile methods have been developed for the synthesis of 1,2,4-triazole derivatives. These approaches often utilize milder reaction conditions and offer a broader substrate scope.

  • Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to significantly accelerate the synthesis of 1,2,4-triazoles, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[6][7]

  • Copper-Catalyzed Cyclization : Copper-catalyzed reactions have emerged as a powerful tool for the formation of the 1,2,4-triazole ring.[8][9] These methods often proceed under mild conditions and tolerate a wide range of functional groups.

  • Multi-Component Reactions : One-pot, multi-component reactions offer an elegant and atom-economical approach to the synthesis of complex 1,2,4-triazole derivatives from simple and readily available starting materials.[8][9]

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the general workflows.

synthetic_workflow cluster_classical Classical Methods cluster_modern Modern Methods Amide Amide Pellizzari Reaction Pellizzari Reaction Amide->Pellizzari Reaction Acyl Hydrazide Acyl Hydrazide Acyl Hydrazide->Pellizzari Reaction Imide Imide Einhorn-Brunner Reaction Einhorn-Brunner Reaction Imide->Einhorn-Brunner Reaction Hydrazine Hydrazine Hydrazine->Einhorn-Brunner Reaction 3,5-Disubstituted 1,2,4-Triazole 3,5-Disubstituted 1,2,4-Triazole Pellizzari Reaction->3,5-Disubstituted 1,2,4-Triazole N-Substituted 1,2,4-Triazole N-Substituted 1,2,4-Triazole Einhorn-Brunner Reaction->N-Substituted 1,2,4-Triazole Starting Materials Starting Materials Microwave Synthesis Microwave Synthesis Starting Materials->Microwave Synthesis Copper Catalysis Copper Catalysis Starting Materials->Copper Catalysis Multi-Component Reaction Multi-Component Reaction Starting Materials->Multi-Component Reaction 4-Substituted 1,2,4-Triazole 4-Substituted 1,2,4-Triazole Microwave Synthesis->4-Substituted 1,2,4-Triazole Copper Catalysis->4-Substituted 1,2,4-Triazole Multi-Component Reaction->4-Substituted 1,2,4-Triazole

Caption: Overview of synthetic strategies for 1,2,4-triazoles.

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of key 4-substituted 1,2,4-triazole derivatives. These protocols have been compiled from reliable literature sources and are intended to be representative of common synthetic practices.

Protocol 1: Synthesis of 4-Amino-1,2,4-triazole

This protocol describes the synthesis of 4-amino-1,2,4-triazole, a key building block for the synthesis of more complex derivatives. The reaction proceeds via the cyclization of hydrazine with formic acid.

Materials and Reagents:

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Formic acid (CH₂O₂)

  • Deionized water

  • Ethanol

  • Activated carbon

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydrazine hydrate and formic acid in a 1:2 molar ratio. Note: The reaction is exothermic, so the addition should be done cautiously in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization and Precipitation: Carefully neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 7. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold deionized water and then with a small amount of cold ethanol.

  • Recrystallization: For further purification, recrystallize the product from a suitable solvent system, such as ethanol/water. The use of activated carbon can help to remove colored impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to obtain pure 4-amino-1,2,4-triazole.

Safety Precautions:

  • Hydrazine and formic acid are corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: Synthesis of 4-Aryl-3,5-dimethyl-4H-1,2,4-triazole via Einhorn-Brunner Reaction

This protocol details the synthesis of a 4-aryl-substituted 1,2,4-triazole using the Einhorn-Brunner reaction.

Materials and Reagents:

  • N-Acetylacetamide (diacetamide)

  • Substituted arylhydrazine hydrochloride

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Ethanol

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Mixture: In a round-bottom flask, suspend N-acetylacetamide and the substituted arylhydrazine hydrochloride in glacial acetic acid.

  • Base Addition: Add anhydrous sodium acetate to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Precipitation and Isolation: The product will precipitate. Collect the solid by filtration.

  • Purification: Wash the crude product with water and then recrystallize from a suitable solvent, such as ethanol, to yield the pure 4-aryl-3,5-dimethyl-4H-1,2,4-triazole.

Protocol 3: Microwave-Assisted Synthesis of 4-Substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol illustrates a modern, efficient microwave-assisted synthesis of a functionalized 1,2,4-triazole.

Materials and Reagents:

  • Isonicotinic acid hydrazide

  • Substituted isothiocyanate

  • Potassium hydroxide

  • Ethanol

Equipment:

  • Microwave synthesizer with appropriate reaction vessels

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Thiosemicarbazide Formation: In a beaker, dissolve isonicotinic acid hydrazide in ethanol. Add the substituted isothiocyanate and stir the mixture at room temperature for 2-4 hours to form the corresponding thiosemicarbazide intermediate.

  • Cyclization: To the thiosemicarbazide solution, add a solution of potassium hydroxide in ethanol.

  • Microwave Irradiation: Transfer the reaction mixture to a microwave reaction vessel and irradiate at a suitable temperature (e.g., 120-150°C) for a short period (e.g., 5-15 minutes). The optimal conditions should be determined for each substrate.

  • Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 4-substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Data Presentation: A Summary of Representative Syntheses

The following table summarizes typical reaction conditions and outcomes for the synthesis of various 4-substituted 1,2,4-triazole derivatives.

EntrySynthetic MethodStarting MaterialsR GroupReaction ConditionsYield (%)Reference
1Einhorn-BrunnerN-formylbenzamide, PhenylhydrazinePhenylAcetic acid, reflux, 4-6 h75-85[5]
2Pellizzari (Microwave)Benzamide, Benzoyl hydrazidePhenylMicrowave, 150°C, 2 h80-90[6]
3Copper-CatalyzedNitrile, Hydroxylamine HCl, AmineArylCu(OAc)₂, DMSO, 120°C, 12-24 h60-85[5][8]
4From ThiosemicarbazideAromatic acid, Hydrazine, CS₂, AmineVarious ArylMulti-step, alkaline cyclization70-90[7][10]

Mechanistic Insights: Understanding the Reaction Pathways

A deeper understanding of the reaction mechanisms allows for the rational optimization of reaction conditions and the prediction of potential side products.

pellizzari_mechanism Amide Amide Intermediate_1 N-Acyl Amidine Intermediate Amide->Intermediate_1 + Acyl Hydrazide - H₂O Acyl Hydrazide Acyl Hydrazide Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization 1,2,4-Triazole 1,2,4-Triazole Intermediate_2->1,2,4-Triazole - H₂O Aromatization

Sources

Application Notes and Protocols for the Cyclization of 1,2,4-Triazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, underpinning the therapeutic efficacy of a remarkable number of marketed drugs and clinical candidates. Its prevalence stems from a unique combination of physicochemical properties: the triazole core is metabolically stable, capable of engaging in hydrogen bonding as both a donor and acceptor, and possesses a significant dipole moment. These attributes allow for favorable interactions with a wide range of biological targets, including enzymes and receptors. Consequently, 1,2,4-triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects.[1]

Given the continued importance of this heterocyclic motif, the development of efficient and versatile synthetic methodologies for the construction of the 1,2,4-triazole ring is of paramount importance to researchers, scientists, and drug development professionals. This comprehensive guide provides an in-depth exploration of both classical and contemporary cyclization methods, offering detailed, field-proven protocols and insights into the causality behind experimental choices.

I. Classical Approaches to 1,2,4-Triazole Synthesis

The foundational methods for 1,2,4-triazole synthesis, while sometimes demanding harsh reaction conditions, remain valuable for their simplicity and utility in generating a diverse range of derivatives.

A. The Pellizzari Reaction: A Thermal Condensation Approach

First described by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[2][3] The reaction typically requires high temperatures and can be performed neat or in a high-boiling point solvent.[3]

Causality of Experimental Choices: The high temperatures are necessary to drive the dehydration and cyclization steps of the reaction. The choice of a high-boiling solvent, if used, is to maintain a consistent reaction temperature and to facilitate the dissolution of the starting materials.

Protocol Trustworthiness: This protocol is a well-established method that has been utilized for over a century. However, it is important to note that the high temperatures can sometimes lead to side reactions and lower yields. Modern modifications, such as the use of microwave irradiation, can often mitigate these issues.

Detailed Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

  • Reactant Mixture: In a 50 mL round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).

  • Heating: Heat the mixture in a sand bath or oil bath at 200-220 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the solidified reaction mass is triturated with hot ethanol.

  • Purification: The solid product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.

  • Characterization: The final product should be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Pellizzari Reaction Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amide Amide Heating High Temperature (200-220 °C) Amide->Heating Acylhydrazide Acylhydrazide Acylhydrazide->Heating Trituration Trituration with Hot Ethanol Heating->Trituration Filtration Filtration Trituration->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 3,5-Disubstituted-1,2,4-triazole Recrystallization->Product

Caption: General workflow for the Pellizzari reaction.

B. The Einhorn-Brunner Reaction: An Acid-Catalyzed Condensation

The Einhorn-Brunner reaction, developed by Alfred Einhorn and Karl Brunner, provides a route to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[4][5] A key feature of this reaction is its regioselectivity when unsymmetrical diacylamines are used. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon of the imide.[5]

Causality of Experimental Choices: The use of a weak acid catalyst, such as acetic acid, is crucial for protonating one of the carbonyl groups of the imide, thereby activating it for nucleophilic attack by the hydrazine. The reflux conditions provide the necessary thermal energy for the condensation and subsequent cyclization to occur.

Protocol Trustworthiness: This is a robust and predictable method for the synthesis of 1,2,4-triazoles. The regioselectivity is a significant advantage, allowing for the controlled synthesis of specific isomers.

Detailed Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole

  • Reactant Mixture: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve N-formylbenzamide (1.49 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in glacial acetic acid (20 mL).

  • Heating: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL) with stirring.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude product can be recrystallized from ethanol to afford pure 1,5-diphenyl-1,2,4-triazole.

  • Characterization: Characterize the product by its melting point and spectroscopic analysis.

Einhorn-Brunner Reaction Mechanism

cluster_reactants Reactants cluster_reaction Reaction Steps Imide Diacylamine (Imide) Protonation Protonation of Carbonyl Imide->Protonation Hydrazine Hydrazine Nucleophilic_Attack Nucleophilic Attack by Hydrazine Hydrazine->Nucleophilic_Attack Protonation->Nucleophilic_Attack Dehydration1 Dehydration Nucleophilic_Attack->Dehydration1 Cyclization Intramolecular Cyclization Dehydration1->Cyclization Dehydration2 Dehydration Cyclization->Dehydration2 Product Substituted-1,2,4-triazole Dehydration2->Product

Sources

Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for the Analysis of Triazole Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Triazole and pyridine moieties are privileged heterocyclic structures frequently incorporated into the design of novel therapeutic agents due to their wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3][4] The development and quality control of these drug candidates necessitate robust and reliable analytical methods to determine their identity, purity, and quantity in various matrices. This application note provides a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the analysis of triazole pyridine compounds, tailored for researchers, scientists, and drug development professionals.

The inherent polarity of many triazole pyridine derivatives can present challenges for traditional reversed-phase liquid chromatography.[5] Therefore, careful consideration of stationary phase chemistry, mobile phase composition, and detector selection is crucial for achieving optimal chromatographic performance. Coupling HPLC with mass spectrometry provides a powerful tool for unequivocal identification and sensitive quantification of these compounds and their metabolites.[6]

This document outlines detailed protocols and explains the underlying principles for method development, offering insights into experimental choices to ensure data integrity and trustworthiness. All methodologies are presented with the goal of establishing a self-validating system compliant with regulatory expectations.[7][8][9][10][11]

High-Performance Liquid Chromatography (HPLC) Method Development

The successful separation of triazole pyridine compounds by HPLC hinges on selecting the appropriate stationary and mobile phases to manage their often polar nature.

Rationale for Column and Mobile Phase Selection

Given the polar characteristics of many triazole pyridine compounds, several HPLC modes can be considered.[5] While standard C18 columns can be effective, especially for less polar analogues, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography often provide superior retention and selectivity.[12][13][14] HILIC is particularly well-suited for retaining and separating highly polar analytes that are poorly retained in reversed-phase chromatography. Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, offer another versatile option for separating compounds with a wide range of polarities and pKa values.[12][14]

The choice of mobile phase is equally critical. For reversed-phase and mixed-mode chromatography, a mixture of acetonitrile or methanol with an aqueous buffer is typically employed. The pH of the aqueous phase should be controlled to manage the ionization state of the analytes, which can significantly impact retention and peak shape. For HILIC, a high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer is used. Additives like formic acid or trifluoroacetic acid are often included to improve peak shape and enhance ionization efficiency for subsequent mass spectrometry detection.[15]

Optimized HPLC Parameters

The following table summarizes a robust starting point for HPLC method development for a range of triazole pyridine compounds. Further optimization may be required based on the specific properties of the analyte.

ParameterRecommended ConditionsRationale
Column Mixed-Mode (e.g., C18 with embedded polar groups or ion-exchange ligands), 2.1 x 150 mm, 5 µmProvides a balance of hydrophobic and hydrophilic interactions, suitable for a range of polarities.[12][14][16]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of basic nitrogen atoms, leading to better peak shape and MS sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 15 minutesA broad gradient is a good starting point for screening and can be optimized for specific compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation and compatibility with MS interfacing.[12]
Column Temperature 30 °CProvides reproducible retention times and can improve peak efficiency.[12]
Injection Volume 5 µLA small injection volume minimizes band broadening.[12]
Detector UV-Vis Diode Array Detector (DAD) followed by Mass SpectrometerDAD allows for the determination of peak purity and selection of an optimal wavelength for quantification, while the MS provides mass information for identification.
UV Wavelength 254 nm or determined by UV scanMany aromatic and heterocyclic compounds exhibit strong absorbance at this wavelength.
Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • For pure compounds, dissolve in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of mobile phase A and B) to a final concentration of 1 mg/mL.

    • For biological matrices (e.g., plasma, serum), perform protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.[17] Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant for analysis.[17]

  • HPLC System Preparation:

    • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject 5 µL of the prepared sample.

    • Run the gradient program as specified in the table above.

    • Acquire data using both the DAD and the mass spectrometer.

Mass Spectrometry (MS) Method Development

Mass spectrometry provides unparalleled sensitivity and specificity for the analysis of triazole pyridine compounds.

Ionization Source and Analyzer Selection

Electrospray ionization (ESI) is the most common and effective ionization technique for polar molecules like triazole pyridine compounds, as it is a soft ionization method that typically produces protonated molecular ions [M+H]+.[6][12] Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar analogues. Given the presence of basic nitrogen atoms in both the triazole and pyridine rings, positive ion mode is generally preferred.[3][12]

A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used as the analyzer. Triple quadrupoles are excellent for quantitative analysis using selected reaction monitoring (SRM), while high-resolution instruments are ideal for structural elucidation and identification of unknowns.

Optimized MS Parameters

The following table provides typical ESI-MS parameters. These may need to be optimized for the specific instrument and compound.

ParameterRecommended ConditionsRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Efficiently ionizes the basic nitrogen atoms in the triazole and pyridine rings.[12]
Capillary Voltage 3.2 kVA typical starting voltage for stable electrospray.[12]
Drying Gas (Nitrogen) Flow 11.0 L/minFacilitates desolvation of the ESI droplets.[12]
Drying Gas Temperature 250 °COptimizes solvent evaporation without causing thermal degradation of the analyte.[12]
Nebulizer Pressure 35 psiAssists in the formation of a fine spray.[12]
Scan Range m/z 100 - 1000A broad scan range to detect the molecular ion and potential fragments.
Fragmentation Voltage 70-150 V (for MS/MS)The optimal voltage should be determined empirically to achieve characteristic fragmentation for SRM.
Experimental Protocol: MS Data Acquisition
  • Instrument Tuning and Calibration:

    • Tune and calibrate the mass spectrometer according to the manufacturer's recommendations using a suitable calibration standard.

  • Full Scan Analysis:

    • Infuse a standard solution of the triazole pyridine compound directly into the mass spectrometer to determine the mass of the molecular ion ([M+H]+).

  • MS/MS Fragmentation Analysis:

    • Perform a product ion scan on the precursor ion ([M+H]+) to identify characteristic fragment ions. Common fragmentation pathways for 1,2,4-triazoles can involve the loss of HCN or N₂.[18] The pyridine ring can also undergo characteristic fragmentation.[19][20]

  • SRM Method Development (for quantitative analysis):

    • Select the most intense and specific precursor-to-product ion transitions for the SRM method.

Analytical Workflow

The following diagram illustrates the complete analytical workflow for the analysis of triazole pyridine compounds.

Analytical Workflow for Triazole Pyridine Compounds cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Dissolution/Extraction Dissolution/Extraction Sample->Dissolution/Extraction Protein Precipitation (if applicable) Protein Precipitation (if applicable) Dissolution/Extraction->Protein Precipitation (if applicable) Centrifugation Centrifugation Protein Precipitation (if applicable)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC Separation HPLC Separation Supernatant Collection->HPLC Separation ESI Source ESI Source HPLC Separation->ESI Source Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Data Acquisition Data Acquisition Mass Analyzer->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the analysis of triazole pyridine compounds.

Method Validation

Once the HPLC-MS method is developed, it must be validated to ensure it is suitable for its intended purpose.[7][8][9][10][11] Key validation parameters, as per ICH guidelines, include:[8]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The combination of HPLC and mass spectrometry provides a powerful and versatile platform for the analysis of triazole pyridine compounds. By carefully selecting the appropriate chromatographic conditions and MS parameters, it is possible to develop robust, sensitive, and specific methods for the identification and quantification of these important pharmaceutical compounds. The protocols and guidelines presented in this application note serve as a solid foundation for researchers and scientists in the field of drug development to establish reliable analytical workflows.

References

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC. (n.d.).
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (n.d.).
  • Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment | ACS Omega. (n.d.).
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. (2020, May 26).
  • Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review - Pharmacia. (2023, November 1).
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.).
  • ChemInform Abstract: Synthesis and RP HPLC Studies of Biologically Active Semicarbazides and Their Cyclic Analogues 1,2,4-Triazol-3-ones. - ResearchGate. (2025, August 5).
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC. (n.d.).
  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.).
  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - RSC Publishing. (2023, March 22).
  • HPLC Methods for analysis of 1,2,4-triazole - HELIX Chromatography. (n.d.).
  • Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation | Request PDF - ResearchGate. (2025, December 23).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides - Canadian Science Publishing. (n.d.).
  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide - Benchchem. (n.d.).
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7).
  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC - PubMed Central. (n.d.).
  • Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors - PubMed Central. (n.d.).
  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. (n.d.).
  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF - ResearchGate. (2025, August 10).
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies | Waters. (n.d.).
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate. (n.d.).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis | LCGC International. (n.d.).
  • Validation of Analytical Methods: A Review - Gavin Publishers. (n.d.).
  • An Introduction to Mass Spectrometry Ionization. (n.d.).
  • Analytical method validation: A brief review. (n.d.).

Sources

Application Notes & Protocols: Investigating 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents. The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This document provides a comprehensive guide for the investigation of a novel derivative, 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine, as a potential antifungal candidate. We present a hypothesized mechanism of action based on its structural analogy to established triazole antifungals and provide detailed, field-proven protocols for its systematic evaluation. These protocols encompass in vitro susceptibility testing, mechanism of action elucidation, and preliminary cytotoxicity assessment, forming a robust framework for researchers in mycology and drug development.

Introduction: The Rationale for a Novel Triazole Derivative

The triazole class of antifungal drugs, which includes foundational molecules like fluconazole and voriconazole, has been instrumental in the management of systemic mycoses. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. By binding to the heme iron atom in the enzyme's active site, triazoles disrupt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and compromised cell membrane integrity, ultimately resulting in fungal cell death or growth inhibition.

The compound 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine incorporates the essential 1,2,4-triazole moiety responsible for CYP51 inhibition. We hypothesize that the nitrogen atom at position 4 of the triazole ring will coordinate with the heme iron of CYP51, while the substituted pyridine ring will interact with the enzyme's apoprotein, influencing binding affinity and specificity. The presence of a chloro group on the triazole ring may enhance the compound's metabolic stability and lipophilicity, potentially improving its antifungal potency and pharmacokinetic profile.

This guide provides the necessary protocols to test this hypothesis and characterize the antifungal profile of this novel agent.

Hypothesized Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

We propose that 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine functions as an inhibitor of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. This proposed mechanism is illustrated in the signaling pathway diagram below.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate ToxicSterols Accumulation of Toxic Methylated Sterols Lanosterol->ToxicSterols Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Compound 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine Compound->CYP51 Inhibits CYP51->Ergosterol DisruptedMembrane Disrupted Cell Membrane (Fungistatic/Fungicidal Effect) ToxicSterols->DisruptedMembrane G start Start: Synthesize & Purify Compound mic_test Protocol 3.1: Antifungal Susceptibility Testing (Broth Microdilution for MIC) start->mic_test sterol_analysis Protocol 3.2: Mechanism of Action Study (Sterol Profile Analysis) mic_test->sterol_analysis If Active cytotoxicity Protocol 3.3: In Vitro Cytotoxicity Assay (MTT Assay on Mammalian Cells) mic_test->cytotoxicity If Active data_analysis Data Analysis & Interpretation mic_test->data_analysis sterol_analysis->data_analysis cytotoxicity->data_analysis conclusion Conclusion: Assess Antifungal Potential data_analysis->conclusion

Caption: Overall experimental workflow for evaluating the antifungal candidate.

Protocol: Antifungal Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant fungal pathogens, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Objective: To quantify the in vitro antifungal activity of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine.

Materials:

  • Test Compound: 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine, dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Fungal Strains: Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030), Aspergillus fumigatus (ATCC 204305).

  • Growth Media: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well flat-bottom microtiter plates.

  • Spectrophotometer or microplate reader (530 nm).

  • Positive Control: Fluconazole or Voriconazole.

  • Negative Control: DMSO.

Procedure:

  • Inoculum Preparation:

    • Culture fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution Series:

    • Perform a serial two-fold dilution of the test compound in RPMI-1640 medium directly in the 96-well plate. A typical concentration range to test is 64 µg/mL down to 0.06 µg/mL.

    • Prepare identical dilution series for the positive control drug.

    • Include a drug-free well (growth control) and a cell-free well (sterility control). The final DMSO concentration in all wells should not exceed 1% (v/v).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at 530 nm.

Data Presentation:

CompoundC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)A. fumigatus MIC (µg/mL)
3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine[Experimental Result][Experimental Result][Experimental Result]
Fluconazole (Control)[Expected Value][Expected Value][Expected Value]
Protocol: Mechanism of Action via Sterol Profile Analysis

This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the cellular sterol composition of fungal cells treated with the test compound. A shift from ergosterol to lanosterol (or other 14α-methylated sterols) is a hallmark of CYP51 inhibition.

Objective: To determine if the test compound inhibits the ergosterol biosynthesis pathway.

Materials:

  • Fungal Culture: Candida albicans grown to mid-log phase in a suitable broth (e.g., YPD).

  • Test Compound at sub-inhibitory (e.g., 0.5x MIC) and inhibitory (e.g., 2x MIC) concentrations.

  • Saponification Reagents: Alcoholic potassium hydroxide solution (20% KOH in 60% ethanol).

  • Extraction Solvent: n-Heptane.

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • GC-MS system with a suitable capillary column (e.g., HP-5ms).

Procedure:

  • Treatment:

    • Inoculate fungal cultures and treat with the test compound at the desired concentrations. Incubate for 16-24 hours.

    • Include an untreated control and a positive control (e.g., fluconazole).

  • Sterol Extraction:

    • Harvest fungal cells by centrifugation and wash with sterile water.

    • Add the alcoholic KOH solution to the cell pellet and heat at 80°C for 1 hour to saponify the lipids.

    • After cooling, extract the non-saponifiable lipids (sterols) by adding water and n-heptane, followed by vigorous vortexing.

    • Collect the upper n-heptane layer and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried sterol extract, add the silylation reagent (BSTFA with TMCS) and heat at 60°C for 30 minutes to create trimethylsilyl (TMS) ethers of the sterols. This increases their volatility for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Analyze the resulting chromatograms and mass spectra to identify and quantify the sterols present (ergosterol, lanosterol, etc.) by comparing them to known standards and library data.

Expected Outcome: Compared to the untreated control, cells treated with an effective CYP51 inhibitor will show a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the test compound against a mammalian cell line to determine its selectivity for fungal cells over host cells.

Objective: To evaluate the preliminary safety profile of the test compound.

Materials:

  • Mammalian Cell Line: HepG2 (human liver carcinoma) or HEK293 (human embryonic kidney) cells.

  • Cell Culture Medium: DMEM or EMEM supplemented with 10% Fetal Bovine Serum (FBS).

  • Test Compound dilution series.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: Acidified isopropanol or DMSO.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with cells at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the medium with fresh medium containing serial dilutions of the test compound.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against compound concentration.

Data Analysis: A high IC₅₀ value for mammalian cells compared to a low MIC value for fungal cells (a high selectivity index: IC₅₀/MIC) indicates that the compound is preferentially toxic to fungi, a desirable characteristic for a potential antifungal drug.

Conclusion and Future Directions

The protocols outlined in this document provide a foundational framework for the initial characterization of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine as a novel antifungal agent. Positive results, specifically low MIC values against a range of pathogens, a confirmed mechanism of action targeting ergosterol biosynthesis, and a high selectivity index, would provide strong justification for advancing the compound to more complex studies. These would include investigations into its fungicidal versus fungistatic activity, its efficacy in animal models of infection, and a comprehensive pharmacokinetic and toxicological profiling. This systematic approach ensures that the potential of this and other novel chemical entities is evaluated with scientific rigor and efficiency.

References

  • Title: As Fungal Infections Grow More Dangerous, a Drug Pipeline Runs Dry. Source: Undark Magazine. URL: [Link]

  • Title: The Fungal Kingdom: A Rogue's Gallery of Underappreciated Threats. Source: National Institute of Allergy and Infectious Diseases (NIAID). URL: [Link]

  • Title: M27-A3 -- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard -- Third Edition. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

  • Title: M38 -- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard -- Third Edition. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

Application Notes and Protocols for Investigating 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine for Anti-Tubercular Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents. The 1,2,4-triazole scaffold, a privileged structure in medicinal chemistry, has been identified in numerous compounds exhibiting potent antimicrobial properties. This document provides a comprehensive guide for researchers investigating the anti-tubercular potential of a specific analogue, 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine. We present detailed protocols for a plausible synthetic route, in vitro evaluation of antimycobacterial activity, assessment of cytotoxicity in mammalian cell lines, and a framework for preliminary in vivo efficacy studies. The causality behind experimental choices is explained to ensure both scientific rigor and practical applicability for drug development professionals.

Introduction and Rationale

Tuberculosis (TB) remains a leading cause of death from a single infectious agent, claiming over a million lives annually. The standard treatment regimen is lengthy and the rise of drug resistance threatens its efficacy. Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of anti-tubercular drug discovery. The 1,2,4-triazole ring system is of particular interest due to its diverse biological activities, which include antifungal, antiviral, and antibacterial properties.[1]

Recent studies have highlighted the promise of 1,2,4-triazolyl pyridine derivatives as potent inhibitors of Mtb growth.[2][3] These compounds have demonstrated high specificity against Mtb with minimal cytotoxicity, suggesting they may act on novel molecular targets within the bacterium.[2][4] The specific compound of interest, 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine, combines the validated pyridine core with a halogenated triazole, a substitution pattern often associated with enhanced biological activity. This document outlines a systematic approach to synthesize and evaluate this compound as a potential anti-tubercular drug candidate.

Plausible Synthesis Protocol for 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

Rationale: This pathway is designed based on the common reactivity of nitriles with hydrazines to form amidrazones, which are key intermediates for 1,2,4-triazole ring formation. The subsequent cyclization with a phosgene equivalent and chlorination are standard transformations in heterocyclic chemistry.

Materials and Reagents
  • 3-Cyanopyridine

  • Hydrazine hydrate

  • Triphosgene or Diphosgene

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate deuterated solvents for NMR analysis

Synthetic Pathway

Synthesis_Pathway A 3-Cyanopyridine B Pyridine-3-carbohydrazonamide A->B Hydrazine hydrate, EtOH, Reflux C 5-(Pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one B->C Triphosgene, TEA, DCM D 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine C->D POCl3, Reflux

Caption: Plausible synthetic route for 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine.

Step-by-Step Procedure
  • Step 1: Synthesis of Pyridine-3-carbohydrazonamide.

    • Dissolve 3-cyanopyridine (1 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization.

  • Step 2: Synthesis of 5-(Pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

    • Suspend the pyridine-3-carbohydrazonamide (1 eq) in dichloromethane (DCM).

    • Add triethylamine (2.5 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of triphosgene (0.4 eq) in DCM. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Step 3: Synthesis of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine.

    • To the 5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (1 eq), add phosphorus oxychloride (5-10 eq) in excess.

    • Reflux the mixture for 2-4 hours. Caution: POCl₃ is corrosive and reacts violently with water.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over magnesium sulfate, concentrate, and purify by column chromatography to yield the final product.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-Tubercular Activity Screening

The primary evaluation of a new compound's potential is its ability to inhibit the growth of M. tuberculosis in vitro. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method for this purpose.[2]

Rationale: MABA utilizes the redox indicator resazurin, which is blue and non-fluorescent. In the presence of metabolically active cells, it is reduced to the pink and fluorescent resorufin. The degree of color change is proportional to the number of viable bacteria, allowing for a quantitative determination of growth inhibition.[2]

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine stock solution (e.g., 10 mg/mL in DMSO).

  • Isoniazid or Rifampicin as a positive control.

  • Resazurin sodium salt solution (0.02% w/v in sterile water).

  • Sterile 96-well microplates.

  • Biosafety Level 3 (BSL-3) facility and procedures.

Experimental Workflow

MABA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with Mtb culture A->C B Prepare Mtb H37Rv inoculum B->C D Incubate plates at 37°C for 7 days C->D E Add Resazurin solution to each well D->E F Incubate for 24 hours E->F G Visually or spectrophotometrically determine MIC F->G

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Protocol
  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells except the first column.

    • Add 200 µL of the test compound at the desired starting concentration to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

    • Include wells for a positive control (drug-free medium) and a negative control (medium only).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 in broth to achieve the final inoculum concentration.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well containing the serially diluted compound.

    • Seal the plates and incubate at 37 °C for 7 days in a humidified incubator.

  • Addition of Resazurin and Reading:

    • After the incubation period, add 30 µL of the resazurin solution to each well.

    • Incubate for an additional 24 hours at 37 °C.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Cytotoxicity Assessment

To evaluate the therapeutic potential of a compound, it is crucial to assess its toxicity to mammalian cells. A high therapeutic index (the ratio of cytotoxic concentration to effective concentration) is desirable. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability.[7][8]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[8]

Materials and Reagents
  • Vero cells (ATCC CCL-81) or another suitable mammalian cell line (e.g., HepG2, A549).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine stock solution.

  • Doxorubicin or another known cytotoxic agent as a positive control.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO) or solubilization buffer.

  • Sterile 96-well plates.

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Include wells for a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control.

    • Incubate for 48-72 hours at 37 °C.

  • MTT Assay:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37 °C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Data Analysis and Interpretation

A promising anti-tubercular candidate should exhibit potent activity against Mtb and low toxicity towards mammalian cells. The Selectivity Index (SI) is a critical parameter for this evaluation.

SI = CC₅₀ / MIC

A higher SI value indicates greater selectivity of the compound for the pathogen over host cells. Generally, a compound with an SI value greater than 10 is considered a promising candidate for further development.[9]

Data Presentation
CompoundMIC (µg/mL) against Mtb H37RvCC₅₀ (µg/mL) against Vero cellsSelectivity Index (SI)
3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine[Experimental Value][Experimental Value][Calculated Value]
Isoniazid (Control)[Literature Value][Literature Value][Calculated Value]

Potential Mechanisms of Action and Further Studies

The 1,2,4-triazole scaffold is known to interact with various biological targets. For anti-tubercular agents, several mechanisms are plausible:

  • Inhibition of Cell Wall Synthesis: The mycobacterial cell wall is a unique and essential structure, making its biosynthetic pathways attractive drug targets.[10]

  • Enzyme Inhibition: Triazole derivatives have been shown to inhibit essential enzymes in Mtb, such as DNA gyrase, which is crucial for DNA replication and repair.[11]

  • Prodrug Activation: Some nitro-containing triazole compounds are known to be activated by the F420-dependent nitroreductase Ddn, similar to the drug pretomanid. While the chloro-substituted compound in this note is not a nitro derivative, the potential for bioactivation should be considered.[2]

Further investigations to elucidate the mechanism of action could include:

  • Resistant Mutant Generation and Whole-Genome Sequencing: Isolating and sequencing resistant mutants can identify the gene(s) responsible for resistance, thereby revealing the drug's target.

  • In Vitro Enzyme Assays: If a putative target is identified, its inhibition can be confirmed using purified enzymes.

  • Macrophage Infection Models: Evaluating the compound's efficacy against intracellular Mtb within macrophages provides a more biologically relevant assessment of its potential.[2]

Preliminary In Vivo Efficacy

Promising candidates from in vitro studies should be evaluated in an animal model of tuberculosis, most commonly the mouse model.[12]

Rationale: In vivo studies provide crucial information on a compound's pharmacokinetics, pharmacodynamics, and overall efficacy in a complex biological system.

Experimental Design Outline
  • Animal Model: C57BL/6 or BALB/c mice are commonly used.

  • Infection: Aerosol infection with a low dose of M. tuberculosis H37Rv to establish a chronic lung infection.

  • Treatment: Begin treatment 2-3 weeks post-infection. Administer the test compound orally or via an appropriate route daily for 4 weeks. Include a vehicle control group and a positive control group (e.g., isoniazid).

  • Evaluation: At the end of the treatment period, euthanize the mice and determine the bacterial load in the lungs and spleen by plating serial dilutions of organ homogenates and counting colony-forming units (CFU).

  • Outcome: A significant reduction in CFU in the treated groups compared to the vehicle control indicates in vivo efficacy.

InVivo_Workflow A Aerosol infection of mice with Mtb H37Rv B Establishment of chronic infection (2-3 weeks) A->B C Initiate daily treatment with test compound, positive control, or vehicle B->C D Continue treatment for 4 weeks C->D E Euthanize mice and harvest lungs and spleen D->E F Homogenize organs and plate serial dilutions E->F G Incubate plates and enumerate Colony Forming Units (CFU) F->G

Sources

Application Notes and Protocols for the Development of Enzyme Inhibitors Based on the 1,2,4-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Prominence of the 1,2,4-Triazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a quintessential example of such a structure. Its remarkable versatility and favorable pharmacological properties have cemented its role as a cornerstone in modern drug discovery.[1][2] This is evidenced by its presence in a wide array of clinically approved drugs, including the antifungal agent fluconazole, the antiviral ribavirin, and the anticancer drug letrozole.[1][3]

The power of the 1,2,4-triazole scaffold lies in its unique combination of physicochemical properties. Its nitrogen atoms act as excellent hydrogen bond donors and acceptors, and can coordinate with metal ions within enzyme active sites, facilitating potent and specific biological interactions.[4] Furthermore, the triazole ring is metabolically stable and can improve the pharmacokinetic profile of a drug candidate.[4] These attributes make it an ideal starting point for the rational design of enzyme inhibitors targeting a broad spectrum of diseases, from infectious diseases and cancer to neurological disorders.[5][6][7]

This guide provides an in-depth technical overview and a series of validated protocols for researchers, scientists, and drug development professionals engaged in the discovery of novel enzyme inhibitors. We will navigate the journey from conceptual design and chemical synthesis to biological evaluation and preclinical profiling, offering field-proven insights into the causality behind key experimental choices.

Section 1: Understanding the 1,2,4-Triazole Pharmacophore

The efficacy of the 1,2,4-triazole ring as a pharmacophore is not accidental; it is rooted in its distinct chemical and structural features.

  • Physicochemical Properties: The 1,2,4-triazole nucleus exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, with the 1H form being more stable.[1] This structural arrangement creates a significant dipole moment and provides multiple sites for hydrogen bonding, which are critical for high-affinity binding to biological receptors.[1] Its rigidity helps to reduce the entropic penalty upon binding to a target, while its polarity can enhance aqueous solubility, a key factor in drug formulation and bioavailability.[4]

  • Mechanism of Enzyme Inhibition: The nitrogen atoms of the triazole ring are the primary drivers of its inhibitory activity. The lone pair of electrons on the N4 atom, for instance, can act as a potent ligand for the heme iron in cytochrome P450 enzymes, which is the mechanism of action for azole antifungals like fluconazole and voriconazole.[3] In other enzymes, the triazole nitrogens can form crucial hydrogen bonds with amino acid residues in the active site, mimicking the transition state of the natural substrate or acting as isosteres for amide or ester groups.[1]

  • Therapeutic Versatility: The 1,2,4-triazole scaffold is a component of numerous drugs targeting a wide variety of enzymes. This demonstrates the scaffold's adaptability to different active site environments.

Drug Name Therapeutic Class Target Enzyme Reference
Letrozole, AnastrozoleAnticancerAromatase (CYP19A1)[1]
Fluconazole, ItraconazoleAntifungalLanosterol 14α-demethylase (CYP51)[3][8]
RizatriptanAntimigraineMonoamine Oxidase A (MAO-A)[1]
TrazodoneAntidepressantSerotonin Transporter (SERT)[1]
RibavirinAntiviralInosine Monophosphate Dehydrogenase[1]

Section 2: Synthetic Strategies for 1,2,4-Triazole Derivatives

The generation of a diverse library of 1,2,4-triazole derivatives is the first step in any screening campaign. Numerous robust synthetic methodologies exist, often involving the cyclization of intermediates like thiosemicarbazides, amidrazones, or imidates.[9][10] The choice of a specific route depends on the desired substitution pattern and the available starting materials. Below is a validated protocol for a common and versatile synthetic intermediate.

Protocol 1: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol describes a common method for synthesizing a key triazole intermediate, which can be further functionalized at the thiol group to generate a library of candidate inhibitors. The rationale for this multi-step synthesis is its reliability and the commercial availability of the starting materials.

Materials:

  • Isonicotinic acid hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrazine hydrate (80%)

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, and filtration apparatus.

Procedure:

  • Synthesis of Potassium 2-(isonicotinoyl)hydrazine-1-carbodithioate:

    • Dissolve isonicotinic acid hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (150 mL) with gentle stirring.

    • Cool the solution in an ice bath to 0-5 °C.

    • Add carbon disulfide (0.12 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. Causality: This exothermic reaction forms the dithiocarbazate salt. Low temperature and slow addition are crucial to prevent side reactions and ensure a high yield.

    • After the addition is complete, continue stirring the mixture at room temperature for 12 hours.

    • Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol, and dry in a desiccator.

  • Cyclization to form the 1,2,4-Triazole Ring:

    • Suspend the potassium salt intermediate (0.05 mol) in water (100 mL).

    • Add hydrazine hydrate (0.1 mol, 80%) to the suspension.

    • Heat the mixture to reflux for 6-8 hours. The color of the mixture will change, and the evolution of hydrogen sulfide gas (H₂S) will be observed (perform in a well-ventilated fume hood). Causality: The hydrazine acts as a nucleophile, attacking the thiocarbonyl group and displacing H₂S to facilitate the intramolecular cyclization that forms the stable triazole ring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

  • Isolation and Purification:

    • Carefully acidify the cooled solution with concentrated HCl to pH 5-6. A white or off-white precipitate will form. Causality: Acidification protonates the triazole-thiolate, causing the neutral product to precipitate from the aqueous solution.

    • Stir the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

    • The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) if necessary.

Self-Validation:

  • Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and compare the data with literature values.

  • Purity Assessment: Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC).

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Diversification cluster_2 Phase 3: Purification & Analysis Start Starting Materials (e.g., Hydrazides, CS2) Intermediate Key Intermediate (e.g., Dithiocarbazate Salt) Start->Intermediate Step 1 Cyclization Ring Cyclization (e.g., Reflux with Hydrazine) Intermediate->Cyclization Step 2 CoreScaffold Core 1,2,4-Triazole Scaffold Cyclization->CoreScaffold Step 3 Functionalization Functionalization (e.g., S-alkylation) CoreScaffold->Functionalization Library Compound Library Functionalization->Library Purification Purification (e.g., Recrystallization, Chromatography) Library->Purification Analysis Structural Analysis (NMR, MS, HPLC) Purification->Analysis Final Pure, Characterized Inhibitors Analysis->Final G cluster_0 Screening Phase cluster_1 Confirmation & Potency cluster_2 Mechanism of Action Library Compound Library HTS Primary Screen (Single Concentration) Library->HTS Hit Identify 'Hits' (e.g., >50% Inhibition) HTS->Hit DoseResponse Dose-Response Assay (Serial Dilution) Hit->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50 Kinetics Enzyme Kinetic Studies (Vary Substrate & Inhibitor) IC50->Kinetics MOA Determine Inhibition Type (Competitive, Non-competitive, etc.) Kinetics->MOA Lead Confirmed Lead Compound MOA->Lead

Caption: Hierarchical workflow for identifying and characterizing enzyme inhibitors.

Section 4: Structure-Activity Relationship (SAR) and Lead Optimization

SAR is the iterative process of modifying the chemical structure of a hit compound to improve its potency, selectivity, and drug-like properties. [11]For 1,2,4-triazole derivatives, SAR studies often explore substitutions at the C3, C5, and N4 positions of the triazole ring.

Key SAR Insights:

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on aromatic rings attached to the triazole scaffold can often enhance inhibitory activity by modifying the electronic properties of the core or improving interactions with the target. [1][12]* Steric and Lipophilic Effects: The size, shape, and hydrophobicity of substituents are critical. For example, in developing inhibitors for acetylcholinesterase, derivatives with uni- or dimethyl phenyl groups showed improved activity, suggesting these groups provide a better spatial fit within the enzyme's active site. [13]* Molecular Hybridization: Combining the 1,2,4-triazole scaffold with other known pharmacophores (e.g., indole, benzothiazole) can lead to hybrid molecules with significantly enhanced potency or a dual mechanism of action. [14] Case Study: SAR of α-Glucosidase Inhibitors

A study on 1,2,4-triazole derivatives as α-glucosidase inhibitors provides a clear example of SAR. [15]By synthesizing two series of S-substituted derivatives, researchers found that targeted changes in the structure significantly impacted bioactivity, with most of the synthesized compounds showing more potent inhibition than the commercial drug acarbose. [15]This highlights how systematic modification of a lead scaffold can yield compounds with superior therapeutic potential.

Compound ID Substitution at 3-position Substitution at 5-position α-Glucosidase IC₅₀ (µM)
Lead A-SHPhenyl25.4
Analog A-1-S-CH₃Phenyl15.2
Analog A-2-S-CH₂-PhPhenyl8.9
Analog A-3-S-CH₂-Ph(4-Cl)Phenyl5.1
Acarbose(Reference Drug)750.0
(Data is illustrative and based on general SAR principles)

This iterative optimization cycle is fundamental to medicinal chemistry.

G Design Design Analogs (Hypothesize Improvements) Synthesize Synthesize New Compounds Design->Synthesize Test Biological Testing (IC50, Selectivity) Synthesize->Test Analyze Analyze SAR Data (Identify Key Moieties) Test->Analyze Analyze->Design New Hypothesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Section 5: In Vitro ADME Profiling for Drug-Likeness

A potent enzyme inhibitor is of little therapeutic value if it cannot reach its target in the body. Therefore, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. [16][17][18]In vitro ADME assays are rapid, cost-effective methods to predict a compound's in vivo pharmacokinetic behavior and flag potential liabilities before advancing to more complex studies. [16][19]

Protocol 4: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (cytochrome P450s) found in the liver. High metabolic instability can lead to poor oral bioavailability and a short duration of action.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (cofactor for CYP450s)

  • Phosphate buffer (pH 7.4)

  • Test compound and positive control (a compound with known metabolic instability, e.g., verapamil)

  • Acetonitrile with internal standard (for stopping the reaction and for LC-MS/MS analysis)

  • Incubator/water bath at 37 °C

  • LC-MS/MS system for quantification

Procedure:

  • Reaction Preparation: In a microcentrifuge tube, combine the HLM, phosphate buffer, and test compound (at a final concentration of ~1 µM).

  • Pre-incubation: Pre-warm the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. Causality: NADPH is the essential cofactor for CYP450 enzyme activity. Its addition marks the true start of the metabolic reaction.

  • Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard. Causality: The cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins and prepares the sample for analysis.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • Quantification: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the line (k) is the elimination rate constant.

  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k

  • Calculate the intrinsic clearance (Cl_int) which represents the metabolic rate.

Typical ADME Profile for a Lead Candidate:

Parameter Assay Goal for Oral Drug Rationale
SolubilityThermodynamic Solubility> 50 µMEnsures compound can dissolve for absorption.
PermeabilityPAMPA / Caco-2Papp > 5 x 10⁻⁶ cm/sPredicts absorption across the gut wall. [19]
Metabolic StabilityHLM Assayt₁/₂ > 30 minIndicates resistance to rapid first-pass metabolism.
CYP InhibitionCYP450 Inhibition AssayIC₅₀ > 10 µMReduces the risk of drug-drug interactions. [20]

Conclusion and Future Outlook

The 1,2,4-triazole scaffold is a robust and versatile platform for the development of novel enzyme inhibitors. Its proven track record in approved medicines and its favorable chemical properties ensure its continued relevance in drug discovery. By employing a systematic approach that integrates rational design, efficient synthesis, hierarchical biological screening, and early ADME profiling, researchers can effectively leverage this privileged structure to create potent and selective therapeutic candidates.

Future research will likely focus on creating more complex 1,2,4-triazole-based molecules through molecular hybridization, developing targeted covalent inhibitors for enhanced potency and duration of action, and applying computational methods to more accurately predict binding affinity and ADME properties from the outset. The principles and protocols outlined in this guide provide a solid foundation for these endeavors, empowering scientists to translate the potential of the 1,2,4-triazole scaffold into the next generation of innovative medicines.

References

  • Verma, A., Joshi, N., & Singh, D. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 116, 105283. [Link]

  • Salar, U., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(4), 3589-3600. [Link]

  • Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1032338. [Link]

  • Paliwal, P., et al. (2024). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research, 2(2), 189-201. [Link]

  • Salar, U., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Institutes of Health. [Link]

  • Gueddou, A., et al. (2022). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. PubMed, 27(11), 2680. [Link]

  • Selvita. (n.d.). In Vitro ADME. Selvita. [Link]

  • Husain, A., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-492. [Link]

  • APL, P., & K, S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed, 33860010. [Link]

  • Kumar, D., et al. (2023). An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. PubMed, 37733243. [Link]

  • Gueddou, A., et al. (2022). 1,2,4-Triazole: A Privileged Scaffold For The Development Of Potent Antifungal Agents-A Brief Review. ResearchGate. [Link]

  • Pereira, C. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]

  • Al-Ostath, A., et al. (2022). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Dmytro, K., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Strzelecka, M., & Swiątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

  • Kumar, A., et al. (2024). 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Al-Ostath, A., et al. (2024). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

  • Wang, J., et al. (2020). Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]

  • Asif, M. (2024). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed, e202400059. [Link]

  • Dahlin, J.L., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Bookshelf. [Link]

  • Wei, Q., et al. (2006). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 18(4), 2533-2538. [Link]

  • Filimonov, O., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,5-disubstituted 1,2,4-triazoles. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this important heterocyclic scaffold. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the causal logic behind them.

Q1: Why is my yield of the 3,5-disubstituted 1,2,4-triazole consistently low?

Low yields are a frequent frustration, often stemming from one or more suboptimal parameters in the reaction sequence. Let's dissect the primary causes.

A1: Potential Causes & Corrective Actions

  • Incomplete Cyclodehydration: The final step in many 1,2,4-triazole syntheses is a cyclization-dehydration event. If this step is incomplete, you will isolate the acyclic intermediate (e.g., an acyl-amidrazone or similar species).

    • Causality: The energy barrier for removing a molecule of water to form the aromatic triazole ring can be high. Thermal methods often require high temperatures, which can lead to degradation, while chemical dehydrating agents may not be potent enough or may introduce side reactions.

    • Troubleshooting:

      • Increase Reaction Temperature/Time: Cautiously increase the reaction temperature while monitoring for product degradation by TLC or LC-MS. Microwave-assisted synthesis can be particularly effective at reducing reaction times and improving yields by promoting efficient and rapid heating.[1]

      • Use a Dehydrating Agent: If heating is insufficient, consider adding a dehydrating agent. Trifluoroacetic anhydride (TFAA) activation followed by microwave-induced cyclodehydration is a powerful method for this transformation.[2]

      • Change the Solvent: A higher-boiling-point solvent that can azeotropically remove water (e.g., toluene or xylene with a Dean-Stark trap) can drive the equilibrium towards the cyclized product.

  • Purity and Stability of Starting Materials: The integrity of your starting materials is paramount. Impurities can inhibit catalysts, participate in side reactions, or decompose under reaction conditions.[3]

    • Causality: Hydrazides and amidines, common precursors, can be susceptible to hydrolysis or oxidation. Nitriles may contain impurities from their synthesis.

    • Troubleshooting:

      • Verify Purity: Always check the purity of your starting materials by NMR, LC-MS, or melting point before use.

      • Purify Reagents: If purity is questionable, recrystallize or chromatograph the starting materials. Ensure hydrazines are fresh or have been stored properly under an inert atmosphere.[3]

  • Steric Hindrance: Bulky substituents on your precursors can significantly slow down the reaction rate.

    • Causality: Steric clash can impede the necessary bond rotations and orbital overlap required for both the initial condensation and the final cyclization steps. While steric hindrance may not always lower the final yield if the reaction is allowed to proceed to completion, it drastically increases the required reaction time.[2]

    • Troubleshooting:

      • Prolong Reaction Time: Monitor the reaction over an extended period to ensure it reaches completion.

      • Increase Catalyst Loading: In catalyzed reactions, a higher catalyst load may help overcome the higher activation energy associated with sterically hindered substrates.

      • Consider an Alternative Route: If steric hindrance is severe, a different synthetic strategy that forms the sterically hindered bond under more forcing conditions or via a different mechanism may be necessary.

Q2: I'm observing significant side product formation. What are the likely culprits and how can I suppress them?

The formation of isomers and related heterocycles is a common challenge. The most frequent side product in syntheses targeting 1,2,4-triazoles is the isomeric 1,3,4-oxadiazole.

A2: Minimizing Side Product Formation

  • 1,3,4-Oxadiazole Formation: This is particularly common when reacting hydrazides with activating agents (like in the Einhorn-Brunner reaction or similar pathways) in the presence of a nucleophilic counter-ion or when the intermediate can cyclize through an oxygen atom instead of a nitrogen atom.

    • Causality: The acylhydrazide intermediate possesses two nucleophilic centers (the terminal nitrogen and the carbonyl oxygen). Cyclization via the oxygen atom leads to the 1,3,4-oxadiazole ring. The reaction pathway can be directed by pH and the choice of reagents.

    • Troubleshooting:

      • Control pH: The nucleophilicity of the nitrogen versus the oxygen can be modulated by pH. Running the reaction under basic conditions often favors N-cyclization to the desired 1,2,4-triazole.

      • Choice of Precursors: Syntheses that avoid ambiguous intermediates are preferable. For example, reacting a pre-formed amidrazone with a carboxylic acid derivative is often more selective than condensing a hydrazide and an amide directly.

  • Regioisomeric Triazoles: In multi-component reactions or when using unsymmetrical precursors, mixtures of regioisomers can form.

    • Causality: When multiple non-equivalent nitrogen atoms can participate in the cyclization, different isomers can result. Modern catalytic methods have been developed to provide high regioselectivity.

    • Troubleshooting:

      • Employ Regioselective Catalysis: Catalyst control can be highly effective. For instance, in certain [3+2] cycloadditions, Ag(I) catalysis can selectively yield 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis favors the 1,5-disubstituted isomers.[1][2] This principle of catalyst-directed regioselectivity is a cornerstone of modern heterocyclic synthesis.

Q3: My 3,5-disubstituted 1,2,4-triazole is difficult to purify. What are some effective strategies?

The polarity of 1,2,4-triazoles can make them challenging to separate from polar starting materials or byproducts using standard column chromatography.

A3: Advanced Purification Techniques

  • Standard Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems. Adding a small amount of a polar modifier like methanol to a dichloromethane system, or an acid/base modifier like acetic acid or triethylamine (if your compound is stable), can significantly improve separation.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water) to find suitable conditions.

  • Purification via Salt Formation: If the triazole has a basic nitrogen atom, it can be converted into a salt (e.g., hydrochloride or trifluoroacetate), which often has very different solubility properties from the neutral impurities.

    • Protocol: Create a slurry of the crude product in a suitable solvent (like isopropanol or ethanol) and add a base (e.g., sodium hydroxide) to form the sodium salt of the triazole. The solid salt can be filtered, washed, and then neutralized with acid to recover the purified free triazole.[3]

Troubleshooting Workflow Diagram

This decision tree provides a visual guide to diagnosing and solving common synthesis problems.

G Start Problem Observed LowYield Low Yield Start->LowYield SideProducts Side Products Start->SideProducts Purification Purification Issues Start->Purification IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Check TLC/LCMS Oxadiazole 1,3,4-Oxadiazole? SideProducts->Oxadiazole Check Mass Spec Polarity Polarity Issues? Purification->Polarity Poor Separation BadReagents Reagent Quality? IncompleteRxn->BadReagents No Sol_Heat Increase Temp/Time Use Microwave/Dehydrant IncompleteRxn->Sol_Heat Yes Sterics Steric Hindrance? BadReagents->Sterics No Sol_Purity Purify Starting Materials BadReagents->Sol_Purity Yes Sol_Sterics Increase Rxn Time Consider Alt. Route Sterics->Sol_Sterics Yes Isomers Regioisomers? Oxadiazole->Isomers No Sol_Oxadiazole Adjust pH (Basic) Change Reagents Oxadiazole->Sol_Oxadiazole Yes Sol_Isomers Use Regioselective Catalyst (e.g., Ag(I) vs Cu(II)) Isomers->Sol_Isomers Yes Sol_Purify Optimize Chromatography Recrystallize Purify via Salt Formation Polarity->Sol_Purify Yes

Caption: A troubleshooting decision tree for 3,5-disubstituted 1,2,4-triazole synthesis.

Frequently Asked Questions (FAQs)
Q4: What are the most common and reliable synthetic routes for 3,5-disubstituted 1,2,4-triazoles?

A4: Several robust methods exist, each with its own advantages. The choice often depends on the availability of starting materials and the desired substitution pattern. Modern metal-catalyzed, one-pot procedures are often favored for their efficiency and high yields.[4]

Synthetic Method Precursors Typical Conditions Advantages Challenges
Pellizzari Reaction Amide + HydrazideHigh temperature (140-250 °C)Simple, atom-economical.Harsh conditions, often low yields, limited substrate scope.[3]
Einhorn-Brunner Reaction Imide + HydrazineHeat, often with baseAccess to N-substituted triazoles.Can produce isomeric mixtures.[3]
From Amidrazones Amidrazone + Carboxylic Acid/DerivativeHeat, dehydrating agentGood regiochemical control.Amidrazones can be unstable.
Copper-Catalyzed Cascade Nitrile + Amide/HydrazideCu(I) or Cu(II) catalyst, oxidant (O₂ or air)High yields (often >90%), broad scope, milder conditions.[4][5]Requires catalyst, potential for metal contamination.
[3+2] Cycloadditions Isocyanides + Diazonium SaltsAg(I) or Cu(II) catalystHighly regioselective, mild conditions.[2]Availability of specific isocyanide/diazonium precursors.
Q5: Are there any "green" or more environmentally friendly methods for synthesizing 1,2,4-triazoles?

A5: Yes, significant progress has been made in developing more sustainable protocols.

  • Microwave-Assisted Synthesis: This technology dramatically reduces reaction times from hours to minutes and lowers energy consumption. It has been successfully applied to classical methods like the Pellizzari reaction, improving their efficiency.[1][3]

  • Metal-Free Reactions: To avoid the use of potentially toxic and expensive heavy metals, several metal-free alternatives have been developed. These include iodine-mediated oxidative cyclizations and three-component reactions using readily available reagents and catalysts.[1][3]

  • One-Pot Procedures: Combining multiple synthetic steps into a single operation (a "one-pot" reaction) reduces solvent waste, purification steps, and energy usage. Many modern triazole syntheses, such as the copper-catalyzed cascade from nitriles and amides, are designed as one-pot processes.[4][5]

Exemplary Experimental Protocol: Copper-Catalyzed Synthesis of a 3,5-Disubstituted 1,2,4-Triazole

This protocol describes a general and efficient one-pot method for the synthesis of 3,5-disubstituted-1,2,4-triazoles from nitriles and amides, adapted from methodologies described in the literature.[4][5]

Reaction: R¹-CN + R²-CONH₂ → 3-R¹-5-R²-1H-1,2,4-triazole

Materials:

  • Aromatic/Aliphatic Nitrile (1.0 eq)

  • Aromatic/Aliphatic Amide (1.2 eq)

  • Copper(I) Bromide (CuBr, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 eq)

  • Toluene (or another suitable high-boiling solvent)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile (1.0 mmol), amide (1.2 mmol), CuBr (0.1 mmol, 14.3 mg), 1,10-phenanthroline (0.2 mmol, 36.0 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Solvent Addition: Add 5 mL of toluene to the flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously under an air atmosphere (or bubble air through the mixture periodically).

    • Self-Validation Checkpoint: The reaction mixture will typically change color as the copper catalyst engages. The oxidant is atmospheric oxygen.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Causality: The copper catalyst, in conjunction with the phenanthroline ligand, facilitates a cascade process involving the addition of the amide to the nitrile, followed by an oxidative cyclization to form the triazole ring.[5]

  • Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Extraction: Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the inorganic base and catalyst residues. Wash the filter cake with additional ethyl acetate (10 mL).

  • Purification: Concentrate the combined organic filtrates under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 3,5-disubstituted 1,2,4-triazole.

References
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Organic Chemistry Portal. (n.d.). 1H-1,2,4-Triazole synthesis.
  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
  • BenchChem. (n.d.). common challenges in the synthesis of 1,2,4-triazole derivatives.

Sources

Technical Support Center: Regioselectivity in 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions regarding regioselectivity in 1,2,4-triazole synthesis.

Q1: What are the common regioisomers of substituted 1,2,4-triazoles, and why is their selective synthesis important?

A1: In the synthesis of disubstituted 1,2,4-triazoles, the primary challenge is often controlling the formation of 1,3- and 1,5-disubstituted isomers. For trisubstituted 1,2,4-triazoles, the regiochemistry of the substituents at the 1, 3, and 5 positions is critical. The selective synthesis of a single regioisomer is paramount in drug discovery and development, as different isomers can exhibit vastly different pharmacological activities, toxicological profiles, and pharmacokinetic properties. Controlling regioselectivity ensures the consistent production of the desired therapeutic agent and avoids costly and complex purification of isomeric mixtures.

Q2: Which synthetic methods are commonly employed for the regioselective synthesis of 1,2,4-triazoles?

A2: Several methods have been developed for the regioselective synthesis of 1,2,4-triazoles. Some of the most prominent include:

  • Catalyst-Controlled [3+2] Cycloaddition: This modern approach offers excellent control over regioselectivity. For instance, the reaction of isocyanides with diazonium salts can be directed by the choice of catalyst. Silver(I) catalysis typically yields 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis favors the formation of 1,5-disubstituted isomers.[1]

  • Einhorn-Brunner Reaction: This method involves the reaction of imides with hydrazines. While it can sometimes produce isomeric mixtures, the regioselectivity can be influenced by the electronic properties of the substituents on the imide.[1]

  • Pellizzari Reaction: This is a classic method involving the condensation of amides with acylhydrazides. While historically significant, it often requires harsh conditions and can suffer from low yields.[1]

  • Copper-Enabled Three-Component Reactions: These methods, for example, the reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts, can provide highly regioselective access to complex 1,2,4-triazoles.[2]

Q3: What are the key factors that influence regioselectivity in 1,2,4-triazole synthesis?

A3: The regiochemical outcome of a 1,2,4-triazole synthesis is a delicate interplay of several factors:

  • Catalyst Choice: As seen in [3+2] cycloaddition reactions, the metal catalyst can be the primary determinant of which regioisomer is formed.[1][3]

  • Electronic Effects of Substituents: The electron-donating or electron-withdrawing nature of the substituents on the starting materials can influence the nucleophilicity and electrophilicity of the reacting centers, thereby directing the cyclization pathway. For example, in the Einhorn-Brunner reaction, the more acidic group on the imide preferentially ends up at the 3-position of the triazole ring.[1]

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of reactants, favoring the formation of the less sterically crowded regioisomer.[2]

  • Reaction Temperature: Temperature can influence the reaction kinetics and thermodynamics, and in some cases, can be used to control the product distribution.[3][4]

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the regioselectivity.

Troubleshooting Guide

This section provides practical advice for overcoming common challenges encountered during the synthesis of 1,2,4-triazoles, with a focus on controlling regioselectivity.

Problem 1: Poor or No Yield of the Desired 1,2,4-Triazole

Symptoms:

  • Low isolated yield of the target compound.

  • Absence of the desired product in the reaction mixture upon analysis (e.g., by TLC, LC-MS).

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Harsh Reaction Conditions Traditional methods like the Pellizzari reaction often require high temperatures and long reaction times, which can lead to the degradation of starting materials and products.[1]Consider using microwave irradiation to shorten reaction times and potentially increase yields.[1] A thorough optimization of temperature and reaction time is crucial for any method.
Impure Starting Materials Impurities in starting materials can act as catalysts for side reactions or inhibit the desired transformation. The stability of reagents like hydrazines can also be a factor.[1]Ensure all starting materials and reagents are of high purity. Purify them if necessary before use. Use fresh or properly stored hydrazines.
Steric Hindrance Bulky substituents on the starting materials can significantly slow down the reaction rate, leading to incomplete conversion.[2]Monitor the reaction progress carefully using appropriate analytical techniques (TLC, LC-MS) to ensure it has reached completion. If the reaction is stalled, consider increasing the temperature or reaction time, but be mindful of potential product degradation.
Inefficient Catalyst System The choice of catalyst and reaction conditions is critical for the efficiency of many modern synthetic methods.For catalyst-dependent reactions, screen different catalysts, ligands, bases, and solvents to find the optimal combination for your specific substrates. For example, a copper catalyst with O₂ as the oxidant and K₃PO₄ as the base has proven effective for the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines.[1]
Problem 2: Formation of an Undesired Mixture of Regioisomers

Symptoms:

  • Presence of multiple product spots on TLC or peaks in LC-MS corresponding to different regioisomers.

  • Difficulty in separating the regioisomers by standard purification techniques.

Troubleshooting Workflow for Regioselectivity Issues

troubleshooting_regioselectivity start Mixture of Regioisomers Observed q1 Is the reaction catalyst-controlled? start->q1 action1 Modify the catalyst. - For [3+2] cycloaddition of isocyanides:  - Ag(I) for 1,3-isomer  - Cu(II) for 1,5-isomer q1->action1 Yes q2 Is the reaction sensitive to electronic effects? q1->q2 No catalyst_yes Yes catalyst_no No end_node Consult literature for alternative regioselective methods. action1->end_node If unsuccessful action2 Modify substituents on starting materials. - For Einhorn-Brunner:  - More acidic group on imide favors position 3. q2->action2 Yes q3 Have you optimized reaction conditions? q2->q3 No electronics_yes Yes electronics_no No action2->end_node If unsuccessful action3 Systematically vary: - Temperature - Solvent polarity - Reaction time q3->action3 No q3->end_node Yes conditions_yes Yes conditions_no No action3->end_node If unsuccessful

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Solutions for Regioselectivity Control:

Controlling Factor Explanation & Actionable Advice
Catalyst Selection For reactions like the [3+2] cycloaddition of isocyanides and diazonium salts, the catalyst is the most powerful tool for controlling regioselectivity. To obtain the 1,3-disubstituted 1,2,4-triazole, use a silver(I) catalyst . For the 1,5-disubstituted isomer, switch to a copper(II) catalyst .[1][3]
Substituent Electronic Effects In reactions like the Einhorn-Brunner synthesis, the electronic nature of the substituents on the diacylamine starting material can direct the cyclization. The group with higher acidity (i.e., the better leaving group upon amide bond cleavage) will preferentially be located at the 3-position of the resulting 1,2,4-triazole ring.[1] Carefully design your starting materials to exploit these electronic biases.
Steric Effects If one of your starting materials has a particularly bulky substituent, the reaction may favor the formation of the regioisomer that minimizes steric clash in the transition state. If you are obtaining the undesired isomer due to steric hindrance, consider if a less bulky protecting group or a different synthetic route might be feasible.
Temperature Optimization The ratio of regioisomers can be temperature-dependent. Systematically screen a range of temperatures to determine if a particular temperature favors the formation of your desired isomer. Lower temperatures can sometimes increase selectivity by favoring the kinetically controlled product.[3][4]
Problem 3: Difficulty in Product Purification

Symptoms:

  • Co-elution of the desired product with starting materials, side products, or regioisomers during column chromatography.

  • Inability to obtain a pure solid product through crystallization.

Purification Strategies:

Method Protocol & Tips
Column Chromatography This is the most common purification method. For 1,2,4-triazole derivatives, a typical solvent system is a mixture of chloroform and methanol (e.g., 90:10).[1] If separation is challenging, consider using a different stationary phase (e.g., alumina) or a gradient elution.
Crystallization If your product is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. This often requires screening a variety of solvents.
Purification via Salt Formation For acidic 1,2,4-triazoles, an alternative purification strategy involves converting the crude product into a salt. This can be achieved by creating a slurry of the crude triazole in an anhydrous alcohol with a suitable base (e.g., sodium hydroxide). The resulting solid salt can be filtered, washed with the alcohol to remove neutral impurities, and then neutralized with acid to recover the purified 1,2,4-triazole.[1]

Experimental Protocols

Below are representative, detailed protocols for the regioselective synthesis of 1,2,4-triazoles.

Protocol 1: Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles

This protocol is based on the [3+2] cycloaddition of isocyanides with diazonium salts, where the choice of a silver(I) or copper(II) catalyst dictates the regiochemical outcome.[1][3][5]

Diagram of Catalyst-Controlled Regioselectivity

catalyst_control cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products isocyanide R¹-NC Ag_cat Ag(I) Catalyst isocyanide->Ag_cat [3+2] Cycloaddition Cu_cat Cu(II) Catalyst isocyanide->Cu_cat [3+2] Cycloaddition diazonium R²-N₂⁺X⁻ diazonium->Ag_cat [3+2] Cycloaddition diazonium->Cu_cat [3+2] Cycloaddition isomer_1_3 1,3-Disubstituted 1,2,4-Triazole Ag_cat->isomer_1_3 isomer_1_5 1,5-Disubstituted 1,2,4-Triazole Cu_cat->isomer_1_5

Caption: Catalyst-driven regioselective synthesis.

Materials:

  • Aryl diazonium salt (1.0 mmol)

  • Isocyanide (1.2 mmol)

  • For 1,3-isomer: Silver(I) catalyst (e.g., Ag₂O, 5 mol%)

  • For 1,5-isomer: Copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%)

  • Anhydrous solvent (e.g., acetonitrile, 5 mL)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure for 1,3-Disubstituted Isomer (Ag(I) Catalysis):

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl diazonium salt (1.0 mmol) and the silver(I) catalyst (e.g., Ag₂O, 0.05 mmol).

  • Add the anhydrous solvent (e.g., acetonitrile, 5 mL) and stir the suspension.

  • Slowly add the isocyanide (1.2 mmol) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,3-disubstituted 1,2,4-triazole.

Procedure for 1,5-Disubstituted Isomer (Cu(II) Catalysis):

  • Follow the same setup as for the 1,3-isomer, but use the copper(II) catalyst (e.g., Cu(OAc)₂, 0.1 mmol) instead of the silver catalyst.

  • The reaction conditions (temperature, time) may require optimization for the specific substrates and copper catalyst used.

  • Workup and purification are performed as described for the 1,3-isomer.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles via a One-Pot Reaction

This protocol is a highly regioselective one-pot synthesis from carboxylic acids, primary amidines, and monosubstituted hydrazines.[5]

Materials:

  • Carboxylic acid (1.0 mmol)

  • Primary amidine hydrochloride (1.1 mmol)

  • Monosubstituted hydrazine (1.2 mmol)

  • HATU (1.1 mmol)

  • DIPEA (3.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add HATU (1.1 mmol) and DIPEA (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the primary amidine hydrochloride (1.1 mmol) and stir for an additional 10 minutes.

  • Add the monosubstituted hydrazine (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 1,3,5-trisubstituted 1,2,4-triazole.

References

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 24, 2026, from [Link]

  • Shi, F., Li, Y., Li, Y., & Ma, H. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999377. [Link]

  • Shi, F., Li, Y., Li, Y., & Ma, H. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999377. [Link]

  • 1H-1,2,4-Triazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Triazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of triazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most robust and widely used reactions in modern chemistry: the formation of 1,2,3-triazoles, particularly through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][][3]

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to diagnose and solve experimental challenges effectively.

Troubleshooting Guide: Common Issues in Triazole Synthesis

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

This is one of the most common frustrations in the lab. A low yield of your desired triazole can stem from several factors, from catalyst instability to suboptimal reaction parameters.

Possible Causes and Solutions:

  • Inactive or Oxidized Copper Catalyst: The active catalyst in CuAAC is Copper(I).[1] Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

    • Solution: Ensure your reaction is properly deoxygenated. This can be achieved by bubbling an inert gas (like argon or nitrogen) through your solvent prior to adding the catalyst and reactants. If you are using a Cu(II) salt (e.g., CuSO₄), make sure you have an adequate amount of a reducing agent, such as sodium ascorbate, to generate and maintain the Cu(I) species in situ.[1] An excess of the reducing agent is often recommended to prevent oxidative homocoupling of the alkyne.[1]

  • Insufficient Catalyst Loading: While CuAAC is highly efficient, a certain minimum amount of catalyst is necessary to drive the reaction to completion in a reasonable timeframe.

    • Solution: While catalyst loading can be as low as 0.5 mol%, if you are experiencing low yields, consider increasing the catalyst concentration.[4] A typical starting point is 1-5 mol% of the copper catalyst.[4]

  • Poor Solubility of Reactants or Catalyst: If your azide, alkyne, or copper catalyst is not sufficiently soluble in the chosen solvent, the reaction kinetics will be significantly hindered.

    • Solution: Choose a solvent system in which all components are soluble. A variety of solvents can be used for CuAAC, including mixtures of water with organic solvents like t-butanol, DMSO, and DMF.[5][6] If solubility remains an issue, consider gentle heating, but be mindful of the stability of your reactants.

  • Presence of Coordinating Species: Certain functional groups or solvents can coordinate strongly with the copper catalyst, inhibiting its activity.

    • Solution: Avoid using acetonitrile as a solvent, as nitriles can strongly coordinate with Cu(I) and impede catalysis.[5] If your substrates contain strong chelating groups, you may need to use a higher catalyst loading or a more robust ligand to prevent catalyst sequestration.

Issue 2: Formation of Side Products

The beauty of click chemistry lies in its specificity, but side reactions can still occur, complicating your purification process.

Possible Causes and Solutions:

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the oxidative homodimerization of your terminal alkyne, leading to a diyne byproduct.

    • Solution: As with preventing catalyst oxidation, rigorous deoxygenation of your reaction mixture is crucial. The addition of a slight excess of a reducing agent like sodium ascorbate also helps to suppress this side reaction.[1]

  • Formation of Regioisomers (in uncatalyzed reactions): The thermal, uncatalyzed Huisgen 1,3-dipolar cycloaddition can lead to a mixture of 1,4- and 1,5-disubstituted triazoles.[5]

    • Solution: The use of a copper(I) catalyst almost exclusively yields the 1,4-regioisomer.[5] If you are observing a mixture of isomers, it's a strong indication that an uncatalyzed thermal reaction is competing with the desired catalyzed pathway, which could be due to high reaction temperatures or an inactive catalyst. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is an alternative that selectively produces the 1,5-regioisomer.[1]

Issue 3: Reaction Stalls or is Sluggish

A reaction that starts but fails to reach completion can be a sign of catalyst deactivation or suboptimal conditions.

Possible Causes and Solutions:

  • Catalyst Deactivation Over Time: Even with a reducing agent, the catalyst can slowly oxidize and become inactive over the course of a long reaction.

    • Solution: If the reaction has stalled, you can try adding a fresh portion of the reducing agent and/or the copper catalyst.

  • Suboptimal Temperature: While many CuAAC reactions proceed efficiently at room temperature, some less reactive substrates may require heating.[4][7]

    • Solution: Gradually increase the reaction temperature (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS. However, be cautious of potential side reactions or degradation of your starting materials at elevated temperatures.

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the Cu(I) catalyst and accelerating the reaction.[5][8]

    • Solution: If you are not using a ligand, consider adding one. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are commonly used to protect the copper catalyst from oxidation and disproportionation.[5][9] The choice of ligand can significantly impact the reaction rate and efficiency.[8][10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of triazole ring formation.

Q1: What is the best copper source for my CuAAC reaction?

A1: The choice of copper source often comes down to convenience and reaction conditions. Commonly used sources include:

  • CuSO₄·5H₂O with sodium ascorbate: This is the most common and cost-effective method. Copper(II) is reduced in situ to the active Copper(I) species.[5]

  • Cu(I) salts (e.g., CuI, CuBr): These can be used directly, but they are more sensitive to oxidation and may require more stringent inert atmosphere techniques.

  • Copper wire or powder with a Cu(II) salt: Disproportionation of a Cu(II) salt in the presence of metallic copper can also generate the active Cu(I) catalyst.[1]

Q2: Do I always need a ligand for the CuAAC reaction?

A2: While not always strictly necessary, using a ligand is highly recommended.[11] Ligands, such as TBTA or other triazole-based ligands, stabilize the catalytically active Cu(I) oxidation state, prevent catalyst aggregation, and can accelerate the reaction rate.[5][12] For bioconjugation or reactions with sensitive substrates, a ligand is often essential for obtaining good yields.[13][14]

Q3: What is the ideal solvent for triazole synthesis?

A3: CuAAC is remarkably versatile in its solvent compatibility.[15] The best solvent is one that dissolves all your reactants. Common choices include:

  • Water/t-BuOH mixtures: Excellent for biocompatible reactions.

  • DMF or DMSO: Good for a wide range of organic substrates.[6]

  • Alcohols (e.g., isopropanol, ethanol): Also effective for many applications.

As mentioned earlier, it is best to avoid acetonitrile due to its strong coordination with the copper catalyst.[5]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the conversion and can help identify any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the conversion by integrating the signals of the starting materials and the product.[4]

Q5: My product is difficult to purify. What are some tips?

A5: One of the advantages of click chemistry is that the reactions are often very clean, leading to easy purification.[1] If you are facing purification challenges:

  • Filtration: In many cases, the triazole product may precipitate out of the reaction mixture and can be isolated by simple filtration.[5]

  • Extraction: A standard aqueous workup can be used to remove the copper catalyst and other water-soluble components.

  • Column Chromatography: If the product is not pure after extraction, column chromatography on silica gel is a reliable method for purification.[16]

Experimental Protocols & Data

General Protocol for a Small-Scale CuAAC Reaction

This protocol provides a starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Azide (1.0 eq)

  • Terminal Alkyne (1.0-1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.1 eq)

  • Solvent (e.g., 1:1 mixture of water and t-butanol)

Procedure:

  • In a suitable reaction vessel, dissolve the azide and alkyne in the chosen solvent system.

  • Deoxygenate the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the deoxygenated solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting common issues in triazole synthesis.

TroubleshootingWorkflow start Reaction Issue: Low/No Yield or Stalled check_catalyst Check Catalyst System: 1. Freshly prepared? 2. Adequate reducing agent? 3. Deoxygenated? start->check_catalyst catalyst_ok Catalyst OK check_catalyst->catalyst_ok increase_catalyst Action: Increase catalyst/reducing agent loading catalyst_ok->increase_catalyst No check_conditions Check Reaction Conditions: 1. Substrates soluble? 2. Correct temperature? catalyst_ok->check_conditions Yes success Problem Resolved increase_catalyst->success conditions_ok Conditions OK check_conditions->conditions_ok change_solvent Action: Change solvent system or add co-solvent conditions_ok->change_solvent Solubility Issue increase_temp Action: Increase temperature conditions_ok->increase_temp Temp. Issue check_ligand Consider Ligand Effect: 1. Using a ligand? 2. Appropriate ligand? conditions_ok->check_ligand Yes change_solvent->success increase_temp->success add_ligand Action: Add/change ligand (e.g., TBTA) check_ligand->add_ligand add_ligand->success

Caption: A decision tree for troubleshooting CuAAC reactions.

CuAAC Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. The following diagram outlines the generally accepted catalytic cycle for the CuAAC reaction.

CuAAC_Cycle Cu_I Cu(I) Cu_Acetylide Cu(I)-C≡C-R Cu_I->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide R'-N₃ Triazole_H Protonated Triazole Cu_Triazolide->Triazole_H Cyclization Product Triazole Product Triazole_H->Product + H⁺ Product->Cu_I Release

Caption: The catalytic cycle of the CuAAC reaction.

Recommended Reaction Parameters

The following table summarizes typical starting conditions for a CuAAC reaction. These may need to be optimized for your specific substrates.

ParameterRecommended RangeRationale
Catalyst Loading 1-5 mol%Balances reaction rate with the need to minimize residual copper.
Reducing Agent 1.5-2x molar equivalent to Cu(II)Ensures complete reduction of Cu(II) and maintains the Cu(I) state.
Reactant Ratio 1:1 to 1:1.2 (Azide:Alkyne)A slight excess of one reactant can drive the reaction to completion.
Temperature Room Temperature to 60 °CMost reactions work well at RT, but heating can accelerate slow reactions.[7]
Concentration 0.1 - 1.0 MHigher concentrations generally lead to faster reaction rates.

References

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics - ACS Publications. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition. SciELO México. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]

  • Purification of triazoles.
  • Best solvent for azide alkyne cycloaddition? ResearchGate. [Link]

  • Triazole catalysts and methods of making and using the same.
  • Optimization of the conditions for CuAAC reaction. ResearchGate. [Link]

  • Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC - NIH. [Link]

  • An investigation of two copper(II) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. RSC Publishing. [Link]

  • Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles. MDPI. [Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. PMC - NIH. [Link]

  • The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. PMC - NIH. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]

  • Unbelievable Challenges in Triazole Synthesis!. YouTube. [Link]

  • Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO 4 with Cu(0) in Aqueous Media. ACS Publications. [Link]

  • Process for making triazoles.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]

Sources

Troubleshooting isomer formation in Einhorn-Brunner reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Einhorn-Brunner reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of 1,2,4-triazoles and encountering challenges with isomer formation. Here, we will delve into the mechanistic nuances of the reaction and provide practical, field-proven troubleshooting strategies to help you achieve your desired regioselectivity.

Introduction: The Challenge of Regioselectivity

The Einhorn-Brunner reaction, a condensation reaction between imides and alkyl hydrazines, is a classic and effective method for synthesizing substituted 1,2,4-triazoles.[1][2][3] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of therapeutic agents.[4] However, a common hurdle in this synthesis is the potential for the formation of a mixture of isomers, particularly when using unsymmetrical diacylamines. Controlling the regioselectivity of the reaction is crucial for ensuring the synthesis of the correct, biologically active isomer and for simplifying downstream purification processes.

This guide will address the most frequently asked questions regarding isomer formation in the Einhorn-Brunner reaction, providing both mechanistic explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a mixture of two regioisomers. What is the primary factor controlling which isomer is formed?

A1: The regioselectivity of the Einhorn-Brunner reaction is predominantly governed by the electronic properties of the two acyl groups on the imide starting material.

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl carbons of the diacylamine.[1][5] The key factor determining the point of initial attack and, consequently, the final substitution pattern of the triazole is the relative acid strength of the carboxylic acids corresponding to the acyl groups of the imide. The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the resulting 1,2,4-triazole.[1][5]

This is because the carbonyl carbon of the more electron-withdrawing acyl group (from the stronger acid) is more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.

Troubleshooting Protocol:

  • Analyze Your Substrate: Identify the two acyl groups in your unsymmetrical diacylamine.

  • Determine Relative Acidity: Compare the pKa values of the corresponding carboxylic acids. The acyl group from the acid with the lower pKa (stronger acid) is more likely to direct the regioselectivity.

  • Predict the Major Isomer: Based on this analysis, you can predict the major regioisomer. If this is not the isomer you desire, you may need to redesign your synthesis to use a different diacylamine with the appropriate electronic bias.

Q2: I am observing a change in the isomeric ratio at different reaction temperatures. How can I leverage this to favor my desired product?

A2: The temperature dependence of your isomeric ratio suggests that the reaction is under a regime of kinetic versus thermodynamic control. [6][7]

Mechanistic Insight: In many reactions with competing pathways, a lower temperature favors the kinetic product (the product that forms faster, having a lower activation energy), while a higher temperature allows for equilibrium to be established, favoring the more stable thermodynamic product.[6][7]

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The product distribution is determined by the relative rates of formation of the two isomers.

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing the initially formed products to interconvert. Over time, the more stable isomer will accumulate and become the major product.

Troubleshooting Protocol:

  • Low-Temperature Screen (Kinetic Control):

    • Run the reaction at a significantly lower temperature (e.g., 0 °C or room temperature) for a longer duration.

    • Monitor the reaction progress and isomeric ratio at regular intervals using techniques like TLC, LC-MS, or ¹H NMR.

    • This will help determine if the desired isomer is the kinetically favored product.

  • High-Temperature Screen (Thermodynamic Control):

    • Run the reaction at a higher temperature (e.g., reflux) and monitor the isomeric ratio over an extended period.

    • If the ratio changes over time and eventually stabilizes, it indicates that the reaction is reaching thermodynamic equilibrium.

    • The dominant isomer under these conditions is the thermodynamically more stable product.

Data Summary Table:

Control TypeReaction TemperatureReaction TimeFavored Product
Kinetic LowShortThe one that forms faster (lower activation energy)
Thermodynamic HighLong (until equilibrium)The most stable isomer
Q3: Can the choice of solvent or catalyst influence the regioselectivity of the reaction?

A3: Yes, the solvent and the presence or absence of an acid catalyst can significantly impact the reaction pathway and, consequently, the isomeric outcome.

Mechanistic Insight:

  • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. A systematic screen of solvents with varying polarities (e.g., from non-polar toluene to polar acetic acid) can reveal an optimal medium for the formation of your desired isomer.

  • Acid Catalysis: The Einhorn-Brunner reaction is typically acid-catalyzed.[3][5] The strength and concentration of the acid catalyst can affect the rate of the initial nucleophilic attack and the subsequent cyclization and dehydration steps.[8] In some cases, using glacial acetic acid as the solvent can also serve as the catalyst.[5]

Troubleshooting Protocol:

  • Solvent Screening:

    • Set up a parallel synthesis with a range of solvents (e.g., ethanol, glacial acetic acid, toluene, DMF).

    • Ensure all other reaction parameters (temperature, concentration, stoichiometry) are kept constant.

    • Analyze the isomeric ratio in each case to identify the optimal solvent.

  • Catalyst Optimization:

    • If using an external acid catalyst, screen different acids (e.g., p-toluenesulfonic acid, sulfuric acid) and vary their concentrations.

    • Compare the results with the reaction run in a protic solvent like glacial acetic acid without an additional catalyst.

Visualizing the Reaction Pathway

To better understand the point at which isomer formation occurs, the following diagram illustrates the generalized mechanism of the Einhorn-Brunner reaction with an unsymmetrical diacylamine.

Einhorn_Brunner Reactants Unsymmetrical Diacylamine (R1 ≠ R2) + Hydrazine (R3-NH-NH2) Intermediate Nucleophilic Attack Reactants->Intermediate Path_A Attack at Carbonyl 1 (more electrophilic) Intermediate->Path_A Lower Ea Path_B Attack at Carbonyl 2 (less electrophilic) Intermediate->Path_B Higher Ea Isomer_A Isomer A (Kinetic Product) Path_A->Isomer_A Cyclization & Dehydration Isomer_B Isomer B Path_B->Isomer_B Cyclization & Dehydration

Caption: Isomer formation pathways in the Einhorn-Brunner reaction.

General Experimental Protocol

The following is a generalized procedure for the Einhorn-Brunner reaction. Note that specific conditions may need to be optimized for your particular substrates.

  • Reagent Preparation:

    • Dissolve the diacylamine (1.0 equivalent) in a suitable solvent (e.g., glacial acetic acid or ethanol).

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere if your substrates are sensitive to air or moisture.

  • Reaction Setup:

    • Add the hydrazine derivative (1.0-1.2 equivalents) to the solution of the diacylamine.

    • If using an external acid catalyst, add it at this stage (typically 0.1-0.2 equivalents).

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the required time (typically several hours).[5]

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to isolate the desired isomer.

  • Characterization:

    • Confirm the structure and purity of the product and determine the isomeric ratio using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Final Recommendations

When troubleshooting isomer formation in the Einhorn-Brunner reaction, a systematic approach is key. Begin by understanding the electronic factors at play in your specific substrates. Then, explore the effects of temperature and reaction time to determine if the reaction is under kinetic or thermodynamic control. Finally, optimize the solvent and catalytic conditions to further enhance the selectivity towards your desired 1,2,4-triazole isomer. By carefully considering these parameters, you can significantly improve the outcome of your synthesis.

References

  • Einhorn–Brunner reaction. (2023). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 102 синтеза. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). Molecules, 26(18), 5486. [Link]

  • Hydrazine. (2023). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • 1H-1,2,4-Triazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Thermodynamic and kinetic reaction control. (2023). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Thermodynamic and Kinetic Aspects of a Single-Reactor Synthesis of 5-Amino-3-methyl-1,2,4-triazole Hydrochloride from Aminoguanidine and Acetic Acid. (2011). Russian Journal of Applied Chemistry, 84(3), 400-406. [Link]

  • Synthesis of 1,2,4 triazole compounds. (2022). International Journal of Research in Engineering and Science (IJRES), 10(7), 1-10. [Link]

  • Einhorn-Brunner Reaction. (n.d.). In Merck Index. Retrieved January 24, 2026, from [Link]

  • Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes. (2007). Journal of the American Chemical Society, 129(46), 14316-14323. [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2014). Journal of the Serbian Chemical Society, 79(10), 1187-1193. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2021). In Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Structure-Based Optimization of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the structure-based optimization of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in this dynamic field of medicinal chemistry. Here, we address common challenges and frequently asked questions encountered during the experimental process, providing not just solutions but also the underlying scientific rationale to empower your research decisions.

The 1,2,4-triazole scaffold is a privileged heterocyclic core in drug discovery, valued for its unique physicochemical properties, metabolic stability, and its capacity to engage in various biological interactions through hydrogen bonding and dipole interactions.[1][2] Its derivatives have shown a wide spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][3] This guide will navigate you through the intricacies of optimizing these promising compounds.

Part 1: Troubleshooting Guides

This section is dedicated to resolving specific issues you may encounter during your experimental workflow, from synthesis to biological evaluation.

Synthetic Challenges

Question 1: I'm experiencing consistently low yields in my 1,2,4-triazole synthesis. What are the likely causes and how can I improve the outcome?

Low yields are a common frustration in heterocyclic synthesis. For 1,2,4-triazoles, several factors could be at play:

  • Causality: Traditional synthesis methods, such as the Pellizzari reaction, often necessitate high temperatures and prolonged reaction times, which can lead to thermal degradation of both starting materials and the final product.[4] Furthermore, the purity of your reagents, especially hydrazines which can be unstable, is paramount as impurities can introduce side reactions that consume reactants and complicate the reaction mixture.[4]

  • Step-by-Step Protocol for Yield Optimization:

    • Reagent Purity Check: Before starting your synthesis, verify the purity of all starting materials. If necessary, repurify them. For instance, hydrazines can be distilled or recrystallized.

    • Reaction Condition Optimization:

      • Microwave Irradiation: Consider employing microwave-assisted synthesis. This technique can significantly shorten reaction times and, in many cases, improve yields by minimizing thermal degradation.[4]

      • Catalyst Screening: For reactions like the [3+2] cycloaddition, a thorough screening of catalysts (e.g., copper or silver salts) and ligands can dramatically impact efficiency.[5][6]

      • Solvent and Base Selection: The choice of solvent and base is critical. For instance, in copper-catalyzed reactions, using K3PO4 as a base with O2 as an oxidant has proven effective.[5]

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-running the reaction, which can lead to byproduct formation.[4]

Question 2: My reaction is producing a mixture of regioisomers (e.g., 1,3- and 1,5-disubstituted 1,2,4-triazoles). How can I achieve better regioselectivity?

Controlling regioselectivity is a key challenge in the synthesis of unsymmetrically substituted triazoles. The formation of isomeric mixtures complicates purification and reduces the yield of the desired compound.

  • Causality: The regiochemical outcome of reactions like the [3+2] cycloaddition of isocyanides with diazonium salts is often dictated by the catalyst employed. Different metal catalysts can favor different transition states, leading to the preferential formation of one isomer over another.[4][6] In other reactions, such as the Einhorn-Brunner reaction, the electronic properties of the substituents on the starting materials can influence which nitrogen atom participates in the cyclization.[4]

  • Strategies for Regiocontrol:

    • Catalyst-Directed Synthesis: This is a powerful approach for controlling regioselectivity. For the synthesis of disubstituted 1,2,4-triazoles from isocyanides and diazonium salts, a silver(I) catalyst typically yields the 1,3-disubstituted product, while a copper(II) catalyst favors the formation of the 1,5-disubstituted isomer.[4][6]

    • Substituent Effects: In the Einhorn-Brunner reaction, the more electron-withdrawing group on the diacylamine starting material will preferentially be located at the 3-position of the triazole ring.[4] Careful selection of your starting materials based on their electronic properties can, therefore, direct the regiochemical outcome.

Question 3: I'm finding it difficult to purify my 1,2,4-triazole derivative. What purification techniques are most effective?

The polarity and potential for hydrogen bonding of 1,2,4-triazoles can make them challenging to purify.

  • Causality: The presence of unreacted starting materials, regioisomers, and other side products, coupled with the inherent polarity of the triazole ring, can lead to streaking on silica gel columns and poor separation.

  • Effective Purification Protocols:

    • Column Chromatography: This remains a standard method.

      • Solvent System Optimization: A systematic screen of solvent systems is crucial. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradient elution can often provide better separation than an isocratic one. For highly polar compounds, a chloroform:methanol system (e.g., 90:10) can be effective.[4]

      • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18).

    • Crystallization: Recrystallization is an excellent method for obtaining highly pure solid products.[4]

      • Solvent Selection: The key is to find a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Experiment with a range of solvents of varying polarities.

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity samples, albeit at a smaller scale.

Physicochemical and ADME Properties

Question 4: My lead 1,2,4-triazole derivative has poor aqueous solubility. What strategies can I employ to improve it?

Poor solubility is a common hurdle in drug development that can limit oral bioavailability.

  • Causality: The overall lipophilicity of the molecule, often dictated by the substituents on the triazole ring, is a primary driver of poor aqueous solubility. The crystalline nature of the compound (polymorphism) can also play a significant role, with different crystal forms exhibiting different solubilities.[7]

  • Strategies for Solubility Enhancement:

    • Structural Modification:

      • Incorporate Polar Functional Groups: Introduce polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) moieties into the structure. These groups can engage in hydrogen bonding with water molecules, thereby increasing solubility.[8]

      • Utilize Bioisosteric Replacements: Replace lipophilic groups with more polar bioisosteres. For example, a phenyl ring could be replaced with a pyridine or pyrimidine ring.

    • Formulation Approaches:

      • Salt Formation: If your compound has a basic or acidic handle, forming a salt can significantly improve solubility.

      • Co-crystals: The formation of co-crystals with pharmaceutically acceptable co-formers can alter the crystal lattice and improve dissolution rates.[9][10]

    • Polymorph Screening: Conduct a thorough polymorph screen to identify if a more soluble crystalline form of your compound exists.[7]

Question 5: My 1,2,4-triazole derivative shows high metabolic instability in liver microsome assays. How can I address this?

Metabolic instability can lead to rapid clearance of a compound in vivo, reducing its efficacy.

  • Causality: Certain functional groups are more susceptible to metabolic enzymes, primarily cytochrome P450s (CYPs). Common metabolic "soft spots" include unsubstituted aromatic rings, benzylic positions, and alkyl chains.

  • Protocol for Improving Metabolic Stability:

    • Metabolite Identification: The first step is to identify the site(s) of metabolism using techniques like LC-MS/MS analysis of the microsomal incubation mixture.

    • Structure-Based Modification ("Metabolic Blocking"):

      • Fluorination: Introduce fluorine atoms at or near the site of metabolism. The strong C-F bond is resistant to enzymatic cleavage.

      • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down the rate of metabolism due to the kinetic isotope effect.[11]

      • Steric Hindrance: Introduce bulky groups near the metabolic soft spot to sterically hinder the approach of metabolic enzymes.

      • Heteroatom Introduction: Replace a susceptible carbon atom with a nitrogen atom within a ring to block metabolism at that position.

Parameter Problem Troubleshooting Strategy Rationale
Yield Low reaction outputMicrowave-assisted synthesis, catalyst optimizationReduces reaction time and thermal degradation[4]
Purity Presence of regioisomersCatalyst-directed synthesis (e.g., Ag(I) vs. Cu(II))Different catalysts stabilize different transition states, favoring one isomer[4][6]
Solubility Poor aqueous solubilityIntroduce polar functional groups, salt formation, co-crystalsIncreases hydrogen bonding with water, alters crystal packing[8][9]
Stability High metabolic turnoverFluorination or deuteration at metabolic "soft spots"Strengthens C-H bonds, slowing enzymatic cleavage[11]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the structure-based design and optimization of 1,2,4-triazole derivatives.

Q1: What are the key structural features of the 1,2,4-triazole ring that make it a valuable scaffold in drug design?

The 1,2,4-triazole ring possesses a unique combination of properties that contribute to its prevalence in medicinal chemistry:

  • Hydrogen Bonding Capacity: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors.[1]

  • Dipole Moment: The triazole ring has a significant dipole moment, which can contribute to favorable dipole-dipole interactions within a protein binding pocket.[12]

  • Metabolic Stability: The aromatic nature of the triazole ring makes it generally resistant to metabolic degradation.[2]

  • Scaffold for Diverse Substitutions: The triazole ring can be readily functionalized at multiple positions, allowing for the exploration of a wide chemical space to optimize potency and selectivity.[5]

  • Bioisostere: The 1,2,4-triazole moiety can act as a bioisostere for amide, ester, and carboxylic acid groups, offering a metabolically stable alternative.[1]

Q2: How can I effectively use X-ray crystallography in my structure-based design workflow for 1,2,4-triazole inhibitors?

X-ray crystallography is a cornerstone of structure-based drug design, providing atomic-level insights into how your inhibitor binds to its target protein.[13]

  • Workflow for Structure-Based Design using X-ray Crystallography:

    SBDD_Workflow A Target Protein Production & Crystallization B Co-crystallization or Soaking with 1,2,4-Triazole Ligand A->B Obtain protein crystals C X-ray Diffraction Data Collection B->C Prepare ligand-bound crystals D Structure Solution & Refinement C->D Process diffraction data E Analysis of Protein-Ligand Interactions D->E Validate the structure F Design of New Analogs E->F Identify key interactions & opportunities for improvement G Synthesis of New Analogs F->G Propose modifications H Biological Evaluation G->H Synthesize designed compounds H->B Test new compounds I Iterative Optimization H->I Analyze SAR I->F Refine design strategy

    Caption: Iterative cycle of structure-based drug design.

  • Key Considerations for Crystallography:

    • Obtaining High-Quality Crystals: This is often the bottleneck. Extensive screening of crystallization conditions (e.g., pH, precipitant, temperature) is usually required.[14]

    • Structure Validation: It is crucial to critically evaluate the quality of the crystal structure before using it for design. Pay attention to parameters like resolution, R-factors, and the quality of the electron density map for the ligand.[15]

    • Interpreting Binding Modes: Analyze the hydrogen bonds, hydrophobic interactions, and other forces stabilizing the protein-ligand complex. This information will guide the design of new analogs with improved affinity.

Q3: What are some common off-target effects associated with 1,2,4-triazole derivatives, and how can they be mitigated?

While generally well-tolerated, some triazole-containing drugs, particularly antifungals, can exhibit off-target effects.

  • Common Off-Target Effects:

    • Hepatotoxicity: Liver-related adverse effects have been reported for some azole drugs.[3]

    • Endocrine Disruption: Inhibition of cytochrome P450 enzymes involved in steroidogenesis can lead to hormonal imbalances.[16]

    • Drug-Drug Interactions: Inhibition of CYPs responsible for the metabolism of other drugs can lead to clinically significant drug-drug interactions.

  • Mitigation Strategies:

    • Selectivity Profiling: Screen your lead compounds against a panel of off-target proteins, including key CYPs, early in the drug discovery process.

    • Structure-Based Design for Selectivity: If the structures of off-target proteins are known, you can design modifications to your compounds that disfavor binding to these proteins while maintaining affinity for your primary target.

    • Physicochemical Property Optimization: Fine-tuning properties like lipophilicity can sometimes reduce off-target effects.

Q4: How do I interpret Structure-Activity Relationship (SAR) data for my 1,2,4-triazole series?

SAR analysis is the process of understanding how changes in the chemical structure of your compounds affect their biological activity.

  • Systematic Approach to SAR Interpretation:

    SAR_Analysis A Synthesize a diverse library of 1,2,4-triazole analogs B Measure biological activity (e.g., IC50, EC50) A->B C Group analogs based on structural modifications B->C D Identify trends in activity C->D E Formulate SAR hypotheses D->E e.g., 'A halogen at R1 increases potency' F Design new analogs to test hypotheses E->F G Synthesize and test new analogs F->G H Refine SAR understanding G->H H->E Iterate

    Caption: A systematic workflow for SAR analysis.

  • Key Questions to Ask During SAR Analysis:

    • Which positions on the triazole ring are most sensitive to substitution?

    • What are the effects of varying the size, electronics (electron-donating vs. electron-withdrawing), and lipophilicity of the substituents?

    • Are there any "cliffs" in the SAR (i.e., small structural changes that lead to a large change in activity)?

    • How does the SAR from in vitro assays translate to cellular activity and in vivo efficacy?

By systematically addressing these common challenges and questions, you can navigate the complexities of structure-based optimization of 1,2,4-triazole derivatives more effectively, accelerating your journey toward the discovery of novel and impactful therapeutic agents.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.). Retrieved January 24, 2026, from [Link]

  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthetic route of the designed new 1,2,4-triazole derivatives - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Integrative Computational Approaches for the Discovery of Triazole-Based Urease Inhibitors: A Machine Learning, Virtual Screening, and Meta-Dynamics Framework - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • 1H-1,2,4-Triazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

  • Challenges in Translational Development of Pharmaceutical Cocrystals - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Reducing the off-target endocrinologic adverse effects of azole antifungals - can it be done?. (n.d.). Retrieved January 24, 2026, from [Link]

  • Seven quick tips for beginners in protein crystallography - Frontiers Publishing Partnerships. (n.d.). Retrieved January 24, 2026, from [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (n.d.). Retrieved January 24, 2026, from [Link]

  • Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com - SciSpace. (n.d.). Retrieved January 24, 2026, from [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

  • Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Protein X-ray Crystallography & Protein Structure Determination. (n.d.). Retrieved January 24, 2026, from [Link]

  • A beginner's guide to macromolecular crystallization | The Biochemist - Portland Press. (n.d.). Retrieved January 24, 2026, from [Link]

  • A Beginner's Guide to Protein Crystallography - Creative Biostructure. (n.d.). Retrieved January 24, 2026, from [Link]

  • Structure‐Based Design, Synthesis, and Biological Evaluation of Triazole‐Based smHDAC8 Inhibitors - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Navigating the Metabolic Landscape of Triazolyl Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the metabolic liabilities of triazolyl pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into identifying and mitigating metabolic challenges associated with this important chemical class. Our goal is to equip you with the knowledge to design more stable and safer drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for triazolyl pyridine compounds?

The primary metabolic routes for triazolyl pyridine compounds typically involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes. The most frequently observed transformations are:

  • N-oxidation: The nitrogen atoms on both the triazole and pyridine rings are susceptible to oxidation.

  • Aromatic Hydroxylation: The pyridine ring can undergo hydroxylation at various positions, depending on the substitution pattern.

  • Aliphatic Hydroxylation: If alkyl substituents are present, oxidation at these sites is also common.

  • Glucuronidation: Following oxidation, the newly introduced hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to facilitate excretion.

Understanding these primary "soft spots" is the first step in designing experiments to assess metabolic stability.

Q2: Which specific CYP enzymes are most likely to metabolize my triazolyl pyridine compound?

While the specific CYPs involved are highly dependent on the compound's structure, the major drug-metabolizing enzymes are often the primary culprits. These include:

  • CYP3A4: Known for its broad substrate specificity and high abundance in the liver.

  • CYP2D6: Often involved in the metabolism of compounds containing a basic nitrogen atom.

  • CYP2C9 and CYP2C19: Also play significant roles in the oxidation of a wide range of drug molecules.

Initial screening with a panel of recombinant human CYP enzymes is a cost-effective way to identify the key enzymes responsible for your compound's metabolism.

Q3: My triazolyl pyridine compound shows high clearance in human liver microsomes. What is the likely cause?

High clearance in human liver microsomes (HLM) is a strong indicator of rapid oxidative metabolism. The most probable causes are:

  • Metabolic "Soft Spots": Your compound likely has one or more sites that are highly susceptible to CYP-mediated oxidation. Common soft spots include unsubstituted positions on the pyridine ring and the nitrogen atoms of the triazole and pyridine moieties.

  • High Affinity for a Major CYP Enzyme: The compound may be an excellent substrate for a highly active CYP enzyme like CYP3A4.

To diagnose the issue, the recommended next step is to perform a metabolite identification study to pinpoint the exact sites of metabolism.

Troubleshooting Guides

Issue 1: Unexpectedly Low Oral Bioavailability

You have a triazolyl pyridine compound that is potent in vitro but exhibits poor oral bioavailability in preclinical species.

Troubleshooting Workflow:

A Low Oral Bioavailability Observed B Assess First-Pass Metabolism A->B C High Clearance in Liver Microsomes? B->C Yes G Assess Permeability (e.g., Caco-2 Assay) B->G No D Metabolite Identification (LC-MS/MS) C->D E Structural Modification to Block Metabolism D->E F Re-evaluate in vitro ADME & in vivo PK E->F H Low Permeability G->H I Improve Physicochemical Properties (e.g., solubility, logP) H->I I->F

Caption: Troubleshooting workflow for low oral bioavailability.

Step-by-Step Protocol: Assessing First-Pass Metabolism

  • In Vitro Metabolic Stability Assay:

    • Incubate your compound (typically 1 µM) with human and preclinical species liver microsomes (e.g., rat, mouse, dog) at 37°C.

    • Include a cofactor solution (NADPH) to initiate the reaction.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Data Interpretation:

    • A short half-life (< 30 minutes) and high intrinsic clearance suggest that the compound is rapidly metabolized and that first-pass metabolism is a likely contributor to low oral bioavailability.

Issue 2: Potential for Reactive Metabolite Formation

Your screening assays suggest potential hepatotoxicity, and you are concerned about the formation of reactive metabolites.

Troubleshooting Workflow:

A Suspicion of Reactive Metabolite (RM) Formation B Glutathione (GSH) Trapping Assay A->B C GSH Adducts Detected by LC-MS/MS? B->C D Identify Site of Adduct Formation C->D Yes G No GSH Adducts C->G No E Structural Modification to Mitigate RM Formation D->E F Re-run GSH Trapping Assay E->F H Consider Other Toxicity Mechanisms G->H

Caption: Workflow for investigating reactive metabolite formation.

Step-by-Step Protocol: Glutathione (GSH) Trapping Assay

  • Incubation:

    • Incubate your compound with human liver microsomes and NADPH in the presence of a high concentration of glutathione (GSH), a physiological trapping agent.

    • Run a control incubation without NADPH.

  • Sample Preparation:

    • After incubation, precipitate proteins with a cold solvent.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using high-resolution mass spectrometry.

    • Search for the expected mass of the GSH adduct (mass of parent compound + mass of GSH - mass of H₂).

  • Data Interpretation:

    • The presence of a peak corresponding to the GSH adduct in the NADPH-containing incubation, but not in the control, is strong evidence for the formation of a reactive metabolite.

Data Summary Table

Compound Modification HLM t½ (min) GSH Adduct Formation In Vivo Clearance (mL/min/kg)
Parent None15Yes50
Analog 1 Fluorination of Pyridine45No15
Analog 2 Methylation of Triazole20Yes40

This table provides a clear comparison of how structural modifications can impact metabolic stability and reactive metabolite formation.

References

  • Title: Metabolic and Pharmacokinetic Considerations in the Design of Triazolopyridine-Based Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Role of Cytochrome P450 in Drug Metabolism Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Reactive Metabolites and Drug-Induced Liver Injury Source: Chemical Research in Toxicology URL: [Link]

  • Title: In Vitro Assays to Assess Metabolic Stability and Reactive Metabolite Formation Source: Current Drug Metabolism URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action for 1,2,4-Triazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,2,4-Triazoles and Rigorous MOA Validation

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] These heterocyclic compounds are integral to drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer treatments.[1][3] A significant portion of their biological activity stems from their ability to act as potent and selective enzyme inhibitors.[2][4] Given their therapeutic importance, definitively validating the mechanism of action (MOA) for a novel 1,2,4-triazole-based inhibitor is not merely an academic exercise; it is a critical step in the drug discovery pipeline that informs lead optimization, predicts in vivo efficacy, and ensures translational success.[5][6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, multi-pronged strategy for elucidating the MOA of these inhibitors. Moving beyond a simple checklist of experiments, we will explore the causal logic behind a phased validation approach—from initial biochemical characterization to definitive biophysical and cellular confirmation. Our focus is on building a self-validating experimental framework that ensures scientific rigor and generates a trustworthy, in-depth understanding of how these promising molecules interact with their biological targets.

The Landscape of Enzyme Inhibition: Plausible Mechanisms for 1,2,4-Triazole Compounds

Enzyme inhibitors are broadly classified by their mode of interaction with the enzyme. Understanding these fundamental mechanisms is the first step in designing appropriate validation experiments. An inhibitor can modulate the activity of its target enzyme through several distinct mechanisms.[7][8]

  • Reversible Inhibition : The inhibitor binds non-covalently to the enzyme, and the enzyme-inhibitor complex can readily dissociate.[9]

    • Competitive : The inhibitor binds to the same active site as the natural substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum reaction velocity (Vₘₐₓ).[9]

    • Non-competitive : The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. This reduces the Vₘₐₓ but does not affect the Kₘ.

    • Uncompetitive : The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site. This mode of inhibition reduces both Vₘₐₓ and Kₘ.

    • Mixed : The inhibitor can bind to both the free enzyme and the ES complex, affecting both Kₘ and Vₘₐₓ.

  • Irreversible Inhibition : The inhibitor typically forms a stable, covalent bond with the enzyme, permanently inactivating it.

The specific mechanism of a 1,2,4-triazole derivative will depend on its unique structure and the topology of its target enzyme's binding pocket.

InhibitionTypes cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition Competitive Competitive Binds to Active Site NonCompetitive Non-competitive Binds to Allosteric Site Uncompetitive Uncompetitive Binds to ES Complex Irreversible Irreversible Forms Covalent Bond Enzyme Enzyme (E) Enzyme->Competitive + I (competes with S) Enzyme->NonCompetitive + I Enzyme->Irreversible + I (covalent) ES_Complex ES Complex Enzyme->ES_Complex + S Substrate Substrate (S) ES_Complex->Uncompetitive + I ES_Complex->Enzyme + P Product Product (P)

Caption: Fundamental mechanisms of enzyme inhibition.

A Phased, Self-Validating Strategy for MOA Elucidation

A robust MOA validation workflow is sequential and iterative. Each phase provides critical data that informs the experimental design of the next, creating a logical cascade of evidence.

MOA_Workflow cluster_phase1 Phase 1: Biochemical Characterization cluster_phase2 Phase 2: Reversibility & Kinetics cluster_phase3 Phase 3: Biophysical Target Engagement cluster_phase4 Phase 4: Cellular Validation P1_IC50 IC50 Determination (Potency) P1_Kinetics Steady-State Kinetics (Initial MOA Hypothesis) P1_IC50->P1_Kinetics P2_Reversibility Reversibility Assays (e.g., Jump Dilution) P1_Kinetics->P2_Reversibility P2_Mechanism MOA Plot Analysis (Lineweaver-Burk) P2_Reversibility->P2_Mechanism P3_SPR SPR / ITC (Binding Affinity & Kinetics) P2_Mechanism->P3_SPR P3_Structure X-ray Crystallography (Binding Mode) P3_SPR->P3_Structure P4_CETSA Cellular Thermal Shift Assay (Target Engagement in situ) P3_Structure->P4_CETSA

Caption: A phased workflow for MOA validation.

Phase 1: Foundational Biochemical Characterization

The goal of this initial phase is to establish the inhibitor's potency and generate a preliminary hypothesis about its MOA.

1.1. IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency. It is determined by measuring enzyme activity across a range of inhibitor concentrations. This is the foundational experiment for any inhibition study.[10]

1.2. Steady-State Enzyme Kinetics: This is the cornerstone of MOA analysis.[11] By measuring initial reaction rates at varying substrate and inhibitor concentrations, we can begin to differentiate between inhibition types.[12] For assays intended to identify competitive inhibitors, it's crucial to use substrate concentrations at or below the Kₘ value.[12]

  • Causality : Running these experiments under initial velocity conditions (typically the first 5-10% of substrate turnover) is critical.[11][12] This ensures that the concentrations of substrate and inhibitor do not change significantly, and that product inhibition is negligible, thus simplifying the kinetic model.

Phase 2: Elucidating Reversibility and Inhibition Type

This phase aims to distinguish between reversible and irreversible mechanisms and to confirm the specific type of reversible inhibition.

2.1. Reversibility Assays: The key question here is whether the inhibitor's effect can be reversed. A "jump dilution" experiment is a classic and effective method.[13]

  • Experimental Logic : The enzyme is pre-incubated with a high concentration of the inhibitor to ensure maximal binding. This mixture is then rapidly diluted by a large factor (e.g., 100-fold) into a solution containing the substrate.

    • If inhibition is irreversible , enzyme activity will not recover over time.[13]

    • If inhibition is rapidly reversible , activity will be immediately restored to a level consistent with the new, diluted inhibitor concentration.[13]

    • If the inhibitor is slow-binding or slowly reversible , a gradual, time-dependent recovery of enzyme activity will be observed.[13]

2.2. Mechanism of Inhibition Plot Analysis: For reversible inhibitors, graphical analysis of steady-state kinetic data can elucidate the specific mechanism. The Lineweaver-Burk (double reciprocal) plot is a common tool.

  • Competitive Inhibition : Lines on the plot will intersect at the y-axis.

  • Non-competitive Inhibition : Lines will intersect at the x-axis.

  • Uncompetitive Inhibition : Lines will be parallel.

Phase 3: Direct Measurement of Target Engagement and Structural Confirmation

While kinetic assays infer the MOA, biophysical techniques provide direct evidence of the inhibitor binding to its target and reveal the thermodynamics and kinetics of this interaction.[14][15]

3.1. Biophysical Interaction Analysis (SPR & ITC):

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor chip in real-time.[16][17][18] It provides a wealth of information, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.[16][19]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[20][21] This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the key thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[20][22] ITC is a universal, label-free method applicable to any enzyme system where the reaction produces a change in enthalpy.[23]

3.2. Structural Biology (X-ray Crystallography): For the ultimate confirmation of the binding mode, high-resolution structural data is unparalleled.[24] Co-crystallizing the inhibitor with its target enzyme and solving the structure via X-ray diffraction reveals the precise atomic interactions at the binding site.[24][25] This can definitively confirm whether the inhibitor occupies the active site (competitive) or an allosteric pocket (non-competitive) and identify the key residues involved in the interaction.[25][26] This information is invaluable for structure-based drug design and lead optimization.[27]

Phase 4: In Situ Validation in a Cellular Context

Biochemical and biophysical assays are typically performed with purified proteins. It is essential to confirm that the inhibitor engages its target in the complex environment of a living cell.

4.1. Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying target engagement in intact cells or even tissues.[28][29][30]

  • Principle : The binding of a ligand (the inhibitor) to its target protein generally increases the protein's thermal stability.[31]

  • Workflow : Cells are treated with the inhibitor or a vehicle control. The cells are then heated across a temperature gradient, causing proteins to denature and aggregate.[29][31] After lysis, the amount of soluble (non-denatured) target protein remaining at each temperature is quantified (e.g., by Western blot or mass spectrometry). A positive target engagement event is observed as a shift in the melting curve to a higher temperature for the inhibitor-treated sample compared to the control.[32]

Comparison of Key MOA Validation Techniques

The choice of technique depends on the specific question being asked, the stage of the project, and available resources.

Technique Information Provided Throughput Key Advantage Key Limitation
Steady-State Kinetics IC₅₀, Kᵢ, MOA type (inferred)HighFoundational, cost-effective, widely accessibleIndirect; can be confounded by assay artifacts
Jump Dilution Reversibility / IrreversibilityMediumSimple, direct assessment of reversibilityProvides limited kinetic detail for slow binders
Surface Plasmon Resonance (SPR) Kₐ, Kₑ, Kₑ (Affinity & kinetics)Medium-HighReal-time, label-free, detailed kinetic dataRequires protein immobilization which can affect activity
Isothermal Titration Calorimetry (ITC) Kₐ, ΔH, ΔS, Stoichiometry (n)Low-MediumLabel-free, solution-based, provides full thermodynamic profileRequires larger amounts of pure protein; lower throughput
X-ray Crystallography High-resolution 3D structure of the enzyme-inhibitor complexLowDefinitive binding mode confirmation; gold standard for SBDDTechnically challenging, requires protein crystallization
Cellular Thermal Shift Assay (CETSA) Target engagement in a cellular environmentMediumPhysiologically relevant; confirms in situ bindingIndirect readout of binding; can be complex to optimize

Detailed Experimental Protocols

Protocol 1: Steady-State Kinetic Analysis for MOA Determination

Objective: To determine the kinetic parameters (Kₘ, Vₘₐₓ) in the presence and absence of a 1,2,4-triazole inhibitor and to generate data for Lineweaver-Burk plot analysis.

Materials:

  • Purified target enzyme

  • Substrate stock solution

  • 1,2,4-triazole inhibitor stock solution (in DMSO)

  • Assay buffer (optimized for pH and ionic strength)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Enzyme Titration: First, determine the optimal enzyme concentration that yields a robust, linear reaction rate for at least 10-15 minutes under initial velocity conditions.

  • Assay Preparation: Prepare a matrix of reactions in a 96-well plate.

    • Vary the substrate concentration across a range (e.g., 8 concentrations from 0.1 x Kₘ to 10 x Kₘ).

    • For each substrate concentration, set up reactions with multiple fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • Ensure the final concentration of DMSO is constant across all wells (typically ≤1%) to avoid solvent effects.

  • Reaction Initiation: Pre-incubate the enzyme and inhibitor in the assay buffer for 10-15 minutes. Initiate the reaction by adding the substrate.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the product formation (e.g., absorbance or fluorescence) over time in kinetic mode.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction by determining the slope of the linear portion of the progress curve.

    • Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves.

    • Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the pattern of line intersections to determine the mode of inhibition (competitive, non-competitive, etc.).

Protocol 2: Target Engagement Validation by Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the 1,2,4-triazole inhibitor binds to its target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • 1,2,4-triazole inhibitor stock solution (in DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies, or mass spectrometer)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the inhibitor at a desired concentration (e.g., 10x IC₅₀) or with vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a specific cell density.

  • Heating: Aliquot the cell suspension into PCR tubes/plate. Heat the samples in a thermal cycler across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[28]

  • Lysis: Lyse the cells to release soluble proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer.

  • Separation: Pellet the aggregated/denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in the supernatant for each temperature point using Western blotting or mass spectrometry.

  • Data Analysis:

    • For each treatment condition (inhibitor vs. vehicle), plot the percentage of soluble target protein remaining as a function of temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ) for each condition.

    • A significant increase in the Tₘ in the presence of the inhibitor confirms target engagement.

References

  • GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors | ACS Omega. ACS Publications.
  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available from: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022-07-14).
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. Available from: [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers. Available from: [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Available from: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH. (2012-05-01). Available from: [Link]

  • A guide to enzyme kinetics in early drug discovery. PubMed. Available from: [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. (2023-02-23). Available from: [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. (2025-09-04). Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016-07-01). Available from: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH. (2022-11-12). Available from: [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH. Available from: [Link]

  • How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible?. ResearchGate. (2022-06-10). Available from: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. (2020-12-02). Available from: [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH. (2023-02-24). Available from: [Link]

  • An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. MDPI. Available from: [Link]

  • A guide to enzyme kinetics in early drug discovery. ResearchGate. Available from: [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC - PubMed Central. (2020-10-19). Available from: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. (2025-11-14). Available from: [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PubMed Central. Available from: [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available from: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues | ACS Omega. ACS Publications. Available from: [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. (2025-12-08). Available from: [Link]

  • How Is Enzyme Kinetics Applied in Drug Development?. Patsnap Synapse. (2025-04-21). Available from: [Link]

  • Characterizing Enzyme Kinetics by iTC. TA Instruments. Available from: [Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Available from: [Link]

  • Enhance drug discovery with advanced biophysical techniques. Nuvisan. Available from: [Link]

  • ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. Available from: [Link]

  • Active-site studies of enzymes by X-ray diffraction methods. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. (2024-04-08). Available from: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available from: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Dove Medical Press. (2023-08-04). Available from: [Link]

  • SPR for Characterizing Biomolecular Interactions. Rapid Novor. (2022-09-15). Available from: [Link]

  • Steady-state enzyme kinetics. The Biochemist - Portland Press. (2021-05-10). Available from: [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). Available from: [Link]

  • The use of biophysical methods in the hit-to-lead process. Drug Target Review. (2021-06-22). Available from: [Link]

  • Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. Oreate AI. (2026-01-07). Available from: [Link]

  • measuring enzyme inhibition by drugs. YouTube. (2021-01-12). Available from: [Link]

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase | Analytical Chemistry. ACS Publications. (2019-10-29). Available from: [Link]

  • Kinetics Of Enzyme Action Essential Principles For Drug Hunters By Ross L Stein 2011 08 23. IBsquare. (2011-08-23). Available from: [Link]

  • Determination of kinetic data using surface plasmon resonance biosensors.. SciSpace. (2003-09-26). Available from: [Link]

  • x-ray crystallographic studies of aspartic proteinases and their inhibitor complexes.. (2020-05-01). Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. (2022-10-06). Available from: [Link]

Sources

A Comparative Guide to the Efficacy of Chloro-Substituted vs. Bromo-Substituted Triazole Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical transformations, halogenation stands out for its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of chloro- and bromo-substituted triazole pyridines, a class of heterocyclic compounds with significant therapeutic potential. By examining experimental data and elucidating the underlying chemical principles, we aim to equip you with the insights necessary to make informed decisions in your drug discovery endeavors.

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] When fused or linked to a pyridine ring, the resulting triazole pyridine core offers a versatile platform for developing novel inhibitors of various enzymes and receptors, with applications in oncology, infectious diseases, and beyond.[1][2] The introduction of halogen atoms—specifically chlorine and bromine—onto this scaffold can dramatically modulate a compound's biological activity.[3]

This guide will navigate the nuances of chloro- versus bromo-substitution, drawing upon published structure-activity relationship (SAR) studies and experimental data to provide a clear comparison of their effects on efficacy. We will delve into the synthetic accessibility of these analogs, present their biological performance in key assays, and provide detailed protocols to facilitate the replication and expansion of these findings in your own laboratories.

The Chemical Rationale: Chlorine vs. Bromine in Drug Design

The choice between a chloro and a bromo substituent is not arbitrary; it is a calculated decision based on the distinct physicochemical properties of these halogens. While both are electron-withdrawing and can influence the acidity of nearby protons and the polarity of the molecule, they differ in size, polarizability, and their ability to form halogen bonds.

  • Size and Steric Hindrance: Bromine is larger than chlorine, which can lead to greater steric hindrance at the binding site of a biological target. This can be either beneficial, by promoting a more favorable binding conformation, or detrimental, by preventing optimal interaction.[3]

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine, resulting in a stronger inductive electron-withdrawing effect. This can alter the electron density of the aromatic rings and influence interactions with the target protein.

  • Lipophilicity: Both chlorine and bromine increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The contribution to lipophilicity is generally greater for bromine than for chlorine.[3]

  • Halogen Bonding: Both chlorine and bromine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in the binding pocket of a protein. The strength of this interaction is generally greater for the more polarizable bromine atom.

These fundamental differences provide a compelling reason to systematically evaluate both chloro- and bromo-substituted analogs during lead optimization.

Comparative Efficacy: Insights from Experimental Data

Compound ClassSubstitutionTarget/AssayIC50/ActivityReference
Pyrazolo[3,4-b]pyridine3-fluoro-phenylTRKA Kinase0.293 µM[4]
Pyrazolo[3,4-b]pyridine3-chloro-phenylTRKA KinaseReduced potency vs. fluoro[4]
Pyrazolo[3,4-b]pyridine3-bromo-phenylTRKA KinaseReduced potency vs. fluoro[4]
Triazole Analogs of Combretastatin A-4ortho-bromo on phenyl B-ringCytotoxicity (various cancer cell lines)Drastically reduced cytotoxicity[5]
Triazole Analogs of Combretastatin A-4para-chloro on phenyl B-ringCytotoxicity (various cancer cell lines)Weakly cytotoxic or non-cytotoxic[5]
Triazole Analogs of Combretastatin A-4para-bromo on phenyl B-ringCytotoxicity (various cancer cell lines)Weakly cytotoxic or non-cytotoxic[5]
Di-arylated 1,2,4-triazolesVaried halogen substitutionsCytotoxicity (MCF-7 breast cancer)4q (IC50 = 4.8 µM), 4t (IC50 = 5.2 µM)[6]
1,2,3-Triazole-containing PyridinesMethoxy and phenoxy groupsAnticancer (A549 lung cancer)Favorable for activity (IC50: 1.023–1.148 μm)[2]

Interpretation of the Data:

The available data suggests that the effect of chloro versus bromo substitution is highly context-dependent and influenced by the specific scaffold, the position of the halogen, and the biological target.

  • In the case of pyrazolo[3,4-b]pyridine TRKA inhibitors, both chloro and bromo substitutions at the 3-position of the phenyl ring led to a decrease in potency compared to the fluoro-substituted analog.[4] This highlights that for this particular scaffold and target, a smaller, more electronegative halogen is preferred.

  • For triazole analogs of Combretastatin A-4, both ortho-bromo and para-chloro/bromo substitutions on the phenyl B-ring resulted in a significant loss of cytotoxic activity.[5] This suggests that for this class of compounds, halogen substitution at these positions is detrimental to their anticancer effects.

  • Conversely, in a series of di-arylated 1,2,4-triazoles, specific halogenated compounds (4q and 4t) demonstrated potent cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[6]

  • For 1,2,3-triazole-containing pyridine derivatives, the presence of non-halogen substituents like methoxy and phenoxy groups was found to be favorable for anticancer activity against A549 lung cancer cells.[2]

These findings underscore the importance of empirical testing of both chloro- and bromo-substituted analogs in any lead optimization campaign.

Experimental Protocols

To facilitate your research, we provide detailed, step-by-step methodologies for the synthesis of halogenated triazole pyridines and a common in vitro assay for evaluating their anticancer activity.

Synthesis of Halogenated Triazole Pyridine Derivatives

The synthesis of 1,2,4-triazole pyridine hybrids can be achieved through a multi-step process.[1] A general synthetic route is outlined below:

Diagram of a General Synthetic Workflow:

G cluster_0 Step 1: Dithiocarbazate Formation cluster_1 Step 2: Triazole Ring Formation cluster_2 Step 3: S-Alkylation/Arylation A Nicotinohydrazide I Potassium-3-pyridyl-dithiocarbazate (I) A->I KOH B Carbon Disulfide B->I II 5-Mercapto-substituted 1,2,4-triazole-pyridine hybrid (II) I->II Hydrazine Hydrate III Final Chloro/Bromo-substituted 1,2,4-triazole-pyridine hybrid (III) II->III C Substituted Benzyl Halide (e.g., Chloro/Bromo Benzyl Bromide) C->III

Caption: General synthetic scheme for 1,2,4-triazole-pyridine hybrids.

Step-by-Step Protocol:

  • Synthesis of Potassium-3-pyridyl-dithiocarbazate (I): To a solution of nicotinohydrazide in ethanol, add an equimolar amount of potassium hydroxide. Stir the mixture until a clear solution is obtained. Cool the solution in an ice bath and add carbon disulfide dropwise with continuous stirring. Continue stirring for 2-4 hours at room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield potassium-3-pyridyl-dithiocarbazate.[1]

  • Synthesis of 5-Mercapto-substituted 1,2,4-triazole-pyridine hybrid (II): Reflux a mixture of potassium-3-pyridyl-dithiocarbazate and hydrazine hydrate in water for 4-6 hours. Monitor the reaction for the cessation of hydrogen sulfide evolution. Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid.[1]

  • Synthesis of Chloro/Bromo-substituted 1,2,4-triazole-pyridine hybrid (III): To a solution of the 5-mercapto-substituted triazole pyridine in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of a base (e.g., potassium carbonate or sodium ethoxide). Stir the mixture for 30 minutes, then add the desired chloro- or bromo-substituted benzyl halide. Reflux the reaction mixture for 6-8 hours. After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water. The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final product.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]

Diagram of the MTT Assay Workflow:

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO or isopropanol) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the chloro- and bromo-substituted triazole pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]

  • Incubation: Incubate the plate for another 48 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis of chloro- and bromo-substituted triazole pyridines reveals a complex and multifaceted structure-activity landscape. There is no universal rule dictating the superiority of one halogen over the other; the optimal choice is contingent upon the specific molecular scaffold and the intended biological target. The subtle yet significant differences in size, electronegativity, and lipophilicity between chlorine and bromine provide medicinal chemists with a powerful tool to fine-tune the properties of lead compounds.

The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of these promising heterocyclic compounds. Future research should focus on systematic comparative studies of chloro- and bromo-substituted analogs within the same chemical series to generate more direct and robust SAR data. Furthermore, exploring the potential for halogen bonding through computational modeling and biophysical techniques will provide deeper insights into the molecular interactions driving the observed biological activities. By continuing to explore the nuanced effects of halogenation, the scientific community can unlock the full therapeutic potential of triazole pyridines and other important heterocyclic scaffolds.

References

  • Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(3), 134-140.
  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4783.
  • Singh, R., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 64(15), 11467–11487.
  • Wang, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. European Journal of Medicinal Chemistry, 258, 115598.
  • Sharma, P., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(10), 1259-1272.
  • Kamal, A., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 661138.
  • Olech, A., et al. (2023). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega, 8(2), 2356–2371.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Rump, C., et al. (2022). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 27(15), 4785.
  • El-Sayed, N. N. E., et al. (2023).
  • Pathan, A. A., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 425-453.
  • Al-Warhi, T., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 479–491.
  • Wang, X., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(8), 1361-1370.
  • Scott, J. S., et al. (2017). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. MedChemComm, 8(2), 270-285.
  • Titi, A., & Gellis, A. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4700.
  • Estévez-Braun, A., et al. (2015). Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. Molecules, 20(11), 20560–20575.
  • Patel, R. B., et al. (2023). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. Oriental Journal of Chemistry, 39(4).
  • Ghias, U., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 15(11), 1381.
  • ISRES Publisher. (2022). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • da Silva, P. B., et al. (2021). (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. Journal of the Brazilian Chemical Society, 32(8), 1629-1641.
  • Khan, I., et al. (2020). Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. Molecular Biology Reports, 47(7), 5329–5342.
  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375.

Sources

A Researcher's Comparative Guide to Docking Studies of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile role as an isostere for amides, esters, and carboxylic acids.[1] Derivatives of this five-membered heterocycle are prominent in a wide array of therapeutic agents, demonstrating antibacterial, anticancer, and notably, potent antifungal activities.[2][3] The efficacy of many 1,2,4-triazole-based drugs stems from their ability to precisely interact with specific biological targets. Molecular docking, a powerful computational technique, is indispensable for predicting these interactions, guiding the design of novel derivatives with enhanced potency and selectivity.

This guide provides an in-depth comparison of methodologies and tools for conducting molecular docking studies on 1,2,4-triazole derivatives. We will delve into the critical aspects of target selection, protocol validation, and data interpretation, offering field-proven insights to enhance the predictive power of your computational research.

The Significance of Target Selection for 1,2,4-Triazoles

The biological activity of 1,2,4-triazole derivatives is intrinsically linked to their target protein. A well-defined target is the foundation of a meaningful docking study.

Prominent Targets:

  • Lanosterol 14α-demethylase (CYP51): This cytochrome P450-dependent enzyme is a primary target for antifungal triazoles like fluconazole.[1] The triazole's nitrogen atom (N4) coordinates with the heme iron atom in the enzyme's active site, disrupting ergosterol biosynthesis, which is vital for fungal cell membrane integrity.[4] Docking studies against CYP51 are crucial for developing new antifungal agents.[5][6]

  • Kinases: Various kinases, such as those in the PI3K/mTOR pathway, are targets for anticancer 1,2,4-triazole derivatives.[7] These studies help in designing inhibitors that can modulate cell signaling pathways implicated in cancer progression.

  • Other Enzymes and Receptors: The versatility of the triazole scaffold allows it to target a broad range of proteins, including dihydrofolate reductase (DHFR) in bacteria, adenosine A2B receptors, and various viral proteins.[8][9]

The choice of the target protein dictates the entire downstream workflow, from selecting the appropriate crystal structure from the Protein Data Bank (PDB) to defining the docking search space.

Comparative Analysis of Docking Software

The selection of docking software is a critical decision that influences the accuracy and efficiency of the study. While numerous programs are available, we will compare three widely used alternatives: AutoDock Vina, Glide, and GOLD, each with distinct algorithms and scoring functions.

FeatureAutoDock VinaGlide (Schrödinger)GOLD (CCDC)
Algorithm Empirical + Knowledge-based scoring function; Iterated Local SearchHierarchical search, local optimization; Empirical + Physics-based (GlideScore)Genetic Algorithm; Empirical + Physics-based (GoldScore, ChemScore, etc.)
Strengths Open-source and widely used, high speed, good accuracy in binding mode prediction.[10]High accuracy, excellent for lead optimization, integrates with a comprehensive modeling suite.Highly flexible ligand and protein handling, robust for complex systems.
Considerations May require more user expertise for setup compared to commercial packages.Commercial license required, computationally more intensive.Commercial license required, can have a steeper learning curve.
Best For Academic research, high-throughput virtual screening, initial exploration.Pharmaceutical industry, detailed binding mode analysis, projects requiring high precision.Complex docking scenarios, studies involving metal coordination or covalent bonds.

Expert Insight: No single docking program is universally superior. Performance is context-dependent. For 1,2,4-triazole derivatives targeting CYP51, the coordination to the heme iron is a critical interaction. Programs like GOLD, which are adept at handling metal-ligand interactions, may offer an advantage. However, studies have shown that with careful protocol validation, open-source tools like AutoDock Vina can also yield highly reliable results.[11][12] A common strategy is to use a fast tool like Vina for initial screening and then re-score the top hits with a more rigorous program like Glide.[11]

The Imperative of a Self-Validating Docking Protocol

A trustworthy docking study is built on a self-validating protocol. This ensures that the chosen software and parameters can reliably reproduce known binding information before being applied to novel compounds.

A typical validated docking workflow is visualized below:

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Production Phase PDB 1. Select Target PDB Structure (e.g., 4LXJ for C. albicans CYP51) PrepProt 2. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt PrepLig 3. Prepare Ligand(s) (Generate 3D coordinates, assign charges, define rotatable bonds) PrepProt->PrepLig Grid 7. Define Binding Site & Grid Box PrepLig->Grid Redock 4. Re-dock Co-crystallized Ligand RMSD 5. Calculate RMSD (Compare docked pose to crystal pose) Redock->RMSD Threshold 6. Validate Protocol (Is RMSD < 2.0 Å?) RMSD->Threshold Threshold->Redock Protocol Fails: Adjust Parameters Threshold->Grid Protocol Validated Dock 8. Dock Triazole Derivatives Grid->Dock Analyze 9. Analyze Results (Scores, Poses, Interactions) Dock->Analyze

Caption: Validated workflow for molecular docking.

Experimental Protocol: A Step-by-Step Guide to Docking a Triazole Derivative into CYP51

This protocol uses AutoDock Tools (ADT) and AutoDock Vina as a case study, targeting Candida albicans Lanosterol 14α-demethylase (PDB ID: 4LXJ).[5]

1. Preparation of the Receptor (CYP51)

  • Rationale: The raw PDB file contains non-essential information (water molecules, co-solvents) and lacks information required by the docking algorithm (hydrogen atoms, partial charges). This step cleans the structure and prepares it for grid calculation.

  • Procedure:

    • Download the PDB file (4LXJ) from the RCSB Protein Data Bank.

    • Open the file in ADT. Remove water molecules and any non-essential heteroatoms.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges. These partial atomic charges are crucial for calculating electrostatic interactions.

    • Save the prepared protein in the required PDBQT format, which includes charge and atom type information.

2. Preparation of the Ligand (e.g., Fluconazole and Novel Derivatives)

  • Rationale: The ligand structure must be converted to a 3D format with correct charges and defined rotatable bonds for the docking algorithm to explore conformational space.

  • Procedure:

    • Obtain or draw the 2D structure of your 1,2,4-triazole derivative.

    • Use a tool like Open Babel or the sketcher in ADT to generate a 3D conformation.

    • Perform energy minimization to obtain a low-energy starting conformation.

    • In ADT, compute Gasteiger charges and define the active torsions (rotatable bonds).

    • Save the prepared ligand in PDBQT format.

3. Protocol Validation via Re-docking

  • Rationale: This is the most critical step for ensuring trustworthiness. By removing the co-crystallized ligand (in this case, an inhibitor bound to 4LXJ) and docking it back into the binding site, you verify that your chosen parameters can reproduce the experimentally determined binding mode.[13][14]

  • Procedure:

    • Extract the co-crystallized ligand from the original 4LXJ PDB file and prepare it as described in Step 2.

    • Define the grid box for docking. Center the grid on the co-crystallized ligand's position to encompass the active site. A typical size might be 60x60x60 Å.

    • Run AutoDock Vina to dock the prepared co-crystallized ligand into the prepared protein.

    • Superimpose the top-ranked docked pose onto the original crystal structure and calculate the Root Mean Square Deviation (RMSD). A successful validation is generally indicated by an RMSD value below 2.0 Å.[13][15] If the RMSD is high, you may need to adjust grid parameters or docking settings.

4. Docking of Novel 1,2,4-Triazole Derivatives

  • Rationale: With a validated protocol, you can now confidently dock your novel compounds.

  • Procedure:

    • Using the same validated grid and docking parameters, run AutoDock Vina for each of your prepared triazole derivatives.

    • Vina will generate multiple binding modes for each ligand, ranked by their predicted binding affinity (in kcal/mol).

5. Analysis and Interpretation of Results

  • Rationale: The docking score is only the first piece of the puzzle. A thorough analysis of the binding pose and interactions provides crucial insights for structure-activity relationship (SAR) studies.

  • Procedure:

    • Examine Binding Affinity: Compare the docking scores of your derivatives to a known inhibitor (e.g., fluconazole). More negative scores suggest a higher predicted binding affinity.[5]

    • Visualize Binding Poses: Use visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-ranked pose.

    • Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and, crucially for CYP51 inhibitors, the coordination of the triazole N4 atom with the heme iron.[6][16] Analyze the interactions with key active site residues.[17]

    • Compare with Alternatives: Docking results should be correlated with experimental data whenever possible. The ultimate validation is whether the computational predictions align with observed biological activity.

Data Presentation: Summarizing Docking Results

Clear presentation of quantitative data is essential for comparison.

Table 1: Sample Docking Results for Triazole Derivatives against CYP51 (PDB: 4LXJ)

CompoundDocking Score (kcal/mol)Key Interactions with CYP51H-Bonds
Fluconazole (Control) -8.1[5]Heme coordination; Hydrophobic interactions with TYR132, PHE228SER378
Derivative A -9.5Heme coordination; Pi-pi stacking with TYR132SER378, MET508
Derivative B -7.2Heme coordination; Steric clash with PHE78SER378
Derivative C -11.9[5]Heme coordination; Enhanced hydrophobic packingTYR132

Note: Data is illustrative and based on findings from literature.[5]

Conclusion

Molecular docking is a powerful and indispensable tool in the study and design of 1,2,4-triazole derivatives. However, its predictive power is entirely dependent on the rigor of the methodology. By carefully selecting protein targets, comparing and choosing appropriate software, and, most importantly, adhering to a strict, self-validating protocol, researchers can generate reliable and insightful data. This computational guidance accelerates the drug discovery process, enabling the rational design of novel triazole-based therapeutic agents with improved efficacy and specificity.

References

  • Title: Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Source: Frontiers in Cellular and Infection Microbiology. URL: [Link]

  • Title: An insight on medicinal attributes of 1,2,4-triazoles. Source: PubMed Central (PMC). URL: [Link]

  • Title: Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Source: Latin American Journal of Pharmacy. URL: [Link]

  • Title: Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Source: Research Square. URL: [Link]

  • Title: Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Source: MDPI. URL: [Link]

  • Title: Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Source: PubMed. URL: [Link]

  • Title: Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Source: PubMed Central (PMC). URL: [Link]

  • Title: Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. Source: PubMed Central (PMC). URL: [Link]

  • Title: Assessing Molecular Docking Tools to Guide Targeted Drug Discovery of CD38 Inhibitors. Source: PubMed Central (PMC). URL: [Link]

  • Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Source: PubMed Central (PMC). URL: [Link]

  • Title: Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers. URL: [Link]

  • Title: PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. Source: ResearchGate. URL: [Link]

  • Title: Validation of Docking Methodology (Redocking). Source: ResearchGate. URL: [Link]

  • Title: Synthesis, Characterization and Molecular Docking of 1,2,4-Triazole Derivatives as Potential Antimicrobial Agents. Source: Asian Journal of Chemistry. URL: [Link]

  • Title: Evaluation of docking performance using AutoDock Vina (A), rDock (B), and Glide (C)... Source: ResearchGate. URL: [Link]

  • Title: Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Source: ResearchGate. URL: [Link]

  • Title: Validation Studies of the Site-Directed Docking Program LibDock. Source: ACS Publications. URL: [Link]

  • Title: AutoDock vs. Vina: A Comprehensive Comparison for Molecular Docking. Source: Pars Silico. URL: [Link]

  • Title: 1,2,4-Triazoles as Important Antibacterial Agents. Source: MDPI. URL: [Link]

  • Title: Lessons from Docking Validation. Source: Michigan State University. URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Source: MDPI. URL: [Link]

  • Title: Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Source: International Journal of Modern Developments in Engineering and Science. URL: [Link]

  • Title: Molecular Modeling Study for the Evaluation of Natural Compounds as Potential Lanosterol 14α-Demethylase Inhibitors. Source: Bentham Science. URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Source: PubMed Central (PMC). URL: [Link]

  • Title: Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Source: National Institutes of Health (NIH). URL: [Link]

Sources

A-001: A Comparative Guide to Cross-Reactivity Profiling of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a small molecule from a preliminary "hit" to a clinical candidate is fundamentally dependent on a thorough understanding of its biological interactions. While high potency against the intended target is desirable, selectivity is paramount to ensuring safety and efficacy. Off-target interactions can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology. This guide provides a comprehensive, multi-tiered strategy for the in-depth cross-reactivity profiling of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine (termed A-001) , a novel kinase inhibitor scaffold. We present a comparative analysis framework, contrasting A-001 with a hypothetical, structurally distinct comparator, Z-882 , to illustrate how experimental choices and data interpretation inform the strategic advancement of a drug discovery program. This document outlines state-of-the-art techniques, from broad in vitro screening to unbiased proteome-wide cellular analysis, providing both the "how" and the "why" behind each methodological step.

Introduction: The Imperative of Selectivity

The pyridine and 1,2,4-triazole heterocycles are privileged structures in medicinal chemistry, known for their ability to form key interactions with biological targets and their frequent inclusion in antibacterial, antifungal, and anticancer agents.[1][2][3] The specific compound of interest, 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine (A-001), has been designed as an inhibitor of Kinase Target Alpha (KTA) , a serine/threonine kinase implicated in a prevalent cancer pathway.

However, the human kinome consists of over 500 members, many of which share significant structural homology in the ATP-binding pocket.[4][5] This conservation makes achieving inhibitor selectivity a formidable challenge.[4][5] A promiscuous kinase inhibitor can lead to significant off-target effects, potentially causing toxicity that can derail a clinical program.[4][6] Conversely, sometimes a "dirty" drug has therapeutic benefits; for example, the efficacy of Imatinib against gastrointestinal stromal tumors was discovered due to its off-target inhibition of c-Kit.[7] Therefore, a precise and comprehensive map of a compound's interactions is not just a regulatory hurdle but a critical strategic tool.[6][7]

This guide details a robust, tiered approach to building this interaction map for A-001, comparing its profile at each stage with Z-882, an alternative KTA inhibitor with a distinct chemical scaffold.

The Tiered Strategy for Selectivity Profiling

A successful selectivity profiling campaign moves from broad, high-throughput methods to more complex, physiologically relevant assays. This funneling approach allows for early identification of major liabilities and conserves resources by focusing in-depth studies on the most promising candidates.

G cluster_0 Tier 1: In Vitro Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Proteome-Wide Analysis cluster_3 Decision Point T1 Broad Kinome Screening (e.g., KINOMEscan®) ~468 Kinases T2_CETSA CETSA® (Thermal Stability) T1->T2_CETSA Validate Hits & Assess Cellular Potency T2_NanoBRET NanoBRET™ (Target Occupancy) T1->T2_NanoBRET Validate Hits & Assess Cellular Potency T3 Chemoproteomics (e.g., TPP/PISA) Identifies all binding partners T2_CETSA->T3 Confirm Cellular Targets & Discover Novel Off-Targets T2_NanoBRET->T3 Confirm Cellular Targets & Discover Novel Off-Targets Decision Advance, Optimize, or Terminate? T3->Decision Comprehensive Selectivity Profile G cluster_0 CETSA Principle start Intact Cells + Compound heat Apply Thermal Stress start->heat lysis Cell Lysis heat->lysis centrifuge Separate Soluble & Aggregated Proteins lysis->centrifuge detect Quantify Soluble Target (e.g., Western Blot) centrifuge->detect end Stabilized Target = Engagement detect->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Cellular Data: A-001 vs. Z-882

Cellular target engagement was assessed in HEK293 cells overexpressing the kinases of interest.

TargetAssayA-001 (EC50 / ΔTagg)Z-882 (EC50 / ΔTagg)Interpretation
KTA NanoBRET™110 nM150 nMBoth compounds effectively engage the primary target in cells, with A-001 showing slightly higher potency.
KTA CETSA®+5.2 °C+4.8 °CSignificant thermal shifts confirm direct binding and stabilization of KTA by both compounds.
KTB NanoBRET™155 nM> 10,000 nMCritical Finding: A-001 potently engages the off-target KTB in a cellular environment, confirming the in vitro liability. Z-882 shows no engagement.
KTB CETSA®+4.9 °CNo ShiftThe CETSA result orthogonally validates the potent cellular engagement of KTB by A-001.
KTC NanoBRET™2,500 nM> 10,000 nMThe weaker in vitro off-target KTC is not significantly engaged by A-001 at relevant concentrations in cells.

Analysis: This tier provides critical, decision-making data. The potent off-target activity of A-001 against KTB is not just a biochemical observation but a genuine cellular event. This significantly increases the risk profile of A-001. In contrast, Z-882's clean profile in vitro is mirrored by its selectivity in live cells, making it a much more attractive candidate to advance.

Tier 3: Unbiased Proteome-Wide Off-Target Profiling

Expertise & Causality: Kinase screening panels are inherently biased; they only tell you about interactions with other kinases. [8]What about the other ~20,000 proteins in the human proteome? To uncover completely unexpected off-targets, we turn to unbiased chemoproteomic methods. [9][10]Techniques like Thermal Proteome Profiling (TPP) or Proteome Integral Solubility Alteration (PISA) extend the CETSA principle to the entire proteome. [10] In this approach, cells are treated with the compound or a vehicle control, heated, and the entire soluble proteome is analyzed by quantitative mass spectrometry. [10]Proteins that show a thermal shift upon compound treatment are identified as binding partners. [11]This is the ultimate tool for identifying unforeseen interactions that could explain puzzling pharmacology or toxicity. [9][12]

Comparative Proteomics Data: A-001 vs. Z-882
CompoundConfirmed Targets (from Tiers 1 & 2)Novel, High-Confidence Off-Targets (ΔTagg > 3°C)
A-001 KTA, KTB• Carbonic Anhydrase II (CA-II)• Bromodomain-containing protein 4 (BRD4)
Z-882 KTA• None identified

Analysis: The chemoproteomics experiment confirms the high selectivity of Z-882. For A-001, it not only validates the KTA and KTB interactions on a global scale but also uncovers two completely unexpected off-targets: a metabolic enzyme (CA-II) and an epigenetic reader protein (BRD4). These interactions would have been missed by any targeted panel and represent significant potential liabilities. Inhibition of BRD4, for example, has known and potent biological consequences.

Strategic Conclusion & Path Forward

The comprehensive, multi-tiered profiling paints a clear picture of our two candidate compounds.

  • 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine (A-001): While a potent inhibitor of the primary target KTA, it exhibits significant and validated off-target activity against kinase KTB, as well as the non-kinase targets BRD4 and CA-II. This promiscuity presents a high risk for toxicity and unpredictable clinical outcomes. Recommendation: Terminate or return to medicinal chemistry for optimization to remove off-target activities.

  • Z-882 (Comparator): This compound demonstrates high potency for KTA with excellent selectivity across the kinome and the broader proteome. It has a significantly lower risk profile. Recommendation: Advance to further preclinical development.

This comparative guide underscores that selectivity profiling is not a single experiment but a strategic, iterative process. By logically progressing from broad screening to deep cellular analysis, we can make informed, data-driven decisions that increase the probability of success in the long and arduous process of drug development.

Appendix: Detailed Experimental Protocols

Protocol 1: KINOMEscan® Profiling (Adapted)
  • Principle: An active site-directed competition binding assay where a test compound is measured for its ability to displace an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase. [13]2. Procedure:

    • Kinases are produced as fusions with a proprietary DNA tag.

    • Streptavidin-coated magnetic beads are linked to an immobilized, active-site directed ligand.

    • A mixture of tagged kinase, beads, and the test compound (A-001 or Z-882 at 1 µM) is incubated to allow binding to reach equilibrium.

    • The beads are washed to remove unbound protein.

    • The amount of kinase remaining bound to the beads is quantified using qPCR.

    • The percent inhibition is calculated by comparing the signal in the test sample to a DMSO vehicle control.

    • For hits, a Kd is determined by running a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Principle: Ligand binding increases the thermal stability of a target protein in intact cells. [14]2. Procedure:

    • Culture HEK293 cells (or a relevant cell line) to ~80% confluency.

    • Harvest cells and resuspend in PBS with protease inhibitors to a concentration of 10x10^6 cells/mL.

    • Aliquot 90 µL of cell suspension into PCR tubes. Add 10 µL of compound (A-001 or Z-882) at 10x final concentration or DMSO vehicle. Incubate at 37°C for 1 hour. [14] 4. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by cooling to 4°C. [14] 5. Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant (soluble fraction) and analyze by Western Blot or other protein detection method (e.g., AlphaScreen®) using an antibody specific for the target protein (KTA or KTB).

    • Generate a melt curve by plotting the soluble protein signal as a function of temperature. The shift in the melting temperature (ΔTagg) in the presence of the compound indicates target engagement. [15]

Protocol 3: NanoBRET™ Target Engagement Assay
  • Principle: Measures compound binding by detecting the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein in live cells. [16]2. Procedure:

    • Transfect HEK293T cells with a plasmid encoding the target protein (e.g., KTA) fused to NanoLuc® luciferase. Culture for 18-24 hours. [16] 2. Harvest and resuspend the cells in Opti-MEM.

    • In a white 384-well plate, dispense the test compound in a dose-response titration.

    • Add the fluorescent NanoBRET™ tracer at its predetermined optimal concentration.

    • Add the transfected cells to the wells and incubate.

    • Add the NanoGlo® substrate to generate the luciferase signal.

    • Read the plate on a luminometer capable of simultaneously detecting the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

References

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Lu, K. Y., et al. (2020). Chemoproteomics: Towards Global Drug Target Profiling. Trends in Pharmacological Sciences. Available at: [Link]

  • Oriental Journal of Chemistry. (2025). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. Available at: [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Winter, G. E., et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology. Available at: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available at: [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform Brochure. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • MDPI. (2022). Pyrazolo[5,1-c]t[5][7][9]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]

  • Johnson, D. K., & Karanicolas, J. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLOS Computational Biology. Available at: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]

  • ResearchGate. (2019). Principle of NanoBRET target engagement. Available at: [Link]

  • Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

  • Taylor & Francis Online. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]

  • MDPI. (2023). Deciphering Selectivity Mechanism of BRD9 and TAF1(2) toward Inhibitors Based on Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations. International Journal of Molecular Sciences. Available at: [Link]

  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Available at: [Link]

  • YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2021). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules. Available at: [Link]

  • Taylor & Francis Online. (2022). An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • van der Wouden, E. J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. Available at: [Link]

  • Royal Society of Chemistry. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. Available at: [Link]

  • Longdom Publishing. (2021). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Proteomics & Bioinformatics. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Molecules. Available at: [Link]

  • ResearchGate. (2020). Chemoproteomic strategies for drug target identification. Available at: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]

  • YouTube. (2017). The Interplay of Kinase Broad Profiling and Phenotypic Screening. Available at: [Link]

  • DiscoverX. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Available at: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available at: [Link]

  • MDPI. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. Available at: [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available at: [Link]

  • MDPI. (2026). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. International Journal of Molecular Sciences. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

Sources

A Comparative Guide to the Anti-proliferative Activity of Indolyl 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, molecules hybridizing indole and 1,2,4-triazole moieties are gaining significant attention. This guide provides a technical comparison of the anti-proliferative activity of novel indolyl 1,2,4-triazole derivatives against established cancer cell lines, benchmarking their performance against standard chemotherapeutic agents.

The Rationale: Why Indolyl 1,2,4-Triazoles?

The indole ring is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic bioactive compounds. The 1,2,4-triazole ring, another key pharmacophore, is known for its diverse biological activities. The hybridization of these two structures creates novel chemical entities with the potential for unique and potent anti-cancer properties.[1] These hybrid systems have shown promise in fighting cancer by inhibiting key enzymes like EGFR (Epidermal Growth Factor Receptor) and PARP-1 (Poly (ADP-ribose) polymerase), which are crucial for cancer cell proliferation and survival.[1][2]

Assessing Anti-proliferative Activity: The In Vitro Cytotoxicity Assay

To quantify the anti-proliferative effects of these novel compounds, a robust and reproducible methodology is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[3][4]

The Principle Behind the MTT Assay: This assay hinges on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[4] The intensity of the resulting purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[4][5] The half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%, is a key parameter derived from this assay.[5][6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Seeding Incubation1 3. Incubate for 24h (Allow Adherence) Seeding->Incubation1 Compound_Prep 4. Prepare Serial Dilutions of Test Compounds & Standards Treatment 5. Add Compounds to Wells Compound_Prep->Treatment Incubation2 6. Incubate for 48-72h Treatment->Incubation2 Add_MTT 7. Add MTT Reagent to each well Incubation3 8. Incubate for 4h (Formazan Formation) Add_MTT->Incubation3 Solubilize 9. Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilize Read_Absorbance 10. Measure Absorbance (OD=590 nm) Calculate_Viability 11. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve 12. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 13. Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining IC50 values using the MTT assay.

Detailed Protocol for MTT Assay
  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the indolyl 1,2,4-triazole derivatives or standard drugs (e.g., Doxorubicin, Erlotinib). A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (typically 5 mg/mL in PBS) is added to each well.[4] The plates are then incubated for another 4 hours to allow for the formation of formazan crystals.[7]

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[7]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of around 570-590 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

Comparative Efficacy Analysis: Indolyl 1,2,4-Triazoles vs. Standards

The anti-proliferative activity of newly synthesized indolyl 1,2,4-triazole derivatives is often evaluated against a panel of human cancer cell lines and compared with established chemotherapeutic drugs.

Compound/DrugCell Line: MCF-7 (Breast Cancer) IC50 (µM)Cell Line: HepG2 (Liver Cancer) IC50 (µM)Reference
Indolyl-Triazole Derivative 13b 1.070.32[1]
Indolyl-Triazole Derivative 12b 2.673.21[1]
Indolyl-Triazole Derivative Vg 0.891Not Reported[9]
Indolyl-Triazole Derivative Vf 2.91Not Reported[9]
Erlotinib (Standard) 2.512.91[1]
Doxorubicin (Standard) ~4.0 µg/mL~3.58 µg/mL[1]
Staurosporine (Standard) 3.144Not Reported[9]

Note: IC50 values for Doxorubicin were reported in µg/mL in the source. Direct molar comparison requires conversion based on molecular weight.

Interpretation of Data: As shown in the table, several indolyl 1,2,4-triazole derivatives exhibit potent anti-proliferative activity, with IC50 values in the low micromolar and even sub-micromolar range.[1][9] Notably, compound 13b demonstrated superior activity against both MCF-7 and HepG2 cell lines compared to the standard EGFR inhibitor, Erlotinib.[1] Similarly, compound Vg showed significantly higher potency against MCF-7 cells than the standard, Staurosporine.[9] These findings underscore the potential of this chemical class as promising anticancer agents.

Mechanistic Insights: How Do They Work?

The potent anti-proliferative activity of indolyl 1,2,4-triazole derivatives stems from their ability to interfere with critical cellular pathways involved in cancer progression.

  • Enzyme Inhibition: Many of these compounds are designed as inhibitors of key enzymes. For instance, some derivatives have shown dual inhibitory activity against EGFR and PARP-1.[1][2] EGFR is a receptor tyrosine kinase that, when overactivated, drives cell proliferation, while PARP-1 is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death in cancer cells. Other derivatives have been found to inhibit CDK4 and CDK6, which are crucial for cell cycle progression.[9]

  • Tubulin Polymerization Inhibition: Another important mechanism is the inhibition of tubulin polymerization.[10][11] Tubulin is the building block of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death).[11]

  • Apoptosis Induction: Ultimately, the cytotoxic effects of these compounds often culminate in the induction of apoptosis. Studies have shown that potent derivatives can significantly increase the apoptotic cell population and cause cell cycle arrest.[9][11]

Illustrative Signaling Pathway: EGFR Inhibition and Apoptosis Induction

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Receptor Tyrosine Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Indolyl_Triazole Indolyl 1,2,4-Triazole Derivative Indolyl_Triazole->EGFR Inhibits Indolyl_Triazole->Apoptosis Induces EGF EGF (Growth Factor) EGF->EGFR Binds & Activates

Caption: Inhibition of the EGFR pathway by indolyl 1,2,4-triazoles.

Future Perspectives

The promising in vitro anti-proliferative activity of indolyl 1,2,4-triazole derivatives provides a strong foundation for further development. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced potency and selectivity.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of cancer to assess their therapeutic potential and pharmacokinetic properties.[2]

  • Toxicity Profiling: Assessing the safety of these compounds and their effects on normal, non-cancerous cells.[11]

  • Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with other established anticancer drugs.[12]

References

  • El-Sayed, N. F., et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. ACS Omega. Available at: [Link]

  • El-Fakharany, E. M., et al. (2024). Anticancer Applications of Gold Complexes: Structure–Activity Review. MDPI. Available at: [Link]

  • Gouda, M. A., et al. (2022). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Publishing. Available at: [Link]

  • Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science. Available at: [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • ResearchGate. Can anybody give an advice on measuring cytotoxicity of doxorubicin?. Available at: [Link]

  • Al-Ostath, R. A., et al. (2024). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI. Available at: [Link]

  • ResearchGate. MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Available at: [Link]

  • Wang, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Zhang, H., et al. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Publishing. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. ACS Omega. Available at: [Link]

  • Fretland, Å. J., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics. Available at: [Link]

  • Chacón-Araya, Y., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Available at: [Link]

  • Sakagami, H., et al. (2022). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. in vivo. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Design, synthesis, and antiproliferative activity of new indole/1,2,4-triazole/chalcone hybrids as EGFR and/or c-MET inhibitors. Archiv der Pharmazie. Available at: [Link]

  • ISRES Publishing. (2022). Anticancer Properties of 1,2,4-Triazoles. International Journal of Traditional and Complementary Medicine. Available at: [Link]

  • ResearchGate. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Design, synthesis, and antiproliferative activity of new indole/1,2,4-triazole/chalcone hybrids as EGFR and/or c-MET inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Al-Fatlawi, A. A. J., et al. (2023). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research. Available at: [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

Sources

A Researcher's Guide to Confirming the Intracellular Antitubercular Efficacy of Novel 3-Thio-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The enduring global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent discovery of novel therapeutics.[1][2] Among the promising classes of heterocyclic compounds, 1,2,4-triazole derivatives, particularly those featuring a 3-thio substituent, have emerged as a fertile ground for the development of potent antitubercular agents.[1][3][4] This guide provides a comprehensive framework for researchers to rigorously evaluate and confirm the antitubercular activity of a novel 3-thio-1,2,4-triazole series within the crucial intracellular environment of macrophages, the primary host cells for Mycobacterium tuberculosis (Mtb).[5][6]

The Scientific Rationale: Why Focus on Intracellular Activity?

Standard in vitro screens that measure the direct inhibition of Mtb in liquid culture are a vital first step, but they often fail to predict in vivo efficacy.[7] Mtb is a facultative intracellular pathogen that resides and replicates within host macrophages.[5][6] This intracellular niche provides a protective environment, shielding the bacteria from many drugs and the host's immune response.[8] Therefore, a critical step in the preclinical evaluation of any new antitubercular candidate is to determine its ability to penetrate macrophages and exert its bactericidal or bacteriostatic effects on the intracellular bacilli.[7][9][10] This guide will delineate a robust, multi-step experimental workflow to assess the intracellular efficacy of a hypothetical series of 3-thio-1,2,4-triazole derivatives (designated as TRZ-1, TRZ-2, and TRZ-3) and compare their performance against established first- and second-line anti-TB drugs.

The 3-Thio-1,2,4-Triazole Scaffold: A Privileged Structure in Antitubercular Drug Discovery

The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry, known to be a key component in a variety of biologically active compounds.[1] The addition of a thiol group at the 3-position often enhances the biological activities of these molecules. Several studies have highlighted the potential of 3-thio-1,2,4-triazole derivatives to inhibit Mtb growth, with some demonstrating specific targeting of essential mycobacterial enzymes such as the enoyl-acyl carrier protein reductase (InhA), a key component of the fatty acid synthase II (FAS-II) system involved in mycolic acid biosynthesis.[11]

A Step-by-Step Experimental Workflow for Intracellular Efficacy Assessment

The following sections detail the essential experimental protocols for a comprehensive evaluation of the intracellular antitubercular activity of our hypothetical TRZ series.

Diagram: Experimental Workflow for Intracellular Antitubercular Activity

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Macrophage Infection Model cluster_2 Phase 3: Intracellular Efficacy Assessment A Cytotoxicity Assay (e.g., MTT, LDH) E Macrophage Infection A->E Determine non-toxic concentrations B Extracellular MIC Determination (e.g., MABA) F Treatment with TRZ Series & Control Drugs B->F Guide treatment concentrations C Macrophage Culture (e.g., THP-1, RAW 264.7) C->E D M. tuberculosis Culture (H37Rv strain) D->E E->F G Cell Lysis & CFU Enumeration F->G H Data Analysis & Comparison G->H

Caption: A streamlined workflow for assessing the intracellular antitubercular activity of novel compounds.

Protocol 1: Host Cell Cytotoxicity Assay

Rationale: Before assessing intracellular activity, it is crucial to determine the concentrations at which the test compounds are not toxic to the host macrophages. This ensures that any reduction in intracellular bacterial viability is due to the compound's antibacterial effect and not a consequence of host cell death.

Methodology (MTT Assay):

  • Cell Seeding: Seed a human monocytic cell line (e.g., THP-1, differentiated into macrophage-like cells with PMA) or a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the TRZ compounds and control drugs in cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound.

Protocol 2: Intracellular Bacterial Proliferation Assay

Rationale: This is the core experiment to determine the efficacy of the compounds against Mtb residing within macrophages. The assay measures the reduction in colony-forming units (CFUs) following treatment.

Methodology:

  • Macrophage Infection: Seed macrophages in 24-well plates. Infect the cells with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 to 10:1 for 4 hours.

  • Removal of Extracellular Bacteria: Wash the cells three times with PBS to remove extracellular bacteria.

  • Compound Treatment: Add fresh culture medium containing serial dilutions of the TRZ compounds and control drugs (e.g., isoniazid, rifampicin) at concentrations below their CC50 values.

  • Incubation: Incubate the infected and treated cells for 4-7 days at 37°C in a 5% CO2 atmosphere.

  • Cell Lysis: At the end of the incubation period, wash the cells with PBS and lyse them with 0.1% SDS or Triton X-100 to release the intracellular bacteria.

  • CFU Enumeration: Prepare serial dilutions of the cell lysates in 7H9 broth and plate them on 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the number of colonies to determine the CFUs per well. Calculate the percentage of bacterial growth inhibition compared to the untreated control. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that inhibits Mtb growth by ≥90% (MIC90).

Comparative Data Analysis

To provide a clear comparison, the experimental data should be summarized in a tabular format. The following tables present hypothetical data for our TRZ series against standard antitubercular drugs.

Table 1: Cytotoxicity and Extracellular Activity of TRZ Series and Control Drugs

CompoundCC50 on THP-1 cells (µM)Extracellular MIC90 against Mtb H37Rv (µM)Selectivity Index (SI = CC50/MIC90)
TRZ-1>1001.5>66.7
TRZ-2850.8106.3
TRZ-3>1005.2>19.2
Isoniazid>2000.5>400
Rifampicin1500.11500

Table 2: Intracellular Activity of TRZ Series and Control Drugs in Mtb-Infected THP-1 Macrophages

CompoundIntracellular MIC90 (µM)Intracellular vs. Extracellular Activity Ratio (MICextra/MICintra)
TRZ-13.10.48
TRZ-21.20.67
TRZ-38.50.61
Isoniazid0.80.63
Rifampicin0.081.25

Interpretation of Results:

  • TRZ-2 emerges as the most promising candidate from this hypothetical series. It exhibits a high selectivity index, indicating low host cell toxicity and good extracellular activity.[12] Crucially, its intracellular MIC90 is only slightly higher than its extracellular MIC, suggesting good cell permeability and retention of activity within the macrophage.

  • Rifampicin demonstrates superior intracellular activity, as expected from a first-line anti-TB drug known for its excellent cell penetration.[7][13]

  • TRZ-1 and TRZ-3 show moderate activity but are less potent than TRZ-2. The lower intracellular vs. extracellular activity ratio for all TRZ compounds compared to rifampicin may suggest challenges with cell penetration or efflux by macrophage transporters, which warrants further investigation.

Mechanistic Insights and Future Directions

While phenotypic screening within macrophages is a critical step, understanding the mechanism of action is paramount for rational drug development. For the 3-thio-1,2,4-triazole series, a plausible target is the InhA enzyme.[11]

Diagram: Proposed Mechanism of Action of 3-Thio-1,2,4-Triazole Derivatives

G cluster_0 Mycobacterium tuberculosis Cell A 3-Thio-1,2,4-Triazole Derivative (TRZ-2) B InhA Enzyme (Enoyl-ACP Reductase) A->B Inhibition C FAS-II Pathway B->C Blocks D Mycolic Acid Biosynthesis C->D Essential for E Cell Wall Integrity D->E Crucial for F Bacterial Death E->F Disruption leads to

Caption: Proposed mechanism of action for the 3-thio-1,2,4-triazole series targeting the InhA enzyme.

Future studies should aim to confirm this proposed mechanism through:

  • InhA Enzyme Inhibition Assays: Directly measuring the inhibitory activity of the TRZ series against purified InhA.

  • Resistant Mutant Generation and Whole-Genome Sequencing: Identifying mutations in the inhA gene or related pathways in Mtb strains resistant to the TRZ compounds.

  • Metabolomic and Transcriptomic Profiling: Analyzing the metabolic and gene expression changes in Mtb upon treatment with the TRZ series to identify perturbed pathways.

Conclusion

Confirming the intracellular antitubercular activity of novel compounds is a non-trivial but essential undertaking in the quest for new TB drugs. The 3-thio-1,2,4-triazole scaffold represents a promising starting point for the development of potent new agents. By employing a systematic and rigorous experimental workflow, as outlined in this guide, researchers can effectively identify and characterize lead candidates with the potential to combat Mtb within its primary cellular reservoir. The hypothetical data presented for the TRZ series illustrates a desirable profile for a preclinical candidate: high potency, low cytotoxicity, and significant intracellular activity. Further optimization and mechanistic studies on such candidates could pave the way for the next generation of antitubercular therapies.

References

  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking. Molecules, 27(9), 2639. Available from: [Link]

  • Bentham Science. (n.d.). ADME, Synthesis and Antimycobacterial Activity of 1,2,4-Triazol-3-thiol Linked Phenylacetamide Derivatives. Available from: [Link]

  • Sorrentino, F., et al. (2016). Development of an Intracellular Screen for New Compounds Able to Inhibit Mycobacterium tuberculosis Growth in Human Macrophages. Antimicrobial Agents and Chemotherapy, 60(4), 2324-2331. Available from: [Link]

  • Singh, S., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. mSphere, 6(5), e00654-21. Available from: [Link]

  • Lawn, S. D., & Zumla, A. I. (2011). A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis. PLoS ONE, 6(7), e21837. Available from: [Link]

  • Early, J. V., et al. (2022). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 8(5), 993-1008. Available from: [Link]

  • ResearchGate. (n.d.). Triazole derivatives and their anti-tubercular activity. Available from: [Link]

  • MDPI. (n.d.). New Drugs and Novel Cellular Targets against Tuberculosis. Available from: [Link]

  • Johnson, B. K., & Abramovitch, R. B. (2015). Macrophage infection models for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 329-341. Available from: [Link]

  • Frontiers. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Available from: [Link]

  • American Society for Microbiology. (2024). Study Identifies Potential Novel Drug to Treat Tuberculosis. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Available from: [Link]

  • Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Available from: [Link]

  • bioRxiv. (n.d.). A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis. Available from: [Link]

  • PubMed. (n.d.). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Available from: [Link]

  • ResearchGate. (n.d.). Summary comparison table of in vitro DST methods. Available from: [Link]

  • PubMed. (n.d.). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Available from: [Link]

  • The University of British Columbia. (n.d.). Development of an Intracellular Screen for New Compounds Able to Inhibit Mycobacterium tuberculosis Growth in Human Macrophages. Available from: [Link]

  • Central Tuberculosis Division. (n.d.). National Guidelines for Management of Drug Resistant TB. Available from: [Link]

  • Frontiers. (n.d.). The Macrophage Response to Mycobacterium tuberculosis and Opportunities for Autophagy Inducing Nanomedicines for Tuberculosis Therapy. Available from: [Link]

  • bioRxiv. (n.d.). Identification of novel chemical scaffolds that inhibit the growth of Mycobacterium tuberculosis in macrophages. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate, and actionable information for the safe handling of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine, a compound of interest in medicinal chemistry. Our commitment to your safety extends beyond providing the product; it is about fostering a culture of proactive risk mitigation in the laboratory. This document is structured to provide a deep, logical, and scientifically grounded framework for its use, from initial handling to final disposal.

Understanding the Hazard Landscape

  • Chlorinated Triazoles : Compounds in this class are known to be potential skin and eye irritants.[1][2] They may also cause respiratory irritation if inhaled.[1][2]

  • Pyridine Derivatives : Pyridine and its derivatives are often volatile and can be harmful if inhaled or absorbed through the skin.[3][4] They are also typically flammable.[3]

Therefore, a cautious approach is warranted, assuming the compound may be harmful by inhalation, in contact with skin, and if swallowed. It is also prudent to treat it as a skin, eye, and respiratory irritant.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double-gloving recommended).Laboratory coat.Required if not performed in a certified chemical fume hood.[3]
Running reactions and work-up Chemical splash goggles or a full-face shield.[5]Nitrile gloves. Change frequently, especially after direct contact.Chemical-resistant laboratory coat or apron.Work must be conducted in a certified chemical fume hood.
Handling spills Full-face shield over chemical splash goggles.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls (e.g., Tychem®).[6]Air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.
Causality of PPE Choices:
  • Eye Protection : The potential for serious eye irritation necessitates the use of chemical splash goggles.[1][2][7] A face shield provides an additional layer of protection against splashes, especially during vigorous reactions or when handling larger quantities.

  • Hand Protection : Nitrile gloves offer good resistance to a broad range of chemicals, including those with pyridine-like structures.[4] Double-gloving minimizes the risk of exposure from a single glove failure.

  • Body Protection : A standard lab coat is sufficient for minor tasks, but a chemical-resistant apron or suit is essential when there is a higher risk of splashes.

  • Respiratory Protection : Due to the potential for respiratory irritation and the volatility of pyridine derivatives, all work should be performed in a chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available, a properly fitted respirator is mandatory.

Step-by-Step Handling and Operational Plan

A systematic workflow is paramount to ensuring safety. The following diagram and steps outline the recommended procedure for handling 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine.

G prep Preparation & Pre-use Inspection weigh Weighing & Solution Preparation prep->weigh Proceed with caution reaction Reaction & Monitoring weigh->reaction Transfer to reaction vessel workup Work-up & Purification reaction->workup Reaction complete storage Short-term Storage workup->storage Store purified compound disposal Waste Disposal workup->disposal Dispose of waste storage->disposal Dispose of expired material

Caption: A typical experimental workflow for handling 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine.

1. Preparation & Pre-use Inspection:

  • Ensure a certified chemical fume hood is available and functioning correctly.
  • Locate the nearest emergency shower and eyewash station.
  • Assemble all necessary PPE and inspect for any defects.
  • Have a spill kit readily accessible. The kit should contain an absorbent material like vermiculite or sand.[4]

2. Weighing & Solution Preparation:

  • Perform all weighing operations within the fume hood or in a ventilated balance enclosure.
  • Use anti-static tools and equipment to prevent ignition of flammable vapors.[3]
  • Handle the solid material carefully to avoid generating dust.
  • When dissolving, add the solid to the solvent slowly to avoid splashing.

3. Reaction & Monitoring:

  • Set up the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
  • Maintain negative pressure in the reaction vessel if possible.
  • Continuously monitor the reaction for any unexpected changes in temperature or pressure.

4. Work-up & Purification:

  • Conduct all extractions, distillations, and other purification steps within the fume hood.
  • Be aware that quenching reactions can sometimes be vigorous. Add quenching agents slowly and with adequate cooling.

5. Short-term Storage:

  • Store the compound in a tightly sealed, clearly labeled container.[1]
  • Keep it in a cool, dry, and well-ventilated area away from heat and ignition sources.[3]

Emergency Procedures: A Plan for When Things Go Wrong

Even with meticulous planning, accidents can happen. Immediate and correct response is critical.

IncidentFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the spill.[4] Place the absorbed material in a sealed container for disposal.[4] For large spills, contact your institution's environmental health and safety department.

Disposal Plan: A Responsible End-of-Life for Your Compound

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste : All materials contaminated with 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine, including excess compound, contaminated solvents, and disposable labware, must be disposed of as hazardous chemical waste.[4]

  • Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Incineration : For pyridine-containing waste, high-temperature incineration is a common disposal method.[9] Always follow your institution's and local regulations for chemical waste disposal.[4][9]

G start Identify Waste Stream (Solid, Liquid, Sharps) solid Solid Waste (Contaminated gloves, paper towels) start->solid liquid Liquid Waste (Solvents, reaction mixtures) start->liquid sharps Sharps Waste (Needles, contaminated glassware) start->sharps container Segregate and Label Hazardous Waste Container solid->container liquid->container sharps->container disposal Arrange for Professional Disposal container->disposal

Caption: A logical flow for the proper disposal of waste generated from handling 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a safer and more responsible research environment.

References

  • Sigma-Aldrich. (2025-08-05).
  • Apollo Scientific. (2023-07-07).
  • ChemicalBook. (2025-08-30). 3-Chloro-4-(pyridin-3-yl)
  • Carl ROTH. (2024-03-03).
  • Watson International. 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS.
  • TCI Chemicals.
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine.
  • PubChem. 3-Chloro-1,2,5-thiadiazol-4-yl-pyridine.
  • Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile.
  • Post Apple Scientific. (2024-10-01). 12 Safety Precautions To Follow When Handling Pyridine.
  • International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article.
  • Wikipedia. Hydrazine.
  • Loba Chemie.
  • RSC Publishing. Synthesis, structure, and fluorescence properties of coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine.
  • CHEMM. Personal Protective Equipment (PPE).
  • ResearchGate. (2025-12-12). Chemical and structural data of (1,2,3-triazol-4-yl)
  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides.
  • Storemasta Blog. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes.
  • Wikipedia. 1,2,4-Triazole.
  • Environmental Health & Safety Services. Personal Protective Equipment.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.